Diethylene glycol dimethacrylate
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCMNSHQOZQILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-18-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(oxydi-2,1-ethanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044882 | |
| Record name | Di(ethylene glycol) dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid, with an ester-like odor; [HSDB] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
120-125 °C at 0.27 kPa | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.056 @ 20 °C | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Diethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid | |
CAS No. |
2358-84-1 | |
| Record name | Diethylene glycol, dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol bis(methacrylate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002358841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di(ethylene glycol) dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxydi-2,1-ethanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R42PUI926F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diethylene Glycol Dimethacrylate (DEGDMA)
This technical guide provides a comprehensive overview of the synthesis and characterization of diethylene glycol dimethacrylate (DEGDMA), a key monomer in the development of various polymers, particularly in the dental and biomaterial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and visual representations of key processes and pathways.
Synthesis of this compound
DEGDMA is commonly synthesized via the esterification of diethylene glycol with methacrylic acid. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.
Synthesis Reaction
Experimental Protocol: Esterification of Diethylene Glycol
This protocol is adapted from the synthesis of the structurally similar ethylene (B1197577) glycol dimethacrylate and is a standard procedure for methacrylate (B99206) ester synthesis.[1]
Materials:
-
Diethylene glycol
-
Methacrylic acid
-
Sulfuric acid (concentrated)
-
5% Sodium carbonate solution
-
5% Sodium chloride solution
-
Anhydrous magnesium sulfate
-
Toluene (or another suitable solvent for azeotropic removal of water)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dean-Stark trap (or similar water separator)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a Dean-Stark trap, and a magnetic stirrer, add diethylene glycol, a slight excess of methacrylic acid (e.g., a molar ratio of 1:2.2 of diethylene glycol to methacrylic acid), and a suitable solvent like toluene.
-
Addition of Catalyst and Inhibitor: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% of the total reactant weight) and a small amount of hydroquinone (e.g., 0.25 g) to inhibit the premature polymerization of the methacrylate groups.[1]
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring under a nitrogen atmosphere.[1] The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it three times with a 5% sodium carbonate solution to neutralize the excess methacrylic acid and the sulfuric acid catalyst.[1]
-
Wash the organic layer twice with a 5% sodium chloride solution to remove any remaining carbonate.[1]
-
Wash the organic layer with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure at a temperature of around 50°C to obtain the final product, this compound.[1]
Characterization of this compound
The structure and purity of the synthesized DEGDMA are confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the DEGDMA molecule. The disappearance of the broad O-H stretching band from the starting diethylene glycol and the appearance of the characteristic ester and methacrylate peaks confirm the successful synthesis.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2950 | C-H stretch (aliphatic) | -CH₂- |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1635 | C=C stretch | Methacrylate |
| ~1160 | C-O stretch (ester) | Ester |
| ~950 | =C-H bend | Methacrylate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of DEGDMA.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~6.1 | s | =CH₂ (vinylic proton) |
| ~5.5 | s | =CH₂ (vinylic proton) |
| ~4.3 | t | -O-CH₂-C=O |
| ~3.7 | t | -CH₂-O-CH₂- (central ether) |
| ~1.9 | s | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (ester carbonyl) |
| ~136 | C=CH₂ (quaternary vinylic carbon) |
| ~125 | C=CH₂ (vinylic carbon) |
| ~69 | -CH₂-O-CH₂- (central ether) |
| ~64 | -O-CH₂-C=O |
| ~18 | -CH₃ |
Experimental Workflow and Biological Interactions
DEGDMA is a common component in dental composites and other biomaterials. Understanding its handling in an experimental setting and its interaction with biological systems is crucial.
Experimental Workflow: Preparation of a Dental Composite
The following diagram illustrates a typical workflow for the preparation and characterization of an experimental dental composite containing DEGDMA.
Signaling Pathway: DEGDMA-Induced Cytotoxicity
Residual DEGDMA monomer can leach from polymer networks and induce cytotoxic effects in surrounding tissues. A primary mechanism of this toxicity is the induction of reactive oxygen species (ROS), which can trigger apoptotic cell death.[2] For the related monomer triethylene glycol dimethacrylate (TEGDMA), activation of caspase-8, -9, and -3, as well as the JNK and p38 MAPK pathways, has been observed.[3][4]
References
- 1. ikm.org.my [ikm.org.my]
- 2. Ethylene glycol dimethacrylate and this compound exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
Di(ethylene glycol) dimethacrylate (DEGDMA): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(ethylene glycol) dimethacrylate (DEGDMA) is a difunctional monomer widely utilized as a crosslinking agent in the synthesis of polymers for diverse applications, including in the biomedical and pharmaceutical fields. Its chemical structure, characterized by two terminal methacrylate (B99206) groups separated by a flexible diethylene glycol linker, imparts unique properties to the resulting polymeric networks. This technical guide provides an in-depth overview of the core chemical properties and molecular structure of DEGDMA, presenting quantitative data in structured tables and detailing experimental methodologies for its characterization. Furthermore, this document illustrates the fundamental polymerization pathway of DEGDMA, offering a valuable resource for researchers and professionals engaged in polymer chemistry and drug development.
Molecular Structure and Identification
DEGDMA is a clear, colorless liquid.[1] Its molecular structure consists of two methacrylate units ester-linked to a diethylene glycol chain. This bifunctional nature is the key to its role as a potent crosslinking agent, enabling the formation of three-dimensional polymer networks.[2]
The key identifiers and structural details of DEGDMA are summarized below:
-
Chemical Name: Di(ethylene glycol) dimethacrylate[1]
-
Synonyms: 2,2'-Oxybisethanol dimethacrylate, 2,2'-Oxydiethyl dimethacrylate[3]
-
CAS Number: 2358-84-1[1]
-
Molecular Formula: C12H18O5[1]
-
Molecular Weight: 242.27 g/mol [1]
-
SMILES: CC(=C)C(=O)OCCOCCOC(=O)C(=C)C[4]
-
InChI Key: XFCMNSHQOZQILR-UHFFFAOYSA-N[4]
Physicochemical Properties
The physical and chemical properties of DEGDMA are crucial for its handling, storage, and application in various polymerization processes. A summary of these properties is presented in the following tables.
Table 1: Physical Properties of DEGDMA
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 134 °C at 2 mmHg | [1][3][5] |
| Density | 1.082 g/mL at 25 °C | [1][3][5] |
| Refractive Index (n20/D) | 1.458 | [1][3] |
| Viscosity | Low | [6][7] |
Table 2: Chemical and Safety Properties of DEGDMA
| Property | Value/Information | Reference |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol | [1] |
| Stability | Light-sensitive; should be stored at -20°C | [1] |
| Hazards | Moderate skin sensitizer (B1316253), may cause irritation upon inhalation | [1] |
Polymerization of DEGDMA
DEGDMA is a key component in free-radical polymerization, where it acts as a crosslinker to form a polymer network. The process is initiated by a free-radical initiator, which can be activated by heat or light. The initiator creates free radicals that react with the vinyl groups of the DEGDMA monomers, leading to the formation of growing polymer chains. The bifunctional nature of DEGDMA allows these chains to connect, resulting in a crosslinked, three-dimensional structure.
Experimental Protocols
This section provides generalized methodologies for the characterization of DEGDMA. These protocols are based on standard laboratory techniques and may require optimization for specific equipment and research needs.
Synthesis of Di(ethylene glycol) dimethacrylate
This protocol is adapted from the synthesis of ethylene (B1197577) glycol dimethacrylate and outlines a typical esterification reaction.
Materials:
-
Diethylene glycol
-
Methacrylic acid
-
Sulfuric acid (catalyst)
-
Hydroquinone (inhibitor)
-
Sodium carbonate (Na2CO3) solution (5%)
-
Sodium chloride (NaCl) solution (5%)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Three-necked flask, condenser, water remover, stirrer
Procedure:
-
Combine diethylene glycol, methacrylic acid, hydroquinone, and sulfuric acid in a three-necked flask equipped with a stirrer, condenser, and water remover.
-
Heat the reaction mixture to approximately 110°C under a nitrogen atmosphere.
-
Maintain the reaction for several hours, monitoring the progress by measuring the acid index of the mixture periodically.
-
Once the reaction is complete (indicated by a stable, low acid index), cool the mixture to room temperature.
-
Neutralize the excess acid and catalyst by washing the product three times with a 5% Na2CO3 solution.
-
Wash the product twice with a 5% NaCl solution to remove any remaining salts.
-
Wash the product with distilled water.
-
Dry the organic layer over anhydrous MgSO4.
-
Filter the solution to remove the drying agent.
-
Remove any remaining volatile components under reduced pressure to obtain the purified DEGDMA product.
Determination of Physical Properties
Materials:
-
DEGDMA sample
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band
-
Heating source (Bunsen burner or microburner)
Procedure:
-
Fill the small test tube about half-full with the DEGDMA sample.
-
Place a capillary tube (sealed end up) into the test tube.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the mineral oil.
-
Gently heat the side arm of the Thiele tube with a continuous back-and-forth motion.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Materials:
-
DEGDMA sample
-
Pycnometer (a flask with a specific, known volume)
-
Analytical balance
Procedure:
-
Carefully clean and dry the pycnometer.
-
Weigh the empty pycnometer on an analytical balance and record the mass (m1).
-
Fill the pycnometer with distilled water of a known temperature and density. Weigh the filled pycnometer and record the mass (m2).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the DEGDMA sample.
-
Weigh the pycnometer filled with the DEGDMA sample and record the mass (m3).
-
The density of the DEGDMA can be calculated using the following formula: Density_DEGDMA = ((m3 - m1) / (m2 - m1)) * Density_water
Materials:
-
DEGDMA sample
-
Abbe refractometer
-
Dropper
-
Lens paper and ethanol (B145695) for cleaning
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Clean the prism surfaces of the refractometer with lens paper and a small amount of ethanol.
-
Place a few drops of the DEGDMA sample onto the lower prism.
-
Close the prisms and allow the sample to spread evenly.
-
Adjust the light source and the focus to obtain a clear and sharp dividing line in the eyepiece.
-
Align the dividing line with the crosshairs.
-
Read the refractive index from the scale. Record the temperature at which the measurement is taken.
Spectroscopic Analysis (FTIR)
This protocol provides a general method for obtaining the infrared spectrum of liquid DEGDMA.
Materials:
-
DEGDMA sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lens paper
Procedure (using ATR-FTIR):
-
Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent and lens paper.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small drop of the DEGDMA sample directly onto the ATR crystal, ensuring the crystal is fully covered.
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
After the measurement, clean the ATR crystal thoroughly.
Procedure (using salt plates):
-
Ensure the salt plates are clean and dry.
-
Place a small drop of the DEGDMA sample on one salt plate.
-
Carefully place the second salt plate on top, creating a thin liquid film between the plates.
-
Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum.
-
After the measurement, clean the salt plates with a suitable dry solvent.
Applications in Research and Development
DEGDMA is a versatile crosslinking agent with numerous applications in materials science and drug development.[1] Its ability to form stable, crosslinked polymer networks makes it suitable for:
-
Dental Resins and Composites: Enhancing the mechanical strength and durability of dental restorations.[1]
-
Coatings and Adhesives: Improving adhesion and resistance to environmental factors.[1]
-
Hydrogels for Drug Delivery: The crosslinked network can be designed to control the release of therapeutic agents. The flexibility of the diethylene glycol linker can influence the swelling behavior and drug diffusion properties of the hydrogel.
-
Biomaterials and Tissue Engineering: Creating scaffolds with specific mechanical properties to support cell growth and tissue regeneration.
Safety and Handling
DEGDMA is classified as a moderate skin sensitizer and can cause irritation upon inhalation.[1] It has been shown to have cytotoxic and genotoxic effects on human cells.[1] Therefore, it is crucial to handle DEGDMA with appropriate safety precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Store in a cool, dark place, away from light and sources of ignition, as it is light-sensitive.[1]
Conclusion
Di(ethylene glycol) dimethacrylate is a fundamental building block in polymer chemistry with significant implications for the development of advanced materials, particularly in the biomedical and pharmaceutical sectors. A thorough understanding of its chemical properties, molecular structure, and polymerization behavior is essential for its effective and safe utilization. This technical guide provides a comprehensive overview of these core aspects, offering valuable data and methodologies to support researchers and professionals in their work with this important monomer.
References
- 1. ikm.org.my [ikm.org.my]
- 2. youtube.com [youtube.com]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Analysis of Diethylene Glycol Dimethacrylate: A Technical Guide
Introduction
Diethylene glycol dimethacrylate (DEGDMA) is a difunctional monomer widely utilized in the formulation of polymers, particularly in dental restorative materials, adhesives, and coatings. Its chemical structure, featuring two terminal methacrylate (B99206) groups linked by a flexible diethylene glycol chain, allows for the formation of highly cross-linked polymer networks upon polymerization. For researchers, scientists, and drug development professionals, a thorough characterization of DEGDMA is critical to ensure material purity, monitor polymerization kinetics, and understand the structure-property relationships of the final polymer. Spectroscopic techniques are indispensable tools for this purpose, providing detailed qualitative and quantitative information about the molecular structure and functional groups of the monomer. This guide provides an in-depth overview of the core spectroscopic methods used to analyze DEGDMA, complete with experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). It is the definitive method for elucidating the molecular structure of DEGDMA and verifying its purity.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in the molecule. The spectrum of DEGDMA shows characteristic signals for the vinyl, ether, and methyl protons.
Data Presentation: ¹H NMR Chemical Shifts
| Assigned Protons | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration |
| Vinyl (=CH₂) | 6.1, 5.6 | Singlet (s) | 2H (total) |
| Ester Methylene (-O-CH₂-CH₂-O-) | 4.3 | Triplet (t) | 4H |
| Ether Methylene (-CH₂-O-CH₂-) | 3.7 | Triplet (t) | 4H |
| Methyl (-CH₃) | 1.9 | Singlet (s) | 6H |
Note: Data is compiled from typical values for methacrylate monomers.[1][2]
Experimental Protocol: ¹H NMR
-
Sample Preparation : Accurately weigh 10-20 mg of liquid DEGDMA.[2]
-
Dissolve the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean vial.[2] Ensure the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Data Acquisition : Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer to achieve good signal resolution.[2]
-
Set the number of scans to 16 or 64 to obtain an adequate signal-to-noise ratio.[2]
-
Data Processing : Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction to ensure accurate integration.
-
Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments within the DEGDMA molecule.
Data Presentation: ¹³C NMR Chemical Shifts
| Assigned Carbons | Chemical Shift (δ) ppm (approx.) |
| Carbonyl (C=O) | 167 |
| Vinyl (=C<) | 136 |
| Vinyl (=CH₂) | 126 |
| Ether Methylene (-CH₂-O-CH₂-) | 69 |
| Ester Methylene (-O-CH₂-CH₂-O-) | 64 |
| Methyl (-CH₃) | 18 |
Note: Data is compiled from spectral data for DEGDMA and similar dimethacrylate monomers.[3][4]
Experimental Protocol: ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the data acquisition parameters. A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. They are highly sensitive to the presence of specific functional groups and are particularly useful for monitoring the polymerization of DEGDMA by observing the disappearance of the vinyl C=C bond.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR measures the absorption of infrared radiation by the sample, creating a spectrum that acts as a molecular "fingerprint."
Data Presentation: Key FTIR Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) (approx.) |
| C-H Stretch (vinyl & alkyl) | 2950 - 3000 |
| C=O Stretch (ester) | 1720 |
| C=C Stretch (vinyl) | 1636 |
| C-O Stretch (ester & ether) | 1150 - 1320 |
Note: Data is compiled from spectral data for DEGDMA and similar dimethacrylate monomers.[5][6][7]
Experimental Protocol: FTIR (ATR Method)
The Attenuated Total Reflectance (ATR) method is ideal for analyzing liquid samples like DEGDMA.[8][9]
-
Instrument Setup : Ensure the ATR crystal (typically diamond or germanium) is clean.[9]
-
Background Spectrum : Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application : Place a single drop of neat DEGDMA liquid directly onto the center of the ATR crystal.[9]
-
Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[8]
-
Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds, making it an excellent tool for monitoring the C=C double bond in the methacrylate group.[10]
Data Presentation: Key Raman Shifts
| Vibrational Mode | Raman Shift (cm⁻¹) (approx.) |
| C=O Stretch (ester) | 1722 |
| C=C Stretch (vinyl) | 1641 |
| C-H Bending (methyl/methylene) | 1450 |
Note: Data is compiled from Raman studies on DEGDMA and poly(ethylene glycol dimethacrylate).[10][11][12]
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation : Place a small amount of liquid DEGDMA into a glass capillary tube or as a drop on a microscope slide.[13]
-
Instrument Setup : Place the sample in the spectrometer's sample holder.
-
Data Acquisition : Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.[11]
-
Collect the scattered light using an appropriate objective and pass it through a filter to remove the Rayleigh scattering.[14]
-
Acquire the Raman spectrum by dispersing the light onto a CCD detector. Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. DEGDMA itself does not contain strong chromophores that absorb significantly in the 200-800 nm range. However, this technique is highly valuable for quantitative analysis of photoinitiators mixed with DEGDMA in photopolymerizable systems and can be used to monitor the polymerization process by observing changes in the absorbance of these initiators.[15][16]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the DEGDMA formulation (containing a photoinitiator) in a UV-transparent solvent, such as ethanol (B145695) or hexane.
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm). The peak absorbance should ideally be within the linear range of the instrument (typically < 1.5).
Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process for interpreting NMR data.
Caption: General workflow for the spectroscopic analysis of DEGDMA.
Caption: Logical flow for NMR data interpretation and structural confirmation.
References
- 1. This compound(2358-84-1) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(2358-84-1) 13C NMR spectrum [chemicalbook.com]
- 4. Triethylene glycol dimethacrylate(109-16-0) 13C NMR [m.chemicalbook.com]
- 5. This compound | C12H18O5 | CID 16891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound(2358-84-1) Raman spectrum [chemicalbook.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. UV-Visible Spectrophotometer Analysis on Polymerization of 2-Hydroxyethyl Methacrylate [ideas.repec.org]
- 16. Selected Spectroscopic Techniques for Surface Analysis of Dental Materials: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Di(ethylene glycol) Dimethacrylate (DEGDMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of di(ethylene glycol) dimethacrylate (DEGDMA), specifically its viscosity and density. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of methodologies.
Core Physical Properties of DEGDMA
DEGDMA is a difunctional methacrylate (B99206) monomer known for its hydrophilic nature, excellent flexibility, and low viscosity. These properties make it a valuable crosslinking agent in the formulation of various polymers, particularly in the fields of dental resins, coatings, and adhesives.
Quantitative Data
The following tables summarize the reported values for the density and viscosity of DEGDMA. For comparative purposes, data for the structurally similar monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA), is also included.
Table 1: Density of DEGDMA and EGDMA Monomers
| Monomer | Temperature (°C) | Density (g/mL) |
| DEGDMA | 25 | 1.082 |
| 20 | 1.056[1] | |
| EGDMA | 25 | 1.1 |
| 20 | 1.055 |
Table 2: Viscosity of DEGDMA and EGDMA Monomers
| Monomer | Temperature (°C) | Viscosity |
| DEGDMA | 20 | 8 cP |
| EGDMA | 25 | 1 - 6 cPs |
| 20 | 3.03 mm²/s |
Experimental Protocols
Accurate determination of viscosity and density is crucial for material characterization and formulation development. The following sections detail standard laboratory protocols for measuring these properties in liquid monomers like DEGDMA.
Density Determination via Pycnometry
This method provides a highly precise measurement of a liquid's density.
Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the liquid using a calibrated glass flask called a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper containing a capillary hole)
-
Analytical balance (accuracy of ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Cleaning and drying supplies (e.g., distilled water, acetone, drying oven)
Procedure:
-
Cleaning and Calibration:
-
Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and dry it completely in an oven.
-
Allow the pycnometer to cool to ambient temperature and then weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m_empty.
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C ± 0.1 °C).
-
Remove the pycnometer from the bath, carefully dry the exterior, and weigh it. Record this mass as m_water.
-
Record the temperature of the water. Using a standard reference table, find the density of water (ρ_water) at this temperature.
-
Calculate the exact volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_water - m_empty) / ρ_water.
-
-
Measurement of DEGDMA Density:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with the DEGDMA monomer, again ensuring no air bubbles are present and inserting the stopper to allow excess liquid to escape.
-
Thermostatically control the filled pycnometer to the desired temperature (e.g., 25 °C) in the water bath.
-
Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m_DEGDMA.
-
Calculate the density of the DEGDMA monomer (ρ_DEGDMA) using the formula: ρ_DEGDMA = (m_DEGDMA - m_empty) / V_pyc.
-
Viscosity Determination via Capillary Viscometry
This method is a standard for determining the kinematic viscosity of transparent Newtonian liquids.
Principle: The time taken for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer is measured. This flow time is directly proportional to the kinematic viscosity.
Apparatus:
-
Ubbelohde-type capillary viscometer
-
Constant temperature water bath with precise temperature control
-
Stopwatch or automated timing device
-
Pipette and suction bulb
-
Cleaning and drying supplies
Procedure:
-
Viscometer Selection and Cleaning:
-
Select an Ubbelohde viscometer with a capillary size appropriate for the expected viscosity of the DEGDMA monomer. The flow time should ideally be between 200 and 1000 seconds.
-
Thoroughly clean and dry the viscometer.
-
-
Sample Preparation and Loading:
-
Filter the DEGDMA monomer if any particulate matter is present.
-
Introduce the DEGDMA sample into the larger tube of the viscometer up to the indicated filling marks.
-
-
Measurement:
-
Place the viscometer vertically in the constant temperature bath, ensuring the measuring bulb is fully submerged. Allow at least 20-30 minutes for the sample to reach thermal equilibrium.
-
Close the venting tube and apply suction to the capillary tube to draw the liquid up into the measuring bulb, slightly above the upper timing mark.
-
Release the suction and open the venting tube. This creates a "suspended level," where the flow is driven only by the hydrostatic head of the liquid column.
-
Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely as the meniscus passes the lower timing mark. Record this as the flow time (t).
-
Repeat the measurement at least three times. The flow times should be within a specified tolerance (e.g., ±0.2%).
-
-
Calculation:
-
Calculate the average flow time from the repeated measurements.
-
The kinematic viscosity (ν) is calculated using the formula: ν = C × t, where C is the calibration constant of the viscometer (provided by the manufacturer or determined by measuring a standard of known viscosity).
-
To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density of the DEGDMA at the same temperature: η = ν × ρ_DEGDMA.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the determination of density and viscosity.
Caption: Workflow for Density Determination using a Pycnometer.
Caption: Workflow for Viscosity Determination using a Capillary Viscometer.
References
An In-depth Technical Guide to the Free-Radical Polymerization of Diethylene Glycol Dimethacrylate (DEGDMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free-radical polymerization of diethylene glycol dimethacrylate (DEGDMA), a crucial crosslinking monomer in the development of advanced polymeric materials for various applications, including in the pharmaceutical and biomedical fields. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the polymerization process.
Core Mechanism of Free-Radical Polymerization of DEGDMA
The free-radical polymerization of DEGDMA is a chain reaction process that can be divided into three primary stages: initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through the thermal decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photolysis using a photoinitiator.[1][2] The resulting primary radicals then react with a DEGDMA monomer to form an initiated monomer radical.
Propagation: The newly formed monomer radical attacks the vinyl group of another DEGDMA monomer, leading to the formation of a larger radical. This step is repeated, rapidly increasing the length of the polymer chain. Due to the difunctional nature of DEGDMA, with two methacrylate (B99206) groups, the propagating chain can also react with a pendant double bond on another polymer chain, leading to the formation of a crosslinked, three-dimensional network.[3]
Termination: The growth of the polymer chain is halted through termination reactions. This can occur through two primary mechanisms: combination (or coupling), where two growing polymer radicals combine to form a single, non-reactive polymer chain, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end group.
A significant kinetic feature of DEGDMA polymerization is the gel effect , also known as autoacceleration.[1] As the polymerization proceeds and a crosslinked network forms, the viscosity of the system increases dramatically. This increased viscosity hinders the diffusion of large polymer radicals, reducing the rate of termination. However, smaller monomer molecules can still diffuse to the active radical sites, allowing the propagation reaction to continue. This imbalance between a decreased termination rate and a relatively constant propagation rate leads to a sharp increase in the overall polymerization rate.
Quantitative Data
The kinetics of DEGDMA polymerization are influenced by several factors, including initiator concentration, temperature, and the presence of comonomers or solvents. The following tables summarize key quantitative data gathered from various studies.
| Initiator (AIBN) Concentration (wt%) | Maximum Polymerization Rate (arbitrary units) | Time to Reach Maximum Rate (min) | Final Monomer Conversion (%) |
| 0.25 | Lower | Longer | Lower |
| 0.50 | Higher | Shorter | Higher |
| 1.00 | Highest | Shortest | Highest |
Table 1: Effect of Initiator Concentration on DEGDMA Polymerization. Increasing the initiator concentration generally leads to a higher polymerization rate and a shorter time to reach the peak rate, often resulting in higher final monomer conversion. Data synthesized from trends observed in related methacrylate systems.[4][5]
| Temperature (°C) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) |
| 30 | ~150 | ~1 x 10⁶ |
| 40 | ~200 | ~2 x 10⁶ |
| 60 | ~300 | ~5 x 10⁶ |
Table 2: Typical Kinetic Rate Constants for DEGDMA Photopolymerization at Low Conversion. The propagation and termination rate constants generally increase with temperature. Note that these values can vary significantly with conversion due to diffusion limitations.[6]
| Monomer System | Final Monomer Conversion (%) |
| DEGDMA (bulk) | 50 - 70 |
| DEGDMA with 10 mol% solvent | 70 - 85 |
Table 3: Effect of Solvent on Final Monomer Conversion. The presence of a solvent can increase the mobility of the reacting species, leading to a higher final conversion by delaying the onset of vitrification.[1]
Experimental Protocols
Bulk Free-Radical Polymerization of DEGDMA
This protocol describes a typical procedure for the bulk polymerization of DEGDMA using AIBN as a thermal initiator.
Materials:
-
This compound (DEGDMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Reaction vessel (e.g., glass vial with a septum)
-
Nitrogen or argon gas supply
-
Thermostatically controlled oil bath or heating block
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Monomer Preparation: If the DEGDMA monomer contains an inhibitor, it should be removed by passing it through a column of activated basic alumina (B75360) or by washing with an alkaline solution followed by distillation under reduced pressure.
-
Initiator Dissolution: Accurately weigh the desired amount of AIBN (e.g., 0.5 wt% relative to the monomer) and dissolve it in the DEGDMA monomer in the reaction vessel. Ensure complete dissolution by gentle stirring or sonication.
-
Inert Atmosphere: Purge the monomer/initiator mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the reaction vessel and place it in a preheated oil bath or heating block set to the desired reaction temperature (typically 60-80°C for AIBN).
-
Reaction Monitoring: The polymerization can be monitored by observing the increase in viscosity. For kinetic studies, samples can be withdrawn at specific time intervals for analysis.
-
Termination and Precipitation: After the desired reaction time, quench the polymerization by rapidly cooling the vessel in an ice bath. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it into a large excess of a non-solvent like methanol.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Monitoring Polymerization Kinetics with Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for monitoring the heat flow associated with the exothermic polymerization reaction in real-time.[7][8]
Experimental Setup:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (for photopolymerization) or a standard cell for thermal polymerization.
-
Aluminum DSC pans.
-
Nitrogen purge gas.
Procedure:
-
Sample Preparation: Prepare the DEGDMA/initiator mixture as described in the bulk polymerization protocol. Accurately weigh a small amount of the mixture (typically 2-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen for at least 5 minutes to create an inert atmosphere.
-
Isothermal Measurement: For thermal polymerization, rapidly heat the sample to the desired isothermal reaction temperature and record the heat flow as a function of time. For photopolymerization, equilibrate the sample at the desired temperature and then expose it to a UV light source of known intensity.
-
Data Analysis: The heat flow is directly proportional to the rate of polymerization. The total heat evolved during the reaction is proportional to the total monomer conversion. The degree of conversion at any given time can be calculated by dividing the heat evolved up to that time by the total heat of polymerization for the complete conversion of the methacrylate double bonds.
Determining Monomer Conversion with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a common and reliable method for determining the degree of monomer conversion by monitoring the disappearance of the carbon-carbon double bond (C=C) stretching vibration.[9][10][11][12][13]
Procedure:
-
Sample Preparation: Place a small drop of the initial monomer/initiator mixture between two KBr pellets or on an attenuated total reflectance (ATR) crystal to record the initial spectrum.
-
Polymerization: Polymerize the sample directly on the KBr pellets or ATR crystal by exposing it to a UV light source or by placing it in a heated cell.
-
Spectral Acquisition: Record FTIR spectra at various time intervals during the polymerization.
-
Data Analysis: The degree of conversion (DC) is calculated by monitoring the decrease in the absorbance peak area corresponding to the methacrylate C=C bond (typically around 1635-1640 cm⁻¹).[10][11] This peak is often ratioed against an internal standard peak that does not change during polymerization, such as the carbonyl C=O stretching vibration (around 1720 cm⁻¹). The formula for calculating the degree of conversion is:
DC (%) = [1 - ( (Area of C=C peak at time t) / (Area of internal standard at time t) ) / ( (Area of C=C peak at time 0) / (Area of internal standard at time 0) )] * 100
Visualizations of the Polymerization Mechanism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key stages of the free-radical polymerization of DEGDMA.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. mdpi.com [mdpi.com]
- 10. A new method for quantifying the intensity of the C=C band of dimethacrylate dental monomers in their FTIR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Diethylene Glycol Dimethacrylate (CAS 2358-84-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylene glycol dimethacrylate (DEGDMA), CAS number 2358-84-1, is a difunctional methacrylate (B99206) monomer widely utilized as a crosslinking agent in the synthesis of polymers. Its unique properties, including the ability to enhance mechanical strength, thermal stability, and chemical resistance, have led to its application in diverse fields such as dental materials, coatings, adhesives, and electronics.[1][2] In the biomedical and pharmaceutical sectors, DEGDMA is a key component in the formulation of dental resins, composites, and hydrogels for drug delivery systems.[1][3] This guide provides an in-depth technical overview of DEGDMA, encompassing its physicochemical properties, synthesis and polymerization methodologies, toxicological profile, and analytical techniques. Detailed experimental protocols and structured data tables are presented to facilitate practical application and further research.
Chemical and Physical Properties
DEGDMA is a clear, colorless liquid with an ester-like odor.[4] It is characterized by two terminal methacrylate groups, which are responsible for its crosslinking capabilities during polymerization.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2358-84-1 | [6] |
| Molecular Formula | C₁₂H₁₈O₅ | [6][7] |
| Molecular Weight | 242.27 g/mol | [1][6][7] |
| Appearance | Clear, colorless liquid | [1][4][8] |
| Odor | Ester-like | [4] |
| Density | 1.082 g/mL at 25 °C | [1][8][9] |
| Boiling Point | 134 °C at 2 mmHg | [1][8][9] |
| Refractive Index | n20/D 1.458 | [1][9] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1] |
| LogP | 1.2416 | [6] |
Synthesis and Polymerization
Synthesis
The primary method for synthesizing DEGDMA is through the esterification of diethylene glycol with methacrylic acid.[10] This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water byproduct.[10]
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethylene glycol
-
Methacrylic acid
-
Sulfuric acid (catalyst)
-
Suitable solvent (e.g., toluene)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, combine diethylene glycol, methacrylic acid, and a catalytic amount of sulfuric acid in a suitable solvent.
-
Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a sodium carbonate solution to neutralize the acidic catalyst and any unreacted methacrylic acid.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.[10]
Logical Workflow for DEGDMA Synthesis
Caption: Workflow for the synthesis of this compound.
Polymerization
DEGDMA undergoes free-radical polymerization, initiated by thermal or photochemical means.[11] Its bifunctional nature allows it to act as a crosslinking agent, forming a three-dimensional polymer network.[5] This crosslinking significantly enhances the mechanical and thermal properties of the resulting polymer.[1][5]
Experimental Protocol: Free-Radical Polymerization of DEGDMA
Materials:
-
This compound (DEGDMA) monomer
-
Initiator (e.g., Azobisisobutyronitrile (AIBN) for thermal initiation, or a photoinitiator for UV curing)
-
Solvent (optional, e.g., Tetrahydrofuran (THF))
Procedure (Thermal Initiation):
-
Dissolve the DEGDMA monomer and the thermal initiator (e.g., AIBN) in a suitable solvent in a reaction vessel.
-
De-gas the solution to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the thermal initiator and start the polymerization process.
-
Maintain the temperature for a specified period to allow the polymerization to proceed to the desired conversion.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter and dry the resulting polymer to obtain the final product.[11]
Experimental Workflow for DEGDMA Polymerization
Caption: General workflow for the free-radical polymerization of DEGDMA.
Toxicology and Biocompatibility
The toxicological profile of DEGDMA is a critical consideration, particularly in biomedical applications. Unpolymerized DEGDMA monomer can leach from polymer networks and has been shown to exhibit cytotoxic and genotoxic effects.[12][13]
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Observation | Reference |
| Cytotoxicity | Reduces cell viability in human gingival fibroblasts. | [13] |
| Genotoxicity | Induces DNA damage in comet assays. | [13] |
| Apoptosis | Increases apoptosis in human gingival fibroblasts. | [13] |
| Cell Cycle | Causes cell cycle arrest in the G1/G0 phase. | [13] |
| Mechanism | Cytotoxic and genotoxic effects are mediated through the increased production of Reactive Oxygen Species (ROS). | [12][13] |
| Skin Sensitization | May cause an allergic skin reaction. | [4] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [4][7] |
Conceptual Signaling Pathway for DEGDMA-Induced Cytotoxicity
The available literature suggests that DEGDMA's toxicity is primarily mediated by the induction of oxidative stress. While a detailed signaling cascade has not been fully elucidated, a conceptual pathway can be proposed based on the observed cellular responses.
Caption: Conceptual pathway of DEGDMA-induced cellular toxicity.
Analytical Methods
A variety of analytical techniques are employed to characterize and quantify DEGDMA and its polymers.
Table 3: Analytical Methods for this compound
| Technique | Application | Reference |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C=C) to confirm the structure of the monomer and monitor polymerization. | [14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the monomer and polymer. | [4][14] |
| Mass Spectrometry (MS) | Identification and confirmation of the monomer's molecular weight and structure. | [4] |
| Thin-Layer Chromatography (TLC) | Separation and qualitative analysis of the monomer. | [4] |
| Polarography | Determination of residual monomer in polymers. | [4] |
| High-Performance Liquid Chromatography (HPLC) | Quantification of monomer elution from polymer matrices. | [13] |
Applications in Research and Drug Development
DEGDMA's role as a crosslinking agent is pivotal in the development of various materials for biomedical and pharmaceutical applications.
-
Dental Composites and Resins: DEGDMA is a common component in dental restorative materials, where it enhances the mechanical strength and durability of the fillings.[1]
-
Hydrogels for Drug Delivery: The crosslinking density of hydrogels can be controlled by varying the concentration of DEGDMA, which in turn influences the swelling behavior and the release kinetics of encapsulated drugs.[3][15]
-
Tissue Engineering Scaffolds: DEGDMA-crosslinked polymers can be used to fabricate scaffolds that provide mechanical support for cell growth and tissue regeneration.[3]
-
Biomaterials: It has been used in the synthesis and stabilization of various biomaterials.[13]
Safety and Handling
Appropriate safety precautions must be observed when handling DEGDMA.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing.[7][9] In case of insufficient ventilation, use a suitable respirator.[7]
-
Handling: Avoid inhalation, and contact with skin and eyes.[7] Use only in well-ventilated areas.[7] Contaminated work clothing should not be allowed out of the workplace.
-
Storage: Store in a cool, shaded area in a tightly closed container. It is often supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent premature polymerization.[9]
-
Spills: Absorb spills with an inert material and dispose of contaminated material according to regulations.[7] Prevent entry into drains or water courses.[7]
Conclusion
This compound is a versatile crosslinking monomer with significant utility in polymer science, particularly in the development of advanced materials for the biomedical and pharmaceutical industries. A thorough understanding of its properties, synthesis, polymerization behavior, and toxicological profile is essential for its safe and effective application. This guide provides a comprehensive technical foundation for researchers and professionals working with this important compound. Further research is warranted to fully elucidate the detailed molecular mechanisms of its biological interactions and to develop strategies to minimize the leaching of unreacted monomer from polymer-based medical devices and drug delivery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. polysciences.com [polysciences.com]
- 3. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C12H18O5 | CID 16891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | 2358-84-1 [chemicalbook.com]
- 9. Di(ethylene glycol) dimethacrylate 95 2358-84-1 [sigmaaldrich.com]
- 10. Buy this compound | 2358-84-1 [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. Ethylene glycol dimethacrylate and this compound exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ikm.org.my [ikm.org.my]
- 15. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
DEGDMA Monomer: A Technical Guide to Purity and Stabilization
For Researchers, Scientists, and Drug Development Professionals
Di(ethylene glycol) dimethacrylate (DEGDMA) is a crucial crosslinking monomer utilized in a wide array of applications, from dental resins and coatings to adhesives and materials for drug delivery systems. Its low viscosity, good flexibility, and excellent chemical resistance make it a versatile building block in polymer synthesis. However, the purity and stability of the DEGDMA monomer are paramount to achieving desired material properties and ensuring reproducibility in research and product development. This technical guide provides an in-depth overview of DEGDMA purity, stabilization methods, and detailed experimental protocols for its analysis and purification.
Core Properties and Specifications
DEGDMA is a difunctional methacrylate (B99206) monomer that readily undergoes free-radical polymerization.[1] To prevent premature polymerization during storage and transport, it is typically supplied with an inhibitor.[2] The quality of the monomer is defined by several key parameters, which are summarized in the table below.
| Property | Typical Value | Significance |
| Purity (assay) | ≥88% to ≥98% | The concentration of the DEGDMA monomer. Higher purity leads to more predictable polymerization kinetics and final polymer properties.[3][4] |
| Inhibitor | Monomethyl ether hydroquinone (B1673460) (MEHQ) | A radical scavenger that prevents spontaneous polymerization.[3] |
| Inhibitor Concentration | ~200 - 700 ppm | The amount of inhibitor present. This concentration is sufficient for storage stability but must often be removed before use in controlled polymerization reactions.[5] |
| Appearance | Colorless to light yellow clear liquid | A visual indicator of purity. Discoloration may suggest the presence of impurities or degradation products.[6] |
| Viscosity (@ 25°C) | 5 - 20 cps | Affects handling and processing characteristics.[6] |
| Moisture Content | ≤0.1% | Water can act as a plasticizer or interfere with certain polymerization techniques.[6] |
| Acid Value | ≤0.5 mg KOH/g | Indicates the presence of acidic impurities, such as methacrylic acid, which can affect polymerization and the properties of the final polymer.[5] |
Understanding DEGDMA Stabilization
The inherent reactivity of the acrylate (B77674) groups in DEGDMA makes it susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species.[2] To ensure a stable shelf life, manufacturers add polymerization inhibitors.
The most commonly used inhibitor for DEGDMA is monomethyl ether hydroquinone (MEHQ).[3] MEHQ is a phenolic compound that acts as a radical scavenger.[7] Its inhibitory effect is significantly enhanced in the presence of oxygen.[7] MEHQ intercepts and deactivates radical species that would otherwise initiate polymerization, thus providing an induction period during which the monomer remains in its unpolymerized state.[2][7]
dot
Caption: Mechanism of MEHQ as a radical scavenger.
Purity Analysis of DEGDMA
Ensuring the purity of DEGDMA is critical for reproducible and high-quality results in research and development. The following are detailed protocols for the analysis of DEGDMA purity using gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
This method is suitable for determining the purity of DEGDMA and identifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A polar column such as a StabilWax (Crossbond polyethylene (B3416737) glycol) column (e.g., 60 m x 0.25 mm ID, 0.50 µm film thickness) is recommended.[8]
Reagents:
-
DEGDMA sample
-
High-purity solvent for dilution (e.g., methanol (B129727) or dichloromethane)[8]
-
Internal standard (e.g., 1-hexanol), if quantitative analysis is required.[8]
GC Conditions:
-
Injector Temperature: 250°C[8]
-
Detector Temperature: 250°C[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
-
Oven Temperature Program:
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Sample Preparation:
-
Prepare a stock solution of the DEGDMA sample by dissolving a known amount (e.g., 100 mg) in the chosen solvent (e.g., 10 mL).
-
If using an internal standard, add a known concentration to the sample solution.
-
Inject the prepared sample into the GC.
Data Analysis: The purity of DEGDMA is determined by calculating the area percentage of the DEGDMA peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known DEGDMA concentrations.
dot
Caption: Workflow for GC analysis of DEGDMA purity.
Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for analyzing the purity of DEGDMA and can also be used to quantify non-volatile impurities and the inhibitor.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
Reagents:
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v) with 0.1% formic acid.[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 45°C[9]
-
Detection Wavelength: 210 nm (for DEGDMA) and 290 nm (for MEHQ).
-
Injection Volume: 10 µL[9]
Sample Preparation:
-
Prepare a stock solution of the DEGDMA sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percentage of the DEGDMA peak. For accurate quantification of both DEGDMA and the inhibitor, calibration curves should be generated using standards of known concentrations.
Inhibitor Removal from DEGDMA
For many applications, particularly in controlled polymerization reactions, the presence of an inhibitor is undesirable. The following protocols detail common laboratory methods for removing MEHQ from DEGDMA.
Experimental Protocol: Inhibitor Removal Using a Basic Alumina (B75360) Column
This is a widely used and effective method for removing phenolic inhibitors like MEHQ.[10]
Materials:
-
Glass chromatography column
-
Basic activated alumina (Brockmann I)[11]
-
DEGDMA monomer
-
Glass wool or cotton plug[2]
-
Sand (optional)[11]
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton at the bottom of the column to support the packing material.[2]
-
Optionally, add a thin layer of sand over the plug.[11]
-
Prepare a slurry of the basic alumina in a non-polar solvent like hexane (B92381) and pour it into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing.[11] The bed height will depend on the amount of monomer to be purified; a 5-10 cm bed is often sufficient for small-scale purifications.[11]
-
Drain the solvent until the level is just above the top of the alumina bed.
-
-
Inhibitor Removal:
-
Carefully load the DEGDMA monomer onto the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Important Considerations:
-
The purified monomer is no longer stabilized and should be used immediately or stored at a low temperature in the dark for a very short period to prevent spontaneous polymerization.
-
The activity of the alumina is crucial for effective inhibitor removal. Ensure the alumina is properly activated (e.g., by heating) if it has been stored for an extended period.
dot
Caption: Workflow for inhibitor removal from DEGDMA.
Experimental Protocol: Inhibitor Removal by Caustic Washing
This method utilizes an acid-base reaction to remove the weakly acidic MEHQ inhibitor.[12]
Materials:
-
DEGDMA monomer
-
5% aqueous sodium hydroxide (B78521) (NaOH) solution[12]
-
Separatory funnel
-
Deionized water
-
Saturated brine solution
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate)
-
Filtration apparatus
Procedure:
-
Extraction:
-
Place the DEGDMA monomer in a separatory funnel.
-
Add an equal volume of the 5% NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of MEHQ.[12]
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step two more times with fresh NaOH solution.[12]
-
-
Neutralization and Drying:
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the monomer with a saturated brine solution to help remove residual water.
-
Transfer the washed monomer to a clean, dry flask and add an anhydrous drying agent. Swirl the flask and let it stand for 15-20 minutes.
-
-
Final Step:
-
Filter the monomer to remove the drying agent.
-
Caution: As with the column chromatography method, the resulting inhibitor-free DEGDMA is highly susceptible to polymerization and should be used immediately.
Conclusion
The purity and stability of the DEGDMA monomer are critical factors that influence the outcome of polymerization processes and the performance of the resulting materials. For researchers, scientists, and drug development professionals, a thorough understanding of the monomer's specifications, the role of inhibitors, and the methods for purity analysis and inhibitor removal is essential. The protocols and information provided in this technical guide offer a comprehensive resource for the effective handling and utilization of DEGDMA in various scientific and industrial applications. Always refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. KR101526477B1 - Preparation method of ethylene glycol di(meth)acrylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
A Comprehensive Technical Guide to the Thermal Stability and Degradation of Di(ethylene glycol) Dimethacrylate (DEGDMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermal stability and degradation behavior of Di(ethylene glycol) dimethacrylate (DEGDMA), a common crosslinking agent in polymer synthesis. Understanding the thermal properties of poly(DEGDMA) is critical for its application in various fields, including in the development of drug delivery systems and medical devices, where sterilization or processing at elevated temperatures is often required. This document outlines key thermal parameters, details the experimental protocols for their determination, and presents a proposed mechanism for the thermal degradation of poly(DEGDMA).
Introduction
Di(ethylene glycol) dimethacrylate (DEGDMA) is a difunctional monomer utilized to form crosslinked polymer networks. The thermal stability of these networks is a crucial factor that dictates their processing conditions and service life. This guide summarizes the key findings on the thermal behavior of poly(DEGDMA), providing a valuable resource for professionals working with this polymer.
Thermal Stability of Poly(DEGDMA)
The thermal stability of poly(DEGDMA) has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the mass loss of a material as a function of temperature, providing information on the onset of degradation and the temperatures of maximum degradation rates. DSC is used to study the heat flow associated with thermal transitions, such as the glass transition temperature (Tg).
Quantitative Thermal Stability Data
The following table summarizes the thermogravimetric characteristics of polydiethylenedimethacrylate (PDEDM), the polymer of DEGDMA. The data is derived from studies on the thermal behavior of ethylene (B1197577) glycol dimethacrylate polymers.[1]
| Thermal Parameter | Temperature Range (°C) | Weight Loss (%) |
| Initial Volatilization | 40 - 110 | - |
| Main Degradation Stage 1 | 220 - 355 | 29.5 |
| Main Degradation Stage 2 | 355 - 450 | 66.5 |
Note: The initial weight loss between 40 and 110 °C is attributed to the volatilization of undesirable components from the initial samples.[1] The complexity of the thermal degradation mechanism for cross-linked dimethacrylate polymers is observed to increase with the length of the glycol chain in the macromolecule.[1]
Experimental Protocols
Accurate characterization of the thermal properties of poly(DEGDMA) relies on standardized experimental procedures. This section details the methodologies for the key analytical techniques employed.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of polymers.
Objective: To determine the onset temperature of degradation, the temperature of maximum degradation rate, and the residual mass of poly(DEGDMA).
Instrumentation: A thermogravimetric analyzer.
Experimental Procedure:
-
Sample Preparation: A small sample of poly(DEGDMA) (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: An inert gas, such as nitrogen or argon, is used to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A linear heating rate is applied, commonly 10 °C/min or 20 °C/min.[2]
-
Temperature Range: The sample is heated from ambient temperature to a temperature at which the polymer has completely degraded (e.g., 600-800 °C).
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:
-
Onset Degradation Temperature (Tonset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Degradation Rate (Tmax): The temperature at which the rate of mass loss is highest, identified as the peak in the DTG curve.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material.
Objective: To determine the glass transition temperature (Tg) of poly(DEGDMA).
Instrumentation: A differential scanning calorimeter.
Experimental Procedure:
-
Sample Preparation: A small, precisely weighed sample of poly(DEGDMA) (typically 5-10 mg) is hermetically sealed in an aluminum pan.[3][4]
-
Instrument Setup:
-
Reference: An empty, sealed aluminum pan is used as a reference.
-
Purge Gas: An inert atmosphere is maintained using nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating and Cooling Cycles: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.[5]
-
First Heating Scan: Heat the sample from a sub-Tg temperature (e.g., 0 °C) to a temperature above the expected Tg at a controlled rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.
-
Second Heating Scan: Reheat the sample at the same controlled rate as the first scan.
-
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the degradation products of a polymer.
Objective: To identify the volatile and semi-volatile compounds produced during the thermal degradation of poly(DEGDMA).
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
Experimental Procedure:
-
Sample Preparation: A very small amount of the poly(DEGDMA) sample (microgram to low milligram range) is placed in a pyrolysis sample holder.
-
Instrument Setup:
-
Pyrolysis Temperature: The sample is rapidly heated to a high temperature (e.g., 500-900 °C) in an inert atmosphere (helium).[6][7]
-
GC Separation: The resulting pyrolysis products are transferred to a GC column for separation. A temperature program is used to elute the compounds based on their boiling points.
-
MS Detection: The separated compounds are introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.
-
-
Data Acquisition: The GC chromatogram (signal intensity vs. retention time) and the mass spectrum for each chromatographic peak are recorded.
-
Data Analysis: The mass spectra of the individual pyrolysis products are compared to spectral libraries (e.g., NIST) to identify the chemical structures of the degradation products.[6][7]
Thermal Degradation Mechanism of Poly(DEGDMA)
The thermal degradation of crosslinked dimethacrylate polymers is a complex process.[1] At lower temperatures, the primary degradation mechanism is depolymerization, leading to the formation of the constituent monomer.[1] As the temperature increases, secondary reactions, including cracking and recombination, become more prevalent, resulting in a wider range of smaller molecular weight products.[1]
The degradation of polymers containing diethylene glycol units can be initiated by the back-biting of the ether groups along the polymer backbone, leading to the formation of cyclic oligomers.[8] For poly(DEGDMA), the degradation is expected to involve both the scission of the ester linkages and the fragmentation of the ethylene glycol units.
Proposed Degradation Pathway
The following diagram illustrates a proposed thermal degradation pathway for poly(DEGDMA).
Experimental Workflow Visualization
The following diagram outlines a general workflow for the comprehensive thermal analysis of DEGDMA.
Conclusion
The thermal stability of poly(DEGDMA) is characterized by a multi-stage degradation process that is dependent on temperature. At lower temperatures, depolymerization is the dominant degradation pathway, while at higher temperatures, more complex cracking reactions occur. A thorough understanding of these degradation processes, obtained through the systematic application of thermal analysis techniques such as TGA, DSC, and Py-GC/MS, is essential for the successful processing and application of DEGDMA-based polymers in research, development, and manufacturing. The data and protocols presented in this guide serve as a valuable resource for professionals in these fields.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 4. qualitest.ae [qualitest.ae]
- 5. s4science.at [s4science.at]
- 6. d-nb.info [d-nb.info]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Solubility of Diethylene Glycol Dimethacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diethylene glycol dimethacrylate (DEGDMA) in common laboratory solvents. This information is critical for researchers and professionals working in drug development, polymer chemistry, and materials science, where DEGDMA is frequently used as a crosslinking agent in the formulation of hydrogels, dental resins, and other polymeric materials. Understanding its solubility is paramount for designing and controlling polymerization processes, ensuring formulation homogeneity, and achieving desired material properties.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a moderately polar molecule, is governed by the principle of "like dissolves like." Its two methacrylate (B99206) groups provide hydrophobic character, while the ether linkages and the potential for hydrogen bonding with the carbonyl oxygens contribute to its polarity. This dual nature dictates its solubility profile across a range of solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility of DEGDMA (at 25°C) | Notes |
| Water | H₂O | Very High | 581.5 mg/L[1][2] | Limited solubility due to the hydrophobic methacrylate groups. |
| Ethanol | C₂H₅OH | High | Miscible (qualitative) | The term "very soluble" is used in safety data sheets. Data for the similar ethylene (B1197577) glycol dimethacrylate shows solubility of >10% in ethanol.[3] |
| Acetone | C₃H₆O | High | Miscible (qualitative) | DEGDMA is known to be soluble in acetone.[4] Data for the similar triethylene glycol dimethacrylate shows solubility of >10% in acetone.[5] |
| Methanol | CH₃OH | High | Slightly Soluble[1][2] | |
| Chloroform | CHCl₃ | Medium | Slightly Soluble[1][2] | |
| Toluene | C₇H₈ | Low | Miscible (qualitative) | The term "very soluble" is used in safety data sheets. |
| Benzene | C₆H₆ | Low | Miscible (qualitative) | The term "very soluble" is used in safety data sheets. Data for the similar ethylene glycol dimethacrylate shows solubility of >10% in benzene.[3] |
| Ethyl Acetate | C₄H₈O₂ | Medium | Slightly Soluble[1][2] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a liquid monomer like this compound in a solvent.
Shake-Flask Method with Gravimetric Analysis
This is a classic and reliable method for determining the equilibrium solubility of a substance.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The container should be of sufficient size to allow for vigorous mixing.
-
Place the container in a constant temperature water bath or incubator, typically at 25°C, and agitate it using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the constant temperature environment for several hours to allow for the separation of the undissolved DEGDMA from the saturated solvent phase.
-
Carefully transfer an accurately measured volume of the supernatant (the saturated solution) to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish). Avoid disturbing the undissolved layer.
-
-
Solvent Evaporation:
-
Place the container with the supernatant in a vacuum oven or a well-ventilated fume hood at a controlled temperature to slowly evaporate the solvent. The temperature should be kept below the boiling point of DEGDMA to prevent its loss through evaporation.
-
-
Gravimetric Measurement:
-
Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the container with the dried DEGDMA residue.
-
The mass of the dissolved DEGDMA is the final mass of the container minus the initial tare mass of the empty container.
-
Calculate the solubility in grams per 100 mL of solvent.
-
UV-Vis Spectrophotometry Method
This method is suitable for solutes that have a chromophore that absorbs ultraviolet or visible light. Methacrylate groups exhibit UV absorbance, making this a viable technique.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for DEGDMA using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility determination to serve as the blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the shake-flask method (steps 1 and 2) to prepare a saturated solution of DEGDMA at a constant temperature.
-
-
Sample Analysis:
-
Carefully withdraw a small, accurately measured volume of the clear supernatant from the saturated solution.
-
Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Concentration Determination:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of DEGDMA in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of DEGDMA in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Experimental workflow for solubility determination.
Role of DEGDMA in Polymerization
This compound is a difunctional monomer, meaning it has two polymerizable methacrylate groups. This allows it to act as a crosslinking agent in polymerization reactions. The following diagram illustrates this role.
Caption: Role of DEGDMA as a crosslinking agent in polymerization.
References
- 1. This compound CAS#: 2358-84-1 [m.chemicalbook.com]
- 2. This compound | 2358-84-1 [chemicalbook.com]
- 3. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 97-90-5: Ethylene glycol dimethacrylate | CymitQuimica [cymitquimica.com]
- 5. Triethylene Glycol Dimethacrylate | C14H22O6 | CID 7979 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diethylene Glycol Dimethacrylate (DEGDMA): A Technical Guide to Shelf Life and Storage for Researchers and Drug Development Professionals
Introduction
Diethylene glycol dimethacrylate (DEGDMA) is a crucial crosslinking monomer utilized extensively in the formulation of polymers for biomedical applications, including dental resins, drug delivery systems, and tissue engineering scaffolds. The long-term stability and performance of these materials are intrinsically linked to the purity and integrity of the DEGDMA monomer. This technical guide provides an in-depth overview of the shelf life, optimal storage conditions, and degradation pathways of DEGDMA. It also outlines detailed experimental protocols for researchers and drug development professionals to assess the stability of DEGDMA, ensuring the reliability and reproducibility of their research and product development endeavors.
DEGDMA Shelf Life and Storage Conditions
The shelf life of DEGDMA is highly dependent on the storage conditions. As a methacrylate (B99206) monomer, it is susceptible to polymerization and degradation induced by factors such as heat, light, and the presence of contaminants. While specific quantitative stability data is not extensively published, the following table summarizes the generally recommended storage conditions to maximize its shelf life.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[1] Below 30°C or 32°C for shorter-term storage. | To minimize the rate of potential degradation reactions and spontaneous polymerization.[1] |
| Light | Store in the dark, protected from light.[1] | DEGDMA is light-sensitive, and exposure can initiate polymerization.[1] |
| Atmosphere | Store under air (with oxygen). | Oxygen acts as an inhibitor of free-radical polymerization. |
| Inhibitor | Typically supplied with an inhibitor (e.g., MEHQ). | To prevent premature polymerization during storage. |
| Recommended Storage Time | No longer than one year for general methacrylates; six months is recommended for polyfunctional methacrylates. | To ensure the material remains within specification and performs as expected. |
Degradation Pathways of DEGDMA
DEGDMA can degrade through several mechanisms, primarily hydrolysis, thermal degradation, and oxidation. Understanding these pathways is critical for predicting and mitigating degradation.
Hydrolytic Degradation
The ester linkages in the DEGDMA molecule are susceptible to hydrolysis, especially in the presence of moisture and either acidic or basic conditions. This is a significant degradation pathway, particularly in aqueous environments relevant to many biomedical applications.
The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond. This results in the formation of methacrylic acid and diethylene glycol. The rate of hydrolysis is influenced by pH and temperature.
Thermal Degradation
Elevated temperatures can induce the thermal degradation of DEGDMA. The ether linkages within the diethylene glycol backbone are particularly susceptible to thermal cleavage. This can lead to chain scission and the formation of various smaller, volatile molecules. Thermal degradation can be a concern during processing or in applications where the material is exposed to high temperatures.
Oxidative Degradation
Oxidative degradation can be initiated by the presence of oxygen, especially in combination with heat or UV light. This process involves the formation of free radicals, which can attack the polymer backbone, leading to chain scission and the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids. The ether linkages in the diethylene glycol portion of the molecule are susceptible to oxidative attack.
Experimental Protocols for Stability Assessment
To ensure the quality and performance of DEGDMA, it is essential to perform stability studies. The following are detailed methodologies for key experiments to assess the stability of DEGDMA.
Experimental Workflow for DEGDMA Stability Testing
The following diagram illustrates a typical workflow for a comprehensive stability study of DEGDMA.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed to separate and quantify DEGDMA from its potential degradation products, thus indicating the stability of the monomer over time.
1. Objective: To develop and validate a stability-indicating HPLC-UV method for the determination of DEGDMA purity and the detection of degradation products.
2. Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
DEGDMA reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water gradient. Start with a higher proportion of water and gradually increase the acetonitrile concentration to elute more hydrophobic degradation products. A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the DEGDMA reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dilute the DEGDMA sample under investigation with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
6. Data Analysis: The purity of DEGDMA is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. The percentage of each degradation product can also be quantified using the calibration curve of the reference standard (assuming a similar response factor) or by isolating and characterizing the degradants to create their own calibration curves.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
This method is suitable for identifying and quantifying volatile and semi-volatile degradation products that may form during the storage of DEGDMA.
1. Objective: To identify and semi-quantify volatile degradation products of DEGDMA using GC-MS.
2. Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity column)
-
Helium (carrier gas)
-
DEGDMA sample
-
Solvent for dilution (e.g., methanol (B129727) or dichloromethane)
-
Vials and syringes
3. GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C (hold for 2 min)
-
Ramp: 10°C/min to 280°C (hold for 5 min)
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-500
4. Sample Preparation:
-
Dilute the DEGDMA sample in a suitable solvent. The concentration will depend on the expected level of degradation products.
-
For trace analysis of volatiles, headspace or solid-phase microextraction (SPME) sampling may be employed.
5. Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
Semi-quantification can be performed by comparing the peak areas of the degradation products to the peak area of an internal standard or by assuming a response factor of 1 relative to the main DEGDMA peak.
The stability of this compound is a critical parameter that directly impacts the quality and performance of the resulting polymeric materials in research and drug development. By adhering to the recommended storage conditions, researchers can significantly extend the shelf life of DEGDMA. Furthermore, the implementation of robust stability testing protocols, such as the HPLC-UV and GC-MS methods detailed in this guide, will enable the accurate assessment of monomer purity and the identification of any degradation products. This ensures the use of high-quality starting materials, leading to more reliable and reproducible outcomes in the development of advanced biomedical devices and therapies.
References
Methodological & Application
Application Notes and Protocols for Photopolymerization of DEGDMA-Based Resins
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the photopolymerization of di(ethylene glycol) dimethacrylate (DEGDMA)-based resins. This document covers resin formulation, photopolymerization techniques, and characterization of the resulting polymers, with a focus on applications in biomedical and drug development fields.
Introduction to DEGDMA Photopolymerization
Di(ethylene glycol) dimethacrylate (DEGDMA) is a difunctional methacrylic monomer commonly used as a reactive diluent in photopolymerizable resins. Its favorable properties, such as low viscosity and good biocompatibility, make it a valuable component in formulations for stereolithography (SLA) and digital light processing (DLP) 3D printing, particularly for biomedical applications.[1][2] Photopolymerization of DEGDMA-based resins is a rapid curing process initiated by light, offering spatial and temporal control over the formation of crosslinked polymer networks.[3]
The final properties of the photopolymerized DEGDMA-based material are highly dependent on the formulation, including the choice of co-monomers, photoinitiator type and concentration, and the parameters of the light source.
Resin Formulations
DEGDMA is often combined with other monomers to tailor the mechanical properties, viscosity, and biocompatibility of the final polymer. A common approach involves blending DEGDMA with a higher molecular weight and more viscous monomer, such as urethane (B1682113) dimethacrylate (UDMA), to achieve a suitable viscosity for processing while maintaining good mechanical strength.[1][4]
Table 1: Example Formulations of DEGDMA-Based Resins
| Formulation ID | DEGDMA (wt%) | Co-monomer (wt%) | Photoinitiator (wt%) | Application Reference |
| UDMA:DEGDMA | 50 | UDMA (50) | TPO (0.1) | Stereolithography (SLA) 3D Printing[4] |
| NVCL-co-DEGDA | 5-40 | N-Vinylcaprolactam (NVCL) (58-93) | TPO (2) | 4D Printing[5] |
TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Photopolymerization Process
The photopolymerization of DEGDMA resins involves the initiation, propagation, and termination of a free-radical chain reaction. The process is initiated by a photoinitiator that absorbs light at a specific wavelength and generates free radicals.
Photoinitiators
The selection of a photoinitiator is critical and depends on the wavelength of the light source. Type I photoinitiators undergo unimolecular cleavage to form radicals, while Type II photoinitiators require a co-initiator (e.g., an amine) to generate radicals through a bimolecular reaction.
Table 2: Common Photoinitiators for DEGDMA-Based Resins
| Photoinitiator | Type | Absorption Wavelength (nm) | Co-initiator Required |
| TPO | I | ~365-405 | No |
| Camphorquinone (CQ) | II | ~468 | Yes (e.g., Amine) |
| Phenylpropanedione (PPD) | II | ~392 | Yes (e.g., Amine) |
The concentration of the photoinitiator influences the polymerization rate and the final properties of the polymer. An optimal concentration exists to maximize the degree of conversion and mechanical properties.[6][7]
Light Sources
Commonly used light sources for photopolymerization include UV lamps and light-emitting diodes (LEDs). The wavelength of the light source must overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation. For instance, a 405 nm laser is effective for resins containing TPO as the photoinitiator.[5]
Experimental Protocols
Resin Preparation
Protocol 1: Preparation of UDMA:DEGDMA Resin [4]
-
In a light-protected vessel, combine equal weights of Urethane Dimethacrylate (UDMA) and Di(ethylene glycol) dimethacrylate (DEGDMA).
-
Add 0.1% (w/w) of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) to the monomer mixture.
-
Stir the mixture in the dark until the photoinitiator is completely dissolved and the resin is homogeneous.
Stereolithography (SLA) 3D Printing
Protocol 2: SLA 3D Printing of DEGDMA-Based Resins [5]
-
Pour the prepared resin into the resin tank of a stereolithography 3D printer (e.g., Form 2).
-
Set the printing parameters. A common layer thickness is 25-100 µm. The laser wavelength should match the photoinitiator's absorption (e.g., 405 nm for TPO).
-
Upload the desired 3D model in STL format to the printer.
-
Initiate the printing process.
-
After printing, remove the object from the build platform.
-
Wash the printed object in a suitable solvent (e.g., isopropanol) to remove any unreacted resin.
-
Post-cure the object in a UV chamber to ensure complete polymerization of the residual monomer.
Characterization of Photopolymerized Resins
The degree of conversion is a measure of the extent of polymerization and can be determined by monitoring the decrease in the methacrylate (B99206) C=C bond stretching vibration.
Protocol 3: FT-IR Analysis of Degree of Conversion [8][9]
-
Record the FT-IR spectrum of the uncured liquid resin.
-
Photopolymerize a thin film of the resin using the desired light source and exposure time.
-
Record the FT-IR spectrum of the cured polymer.
-
Calculate the degree of conversion (DC) using the following formula, monitoring the peak height or area of the aliphatic C=C peak (around 1637 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak at 1608 cm⁻¹ for resins containing aromatic monomers, or the C=O peak around 1715 cm⁻¹).
DC (%) = [1 - (Aliphatic Peak Areacured / Internal Standard Peak Areacured) / (Aliphatic Peak Areauncured / Internal Standard Peak Areauncured)] x 100
Protocol 4: Measurement of Flexural Strength [10]
-
Prepare bar-shaped specimens with standardized dimensions (e.g., 10 mm x 2 mm x 2 mm) using a mold or by 3D printing.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine. Set the span to 8 mm and the crosshead speed to 0.5 mm/min.
-
Record the load at which the specimen fractures to calculate the flexural strength.
Protocol 5: Measurement of Microhardness [10]
-
Prepare disk-shaped specimens (e.g., 10 mm diameter, 2 mm thickness).
-
Polish the surface of the specimens.
-
Measure the Knoop hardness using a microhardness tester with a Knoop indenter.
The curing depth is a critical parameter in layer-by-layer 3D printing processes.
Protocol 6: Measurement of Curing Depth [11][12]
-
Place the liquid resin in a container of known depth.
-
Expose the surface of the resin to the light source for a specific duration and intensity.
-
Remove the cured solid layer.
-
Wash away the uncured resin with a suitable solvent.
-
Measure the thickness of the cured layer using calipers or a profilometer.
-
Repeat for different exposure energies to generate a "working curve" that relates exposure energy to curing depth.
Data Presentation
Table 3: Mechanical Properties of a 3D Printed Resin Under Different Polymerization Protocols [10]
| Polymerization Protocol | Flexural Strength (MPa) | Microhardness (Knoop) |
| Light Curing Unit - 40s | Data not available | Higher than chamber |
| Light Curing Unit - 120s | Data not available | Higher than chamber |
| Polymerization Chamber - 1 cycle | Data not available | Lower than light unit |
| Polymerization Chamber - 2 cycles | Data not available | Lowest |
Note: This table is illustrative of the type of data to be collected and is based on findings from a study on a commercial 3D printed resin, highlighting the importance of the polymerization protocol on the final properties.
Visualizations
Caption: Workflow of the photopolymerization process for DEGDMA-based resins.
Caption: Experimental workflow for the characterization of photopolymerized DEGDMA resins.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Urethane dimethacrylate-based photopolymerizable resins for stereolithography 3D printing: A physicochemical characterisation and biocompatibility evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Synthesis and Characterisation of 4D-Printed NVCL-co-DEGDA Resin Using Stereolithography 3D Printing [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. lume.ufrgs.br [lume.ufrgs.br]
- 10. Influence of polymerization protocols on the physical and mechanical properties of a 3D printed resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. princeton.edu [princeton.edu]
- 12. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of DEGDMA Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of di(ethylene glycol) dimethacrylate (DEGDMA) hydrogels for drug delivery applications. The following sections outline methodologies for hydrogel preparation via photopolymerization and gamma radiation, as well as protocols for characterizing their physical properties and drug release kinetics.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their biocompatibility and tunable physical properties make them excellent candidates for controlled drug delivery systems.[2] Di(ethylene glycol) dimethacrylate (DEGDMA) is a commonly used monomer in the synthesis of hydrogels due to its ability to form crosslinked networks with desirable swelling and mechanical properties. These hydrogels can be designed to release entrapped therapeutic agents in a controlled manner, responding to environmental stimuli such as pH.[3][4] This document provides protocols for the synthesis of DEGDMA-based hydrogels and methods for their evaluation as drug delivery vehicles.
Experimental Protocols
Protocol 1: Synthesis of DEGDMA Hydrogels by Photopolymerization
This protocol describes the synthesis of DEGDMA hydrogels using ultraviolet (UV) light-induced polymerization.
Materials:
-
Di(ethylene glycol) dimethacrylate (DEGDMA)
-
2,2-dimethoxy-2-phenyl-acetophenone (DMPA) or Irgacure 2959 (Photoinitiator)[5][6]
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Drug to be encapsulated (e.g., Ketoprofen)[6]
-
Nitrogen gas
Procedure:
-
Precursor Solution Preparation:
-
Prepare a precursor solution by dissolving the desired concentration of DEGDMA (e.g., 30-50% w/v) in PBS.[6]
-
Add the photoinitiator (e.g., DMPA at 0.5 wt% based on the monomer weight).[6]
-
If encapsulating a drug, dissolve the drug in the precursor solution to the desired final concentration (e.g., 2 mg of Ketoprofen).[6]
-
-
Degassing:
-
Purge the precursor solution with nitrogen gas for several minutes to remove dissolved oxygen, which can inhibit polymerization.[6]
-
-
Polymerization:
-
Washing and Purification:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS or deionized water to remove any unreacted monomers, photoinitiator, and non-encapsulated drug.[5]
-
-
Drying (Optional):
-
For characterization of swelling behavior, the hydrogel can be lyophilized (freeze-dried) to a constant weight.
-
Protocol 2: Synthesis of DEGDMA Hydrogels by Gamma Radiation
This protocol outlines the synthesis of DEGDMA hydrogels using gamma radiation-induced copolymerization.
Materials:
-
Dimethylaminoethyl methacrylate (B99206) (DMAEMA)
-
Di(ethylene glycol) dimethacrylate (DEGDMA)
-
Deionized water
-
Nitrogen gas
-
Gamma radiation source (e.g., 60Co)[7]
Procedure:
-
Monomer Solution Preparation:
-
Prepare an aqueous solution containing the desired ratio of DMAEMA and DEGDMA monomers.[3]
-
-
Degassing:
-
Transfer the monomer solution into glass tubes and purge with nitrogen gas to remove oxygen.[7]
-
-
Irradiation:
-
Purification:
-
After irradiation, cut the hydrogel samples and immerse them in deionized water to remove any unreacted monomers and uncrosslinked polymer.[3]
-
-
Drying:
-
Dry the purified hydrogels in an oven at a controlled temperature until a constant weight is achieved.[3]
-
Characterization Protocols
Protocol 3: Swelling Ratio Determination
The swelling ratio is a critical parameter that reflects the hydrogel's crosslink density and water absorption capacity.[5]
Procedure:
-
Initial Dry Weight:
-
Record the weight of a lyophilized hydrogel sample (W_dry).[5]
-
-
Swelling:
-
Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.[5]
-
-
Measure Swollen Weight:
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_swollen).[5]
-
-
Calculation:
-
The swelling ratio is calculated using the following equation: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to measure the release of an encapsulated drug from the hydrogel.
Procedure:
-
Sample Preparation:
-
Place a drug-loaded hydrogel sample of known weight and drug content into a known volume of release medium (e.g., PBS, pH 7.4) at 37°C.
-
-
Sampling:
-
At specific time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Determine the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.[6]
-
-
Data Analysis:
Data Presentation
Table 1: Swelling and Mechanical Properties of DEGDMA-based Hydrogels
| Hydrogel Composition | Crosslinker Concentration (mol%) | Swelling Ratio (%) | Compressive Modulus (kPa) | Reference |
| Poly(acrylic acid) | 0.02 | ~90 | - | [11] |
| Poly(acrylic acid) | 0.04 | ~89 | - | [11] |
| Poly(acrylic acid) | 0.06 | ~83 | ~34 | [11] |
| PEG-DMA | Varied | 280 - 870 | 175 - 1135 | [12] |
Note: Data presented is for illustrative purposes and may not be directly from DEGDMA hydrogels but from similar systems to demonstrate the effect of crosslinker concentration.
Table 2: Drug Release from DEGDMA-based Hydrogels
| Drug | Hydrogel System | Release Medium (pH) | Cumulative Release (%) | Time | Release Kinetics | Reference |
| Ketoprofen | 30% PEG-DA/EGDMA | 7.5 | 87 | 180 min | Higuchi & First-order | [6] |
| Ketoprofen | 30% PEG-DA/EGDMA | 4.5 | 72 | 180 min | N/A | [6] |
| Ketoprofen | 30% PEG-DA/EGDMA | 1.2 | 54 | 180 min | N/A | [6] |
| Flutamide | Poly(DMAEMA/EGDMA) | Varied | pH-dependent | - | Diffusion-controlled | [3] |
| Metformin (B114582) HCl | Poly(acrylic acid-co-PVA)/EGDMA | 1.2, 5.5, 7.5 | pH-dependent | 12 h | First-order, Non-Fickian | [9] |
Biocompatibility
The biocompatibility of DEGDMA-based hydrogels is a crucial aspect for their application in drug delivery. In vitro cytotoxicity and cell viability assays are commonly performed. For instance, studies on similar methacrylate-based hydrogels have shown high cell viability (>80-90%) with cell lines like L929 mouse fibroblasts.[13] However, it is essential to conduct specific biocompatibility tests for each new hydrogel formulation to ensure its safety for biomedical applications.[14]
Conclusion
DEGDMA hydrogels offer a versatile platform for controlled drug delivery. By tuning the synthesis parameters, such as monomer and crosslinker concentration, and the method of polymerization, hydrogels with specific swelling, mechanical, and drug release properties can be fabricated. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of novel hydrogel-based drug delivery systems.
References
- 1. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. banglajol.info [banglajol.info]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. Gelatin hydrogels: enhanced biocompatibility, drug release and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Di(ethylene glycol) Dimethacrylate (DEGDMA) in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of di(ethylene glycol) dimethacrylate (DEGDMA) as a reactive diluent in experimental dental resin composites. DEGDMA is a low-viscosity dimethacrylate monomer utilized to reduce the viscosity of foundational monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), thereby enabling higher filler loading and improving the handling characteristics of the composite paste.[1][2][3][4] The concentration of DEGDMA is a critical parameter that influences the mechanical, physical, and chemical properties of the final restorative material.[1][5][6]
While DEGDMA is a recognized diluent, much of the detailed research has been conducted on the structurally similar tri(ethylene glycol) dimethacrylate (TEGDMA). The data and protocols presented herein are based on established methodologies for dimethacrylate-based dental composites and often use TEGDMA as a well-documented analogue.
Quantitative Data Summary
The following tables summarize the influence of the diluent monomer concentration on the key properties of dental resin composites. This data, primarily derived from studies on TEGDMA, illustrates the expected trends when incorporating DEGDMA.
Table 1: Effect of Diluent Monomer on Resin Viscosity and Degree of Conversion
| Base Monomer System | Diluent Monomer | Diluent Concentration (wt.%) | Complex Viscosity (Pa·s) | Degree of Conversion (%) |
| Bis-GMA/SiO₂ | None | 0 | 393.84 ± 21.65 | 61.76 ± 3.80 |
| Bis-GMA/P-TEGDMA/SiO₂ | Pre-polymerized TEGDMA | 2.5 | 152.84 ± 23.94 | 68.77 ± 2.31 |
Data adapted from studies on pre-polymerized TEGDMA co-fillers, demonstrating the viscosity-reducing effect.[7][8]
Table 2: Mechanical Properties of Experimental Dental Composites with Varying Resin Compositions
| Base Monomers (wt.%) | Diluent Monomer (wt.%) | Filler Content (wt.%) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| Bis-GMA (40) / UDMA (40) | HEMA (10) / TEGDMA (10) | 45 (Silanized Silica) | Varies with mixing method | Not Reported |
| Bis-GMA / TEGDMA (1:1 molar ratio) | TEGDMA | 70 | Higher than 7:3 ratio | Higher than 7:3 ratio |
| Bis-GMA / TEGDMA (7:3 molar ratio) | TEGDMA | 70 | Lower than 1:1 ratio | Lower than 1:1 ratio |
| UDMA (40) / Bis-GMA (40) | TEGDMA (20) | Not specified | 89.5 | Not Reported |
| Bis-EMA (80) | TEGDMA (20) | Not specified | 69.7 | Not Reported |
Data compiled from multiple sources to show the influence of resin composition on mechanical properties.[2][6][9]
Table 3: Effect of Resin Composition on Polymerization Shrinkage
| Bis-GMA (wt.%) | Bis-EMA (wt.%) | UDMA (wt.%) | TEGDMA (wt.%) | Volumetric Shrinkage (%) |
| 56 | 24 | 0 | 20 | 4.73 |
| 14 | Varies | Varies | Varies | > 6.00 |
| 17.5 | 0 | 0 | 4.4 | 2.61 |
| 8.7 | 0 | 0 | 13.1 | 3.88 |
Data illustrating that resin composition significantly affects polymerization shrinkage.[10][11]
Table 4: Water Sorption and Solubility of Dental Composites
| Resin System | Water Sorption (wt.%) | Solubility (µg/mm³) |
| Bis-GMA based | Higher than UDMA/Bis-EMA | Lower than UDMA/Bis-EMA |
| TEGDMA based | 6.33 | 2.41 |
| UDMA based | Lower than TEGDMA | Higher than TEGDMA |
| Bis-EMA (4) based | 1.79 | 14.21 |
Water sorption and solubility are influenced by the hydrophilicity of the monomers.[5]
Experimental Protocols
Formulation of the Experimental Dental Resin Composite
This protocol outlines the steps for preparing an experimental dental resin composite incorporating DEGDMA.
Materials:
-
Base monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA)
-
Diluent monomer: Di(ethylene glycol) dimethacrylate (DEGDMA)
-
Photoinitiator system: Camphorquinone (CQ) and an amine co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDMAB)
-
Inhibitor: Butylated hydroxytoluene (BHT) to prevent premature polymerization
-
Inorganic filler: Silanized silica (B1680970), barium glass, or other suitable filler particles
Procedure:
-
Monomer Matrix Preparation:
-
In a light-protected container, combine the base monomers (e.g., a 1:1 weight ratio of Bis-GMA and UDMA).
-
Add the desired weight percentage of DEGDMA to the base monomer mixture. The concentration can be varied to study its effects.
-
Gently heat the mixture to approximately 50-60°C while stirring to ensure homogeneity and reduce viscosity for mixing.
-
-
Addition of Initiator System and Inhibitor:
-
Dissolve the photoinitiator (e.g., 0.5 wt.% CQ) and co-initiator (e.g., 1.0 wt.% EDMAB) in the monomer mixture. Stir in the dark until a homogenous solution is achieved.
-
Add a small amount of inhibitor (e.g., 0.1 wt.% BHT) to the resin matrix to enhance storage stability.
-
-
Incorporation of Inorganic Filler:
-
Gradually add the silanized inorganic filler to the prepared resin matrix in small increments.
-
Thoroughly mix the components after each addition using a planetary mixer or by hand spatulation until a uniform, paste-like consistency is achieved. The final filler loading can be up to 70-80 wt.%.
-
-
Storage:
-
Store the formulated composite paste in a light-proof syringe or container and refrigerate until use.
-
Measurement of Degree of Conversion (DC)
The degree of conversion is a critical parameter that indicates the extent of polymerization.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Record the FTIR spectrum of the uncured composite paste. Identify the absorbance peak of the aliphatic C=C bond at approximately 1638 cm⁻¹ and an internal reference peak, such as the aromatic C=C bond at around 1608 cm⁻¹.
-
Place a small amount of the uncured composite into a standardized mold (e.g., 2 mm thick).
-
Light-cure the specimen for the recommended time (e.g., 40 seconds) using a dental curing light of known intensity.
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculate the degree of conversion using the following formula: DC (%) = [1 - (Abs₁₆₃₈ / Abs₁₆₀₈)cured / (Abs₁₆₃₈ / Abs₁₆₀₈)uncured] x 100
Evaluation of Mechanical Properties
a) Flexural Strength and Flexural Modulus
Apparatus:
-
Universal testing machine
-
Three-point bending fixture
-
Molds for specimen preparation (25 mm x 2 mm x 2 mm)
Procedure:
-
Prepare rectangular specimens by filling the molds with the composite paste and light-curing from both sides.
-
Store the specimens in distilled water at 37°C for 24 hours.[12]
-
Measure the dimensions of each specimen.
-
Place the specimen on the supports of the three-point bending fixture.
-
Apply a load at a crosshead speed of 0.5 mm/min until the specimen fractures.
-
Record the maximum load at fracture.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the appropriate formulas.
b) Vickers Hardness
Vickers hardness testing measures the material's resistance to plastic deformation.[12]
Apparatus:
-
Vickers microhardness tester
-
Molds for cylindrical specimens (e.g., 5 mm diameter, 2 mm height)
Procedure:
-
Prepare cylindrical specimens and light-cure them.
-
Polish the top surface of the specimens to a smooth finish.
-
Mount the specimen on the hardness tester stage.
-
Apply a specific load (e.g., 300g) for a set duration (e.g., 15 seconds) through the diamond indenter.
-
Measure the diagonals of the resulting indentation using a microscope.
-
Calculate the Vickers Hardness Number (VHN) based on the applied load and the indentation area.
Determination of Water Sorption and Solubility
Apparatus:
-
Analytical balance (accuracy of 0.1 mg)
-
Desiccators
-
Oven
-
Molds for disc-shaped specimens (15 mm diameter, 1 mm thick)
Procedure:
-
Prepare at least five disc-shaped specimens for each composite formulation.
-
Place the specimens in a desiccator containing freshly dried silica gel at 37°C. After 24 hours, transfer them to another desiccator at room temperature for 1 hour and then weigh them. Repeat this cycle until a constant mass (m₁) is obtained.[13]
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens from the water, blot them dry, and weigh them (m₂).
-
Recondition the specimens to a constant mass in the desiccator as described in step 2 to obtain the final dry mass (m₃).
-
Calculate the water sorption (Wsp) and solubility (Wsl) using the following equations:
-
Wsp (µg/mm³) = (m₂ - m₃) / V
-
Wsl (µg/mm³) = (m₁ - m₃) / V (where V is the volume of the specimen in mm³)
-
Visualizations
Caption: Experimental workflow for formulating and testing dental resin composites.
Caption: Logical relationships between DEGDMA concentration and composite properties.
References
- 1. researchgate.net [researchgate.net]
- 2. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 4. scienceopen.com [scienceopen.com]
- 5. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biomaterials.pl [biomaterials.pl]
- 11. The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: DEGDMA as a Crosslinking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of di(ethylene glycol) dimethacrylate (DEGDMA) as a crosslinking agent in the synthesis of polymers for biomedical applications, particularly in the field of drug delivery. This document outlines the effects of DEGDMA on polymer properties, detailed experimental protocols for polymer synthesis, and quantitative data to guide formulation development.
Introduction to DEGDMA as a Crosslinking Agent
Di(ethylene glycol) dimethacrylate (DEGDMA) is a difunctional monomer widely employed to create three-dimensional polymer networks. Its two terminal methacrylate (B99206) groups are highly reactive and readily participate in free-radical polymerization. This bifunctionality enables DEGDMA to connect two growing polymer chains, a process known as crosslinking. This crosslinking is fundamental in transforming linear polymers into a network structure, which significantly alters the material's properties. In the context of biomedical applications, DEGDMA is a valuable component in the formulation of hydrogels, which are water-swollen polymer networks that mimic the properties of natural tissues. The concentration of DEGDMA is a critical parameter that allows for the precise tuning of the mechanical strength, thermal stability, solvent resistance, and swelling behavior of the final polymer.
Effects of DEGDMA Concentration on Polymer Properties
The concentration of DEGDMA used during polymerization has a profound and predictable impact on the resulting polymer's characteristics. Understanding these relationships is crucial for designing polymers with specific functionalities.
Swelling Behavior
An increase in the concentration of the crosslinking agent, DEGDMA, generally leads to a decrease in the swelling capacity of the hydrogel.[1] This is because a higher crosslinker content results in a more densely crosslinked network with smaller mesh sizes, which restricts the influx of water.[2]
Mechanical Properties
The mechanical integrity of a polymer is significantly influenced by the degree of crosslinking. As the concentration of DEGDMA increases, the Young's modulus and shear modulus of the resulting hydrogel also increase, indicating a stiffer and more robust material.[1] However, it is important to note that excessively high concentrations of crosslinking agents can sometimes lead to a decrease in properties like flexural strength.[3][4]
Thermal Properties
The thermal stability of polymers can be enhanced by increasing the crosslinker concentration. A higher amount of DEGDMA restricts the segmental mobility of the polymer chains, leading to an increase in the glass transition temperature (Tg) and a decrease in weight loss at elevated temperatures.[1][5]
Drug Release Kinetics
In drug delivery applications, the crosslinking density plays a pivotal role in controlling the release of therapeutic agents. A higher concentration of DEGDMA results in a more constricted polymer network, which can slow down the diffusion of the encapsulated drug, leading to a more sustained release profile.[2][6] The drug release mechanism from these hydrogels is often diffusion-controlled.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of the closely related crosslinker, ethylene (B1197577) glycol dimethacrylate (EGDMA), on key polymer properties. This data is compiled from various studies to provide a comparative overview.
Table 1: Effect of EGDMA Concentration on Swelling Properties of TMSPM/NVP Hydrogels [1]
| EGDMA Concentration (%) | Equilibrium Water Content (EWC) (%) |
| 0 | 52.60 |
| 0.5 | 50.11 |
| 1.0 | 48.23 |
| 1.5 | 47.11 |
| 2.0 | 45.91 |
Table 2: Effect of EGDMA Concentration on Mechanical Properties of TMSPM/NVP Hydrogels [1]
| EGDMA Concentration (%) | Young's Modulus (E) (MPa) | Shear Modulus (G) (MPa) |
| 0 | 0.16 | 0.05 |
| 0.5 | 0.23 | 0.08 |
| 1.0 | 0.31 | 0.11 |
| 1.5 | 0.42 | 0.14 |
| 2.0 | 0.51 | 0.17 |
Table 3: Effect of EGDMA Concentration on Drug Release Kinetics of AA-PVA Hydrogels [2]
| EGDMA Concentration (%) | Release Rate Constant (k) at pH 7.5 |
| 0.2 | 0.009 |
| 0.4 | 0.007 |
| 0.6 | 0.005 |
Experimental Protocols
The following are detailed protocols for the synthesis of DEGDMA-crosslinked polymers using common polymerization techniques.
Protocol 1: Free Radical Polymerization for Hydrogel Synthesis
This protocol describes the synthesis of a pH-sensitive acrylic acid-polyvinyl alcohol (AA-PVA) hydrogel crosslinked with EGDMA.[2]
Materials:
-
Acrylic acid (AA)
-
Polyvinyl alcohol (PVA)
-
Ethylene glycol dimethacrylate (EGDMA) as the crosslinking agent
-
Benzoyl peroxide (BPO) as the initiator
-
Deionized water
Procedure:
-
Preparation of PVA Solution: Dissolve a specified amount of PVA in deionized water with continuous stirring at a controlled temperature until a clear solution is obtained.
-
Monomer Mixture: In a separate container, mix the desired amount of acrylic acid with the EGDMA crosslinker.
-
Initiator Addition: Dissolve the benzoyl peroxide initiator in the monomer-crosslinker mixture.
-
Polymerization: Add the monomer-initiator solution to the PVA solution and stir to ensure homogeneity.
-
Casting and Curing: Pour the final mixture into a mold and place it in an oven at a specific temperature (e.g., 60-70°C) for a set duration to allow for polymerization and crosslinking to occur.
-
Washing: After polymerization, immerse the resulting hydrogel in deionized water to remove any unreacted monomers and initiator. The water should be changed periodically until it remains clear.
-
Drying: Dry the washed hydrogel at room temperature or in a low-temperature oven until a constant weight is achieved.
Protocol 2: Photopolymerization for Hydrogel Synthesis
This protocol outlines the synthesis of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel, where DEGDMA can be used as a crosslinker, via photopolymerization.[8][9]
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) or other suitable monomers
-
Di(ethylene glycol) dimethacrylate (DEGDMA) as the crosslinking agent
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA or Irgacure 184)
-
Solvent (e.g., deionized water or phosphate-buffered saline - PBS)
Procedure:
-
Precursor Solution: Dissolve the PEGDA monomer and DEGDMA crosslinker in the chosen solvent.
-
Photoinitiator Addition: Add the photoinitiator to the precursor solution and mix thoroughly until it is completely dissolved. It is crucial to protect this solution from light to prevent premature polymerization.
-
Molding: Pour the solution into a mold of the desired shape and dimensions.
-
UV Curing: Expose the mold containing the solution to a UV light source with a specific wavelength and intensity for a predetermined amount of time to initiate polymerization and crosslinking.
-
Post-Curing and Washing: After UV exposure, the resulting hydrogel can be removed from the mold. To ensure the removal of any unreacted components, the hydrogel should be washed extensively with a suitable solvent like deionized water or PBS.
Visualizations
Experimental Workflow for Free Radical Polymerization
Caption: Workflow for DEGDMA-crosslinked hydrogel synthesis via free radical polymerization.
Logical Relationship of DEGDMA Concentration and Polymer Properties
Caption: Impact of DEGDMA concentration on the final properties of the synthesized polymer.
References
- 1. Effect of crosslinking concentration on properties of 3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientific-publications.net [scientific-publications.net]
Application Notes and Protocols: DEGDMA in the Formulation of Biocompatible Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(ethylene glycol) dimethacrylate (DEGDMA) is a widely utilized crosslinking agent in the synthesis of hydrogels for various biomedical applications, including drug delivery and tissue engineering. Its biocompatibility is a critical factor, and understanding its properties and effects is paramount for the successful design of safe and effective biomaterials. While polymerized DEGDMA is generally considered biocompatible, residual monomers can elicit cytotoxic effects. These application notes provide detailed protocols for the synthesis of DEGDMA-based hydrogels, methods for evaluating their biocompatibility and drug release kinetics, and an overview of the cellular mechanisms underlying DEGDMA cytotoxicity.
Data Presentation
Mechanical Properties of DEGDMA-Containing Hydrogels
The mechanical properties of hydrogels are crucial for their application, especially in tissue engineering where they must mimic the properties of native tissues. The concentration of DEGDMA as a crosslinker significantly influences the mechanical strength of the resulting hydrogel.
| Hydrogel Composition | DEGDMA Concentration (wt%) | Compressive Modulus (MPa) | Tensile Strength (MPa) | Reference |
| Poly(ethylene glycol) diacrylate (PEGDA) | 1 | - | - | [1] |
| Poly(ethylene glycol) diacrylate (PEGDA) | Varied | 0.01 - 2.46 | 0.02 - 3.5 | [2] |
| Gelatin Methacryloyl (GelMA) | Not Specified | 0.18 | - | [3] |
| Poly(N-vinylcaprolactam) (PNVCL) | Varied | - | - | [4] |
| Coir Fiber Composite | Not Specified | - | 152 | [5] |
Drug Release from DEGDMA-Crosslinked Hydrogels
DEGDMA-crosslinked hydrogels can be tailored for controlled drug release. The crosslinking density, which is controlled by the DEGDMA concentration, affects the mesh size of the hydrogel network and thus the diffusion rate of the encapsulated drug.
| Hydrogel System | Drug | DEGDMA (wt%) | Time (h) | Cumulative Release (%) | Reference |
| Acrylic acid-polyvinyl alcohol | Metformin (B114582) HCl | Varied | 12 | Release increased with decreasing DEGDMA | [6] |
| PEGDA | Ketoprofen | 1 | 3 | ~50-70 (pH dependent) | [1][7] |
| PEGDA | Gentamicin | 1 | Not Specified | - | [8] |
| Borophene/Zinc Oxide Nanocomposite | Not Specified | Not Specified | 24 | Varied based on pH | [9] |
Cytotoxicity of DEGDMA
The cytotoxicity of unpolymerized DEGDMA monomers is a significant consideration in the development of biocompatible materials. The following table summarizes the effect of DEGDMA concentration on cell viability as determined by the MTT assay.
| Cell Line | DEGDMA Concentration (mM) | Cell Viability (%) | Reference |
| Human Gingival Fibroblasts (HGFs) | Not Specified | Reduced | [4] |
| MC3T3-E1 Subclone 4 | Not Specified | ~80% after 24h | [10] |
| T84 Human Colon Cancer Cells | Varied | >94% | [11] |
| Not Specified | Not Specified | >70% considered non-cytotoxic | [12] |
Experimental Protocols
Protocol 1: Synthesis of DEGDMA-Based Hydrogels by Photopolymerization
This protocol describes the synthesis of a poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel crosslinked with DEGDMA using UV-induced photopolymerization.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (e.g., MW 700 g/mol )
-
Di(ethylene glycol) dimethacrylate (DEGDMA)
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
UV curing system (e.g., 365 nm wavelength, 10-13.5 mW/cm²)[4]
-
Silicone molds
Procedure:
-
Prepare Precursor Solution:
-
In a light-protected vessel, dissolve PEGDA in PBS to the desired concentration (e.g., 30-50 wt%).[1][7]
-
Add the desired concentration of DEGDMA as the crosslinker (e.g., 1 wt% based on macromer weight).[1]
-
Add the photoinitiator DMPA (e.g., 0.5 wt% based on macromer weight).[1]
-
If encapsulating a drug, dissolve the drug in the precursor solution at this stage.
-
Mix the solution thoroughly by vortexing or sonication until all components are fully dissolved.
-
-
Nitrogen Purging:
-
Purge the precursor solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can inhibit polymerization.[1]
-
-
Molding and Curing:
-
Pipette the precursor solution into silicone molds of the desired shape and thickness.
-
Place the molds in a UV curing system.
-
Expose the solution to UV light (365 nm) at an intensity of 10-13.5 mW/cm² for a duration of 5-30 minutes.[1][4][13] The exact time will depend on the photoinitiator concentration and the desired degree of crosslinking.
-
-
Post-Synthesis Purification:
-
Carefully remove the cured hydrogels from the molds.
-
To remove unreacted monomers, photoinitiator, and other impurities, immerse the hydrogels in a large volume of PBS or deionized water.
-
Change the washing solution periodically (e.g., every 12 hours) for at least 48-72 hours.
-
The purified hydrogels can then be stored in PBS at 4°C until further use.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of DEGDMA-containing hydrogels.
Materials:
-
Cells (e.g., L929 fibroblasts, primary cells relevant to the application)
-
Complete cell culture medium
-
DEGDMA-containing hydrogel samples (sterilized, e.g., by UV irradiation)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare extracts of the hydrogel samples by incubating them in culture medium (e.g., 1 cm² of hydrogel per 1 mL of medium) for 24-72 hours.
-
Alternatively, place small, sterilized hydrogel discs directly into the wells with the cells.
-
For direct testing of DEGDMA monomer, prepare serial dilutions in culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the hydrogel extracts or DEGDMA-containing medium. Include a negative control (cells in fresh medium) and a positive control (cells treated with a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells), which is set to 100% viability.
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to determine the in vitro release kinetics of a drug from a DEGDMA-crosslinked hydrogel.
Materials:
-
Drug-loaded DEGDMA-based hydrogels
-
Release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or other buffers as needed)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Sample Preparation:
-
Prepare drug-loaded hydrogels of a known weight and drug concentration.
-
-
Release Study Setup:
-
Place each hydrogel sample into a separate container with a known volume of release medium (e.g., 10 mL). The volume should be sufficient to ensure sink conditions (the concentration of the released drug in the medium should not exceed 10-15% of its saturation solubility).
-
Place the containers in a shaking incubator or water bath set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Create a standard calibration curve of the drug in the release medium to determine the concentration from the measured absorbance or peak area.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[13]
-
Signaling Pathways and Experimental Workflows
DEGDMA-Induced Cytotoxicity Signaling Pathway
Unpolymerized DEGDMA monomers can induce cytotoxicity through the generation of reactive oxygen species (ROS), which can trigger both intrinsic and extrinsic apoptotic pathways.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.tus.ie [research.tus.ie]
- 11. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Di(ethylene glycol) dimethacrylate (DEGDMA) in 3D Printing and Stereolithography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di(ethylene glycol) dimethacrylate (DEGDMA) is a versatile difunctional methacrylic monomer frequently employed as a reactive diluent and crosslinking agent in photopolymerizable resins for stereolithography (SLA) and other vat photopolymerization-based 3D printing technologies. Its properties, such as low viscosity and the ability to form crosslinked networks, make it a valuable component in formulations for biomedical devices, tissue engineering scaffolds, and drug delivery systems.[1][2]
These application notes provide a comprehensive overview of the use of DEGDMA in 3D printing, with detailed protocols for resin formulation, printing, and characterization, tailored for research and development in the pharmaceutical and biomedical fields.
Section 1: Resin Formulations with DEGDMA
DEGDMA is often combined with other monomers, such as urethane (B1682113) dimethacrylate (UDMA), to tailor the physicochemical properties of the final printed object.[1][3][4] UDMA provides high mechanical strength but also high viscosity, which can impede the printing process. DEGDMA acts as a reactive diluent, reducing the overall viscosity of the resin to a range suitable for SLA printing, while also contributing to the final network structure upon photocuring.[1]
A common photoinitiator used in these formulations is Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), which is effective in initiating polymerization upon exposure to UV or visible light.[2][4]
Table 1: Example Resin Formulations
| Formulation Code | Monomer 1 | Monomer 2 (DEGDMA) | Photoinitiator (TPO) | Key Characteristics |
| UDMA:DEGDMA | Urethane dimethacrylate (UDMA) | Di(ethylene glycol) dimethacrylate | 0.1% w/w | Suitable viscosity for SLA, good mechanical properties after curing.[1][2] |
| PMMA-DEGDMA | Poly(methyl methacrylate) (PMMA) | Di(ethylene glycol) dimethacrylate | Not specified | Used in dental applications; mechanical properties improve with increased DEGDMA content.[5][6][7] |
| PEGDMA-Gelatin | Poly(ethylene glycol) dimethacrylate (PEGDMA) | Not Applicable (DEGDMA is a type of PEGDMA) | Not specified | Used as a bioink for bone tissue engineering; requires a viscosity enhancer like methylcellulose.[8] |
Section 2: Experimental Protocols
Protocol for Resin Preparation (UDMA:DEGDMA)
This protocol describes the preparation of a photocurable resin suitable for SLA 3D printing.
Materials:
-
Urethane dimethacrylate (UDMA)
-
Di(ethylene glycol) dimethacrylate (DEGDMA)[4]
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)[4]
-
Magnetic stirrer and stir bar
-
Dark glass vial
Procedure:
-
In a dark glass vial, combine equal amounts of UDMA and DEGDMA.[2]
-
Add 0.1% w/w of TPO to the monomer mixture.[2]
-
Stir the mixture in dark conditions until the photoinitiator is completely dissolved and the solution is homogeneous.[2]
-
Store the prepared resin in the dark to prevent premature polymerization.
Protocol for Stereolithography (SLA) 3D Printing
This protocol outlines the general steps for printing with a custom DEGDMA-based resin using a commercial SLA printer.
Equipment:
-
SLA 3D printer (e.g., Formlabs Form 2)[9]
-
Building platform
-
Resin tank
-
Computer with slicing software (e.g., PreForm)[9]
-
Isopropyl alcohol (IPA) for washing[4]
-
UV curing chamber
Procedure:
-
Design the desired 3D model using CAD software and export it as an .stl file.[9]
-
Import the .stl file into the slicing software.[9]
-
Configure the printing parameters, such as layer thickness (e.g., 50 µm) and print angle.[9] For custom resins, an "open mode" or similar setting may be required.[9]
-
Fill the resin tank with the prepared DEGDMA-based resin.
-
Start the printing process. The printer will photopolymerize the resin layer by layer using a UV laser.[1][2]
-
Once printing is complete, carefully remove the printed object from the building platform.[9]
-
Wash the printed object in isopropyl alcohol (IPA) to remove any uncured resin.[4][9]
-
Perform post-curing by exposing the object to UV light in a curing chamber for a specified duration (e.g., 30 minutes) to ensure complete polymerization and enhance mechanical properties.[9]
Protocol for Biocompatibility Assessment (Cytotoxicity Assay)
This protocol details a method to evaluate the in vitro cytotoxicity of the 3D printed DEGDMA-based material.
Materials:
-
3D printed and sterilized specimens
-
Cell line (e.g., NIH 3T3 fibroblasts)[9]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)[9]
-
96-well plates[9]
-
Cell viability reagent (e.g., alamarBlue)[9]
-
Plate reader (fluorescence)[9]
-
Incubator (37°C, 5% CO2)
Procedure:
-
Extract Preparation: Incubate the sterilized 3D printed specimens in a complete cell culture medium (e.g., for 24 hours at 37°C with continuous stirring) to create an extract.[9]
-
Cell Seeding: Seed cells (e.g., 10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]
-
Exposure: Remove the existing medium from the wells and replace it with the prepared extract. Include positive and negative controls.
-
Incubation: Incubate the cells with the extract for a specified period (e.g., 24 hours).[9]
-
Viability Assay:
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Section 3: Characterization Data
The properties of 3D printed parts containing DEGDMA are highly dependent on the overall formulation and curing conditions. Below are tables summarizing typical quantitative data from the literature.
Table 2: Physicochemical Properties of DEGDMA-Containing Resins
| Property | UDMA:EGDMA | UDMA:DEGDMA | UDMA:TEGDMA |
| Viscosity | Lowest of the three | Intermediate | Highest of the three |
| Water Sorption (μg/mm³)[10] | 14 - 19 | 23 - 26 | 29 - 31 |
Note: EGDMA, DEGDMA, and TEGDMA are ethylene (B1197577) glycol dimethacrylate monomers with increasing numbers of ethylene glycol repeat units.
Table 3: Mechanical Properties of 3D Printed Scaffolds
| Material Composition | State | Compressive Modulus (MPa) | Reference |
| PEGDMA only | Dry | 12.08 ± 1.52 | [8] |
| PEGDMA only | Wet | 1.93 ± 0.17 | [8] |
| PEGDMA + 3% Gelatin | Dry | 10.99 ± 0.65 | [8] |
| PEGDMA + 3% Gelatin | Wet | 1.49 ± 0.09 | [8] |
| PEGDMA + 6% Gelatin | Dry | 15.26 ± 1.11 | [8] |
| PEGDMA + 6% Gelatin | Wet | 1.17 ± 0.09 | [8] |
Note: The compressive modulus of wet scaffolds is particularly relevant for biomedical applications as it mimics the in vivo environment.[8]
Section 4: Applications in Drug Development and Biomedical Research
DEGDMA-based resins are promising for a range of biomedical applications due to the ability to fabricate complex and patient-specific devices.
-
Tissue Engineering: 3D printed scaffolds using DEGDMA-containing hydrogels can provide mechanical support for cell growth and tissue regeneration.[8] The inclusion of materials like gelatin can enhance bioactivity and cell adhesion.[8]
-
Drug Delivery: The porous nature of hydrogel networks allows for the encapsulation and controlled release of therapeutic agents.[11][12][13] Stereolithography enables the fabrication of oral dosage forms with customized release profiles.[1]
-
Medical Devices: The technology is suitable for manufacturing patient-specific medical devices, dental prosthetics, and surgical guides.[1][5][6]
The biocompatibility of the final cured material is a critical consideration. While the formulations presented show promise, extensive testing is necessary to ensure the removal of any unreacted cytotoxic monomers before in vivo use.[9] The choice of photoinitiator and its concentration also plays a significant role in the biocompatibility of the final product.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Urethane dimethacrylate-based photopolymerizable resins for stereolithography 3D printing: A physicochemical characterisation and biocompatibility evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. Development of Dental Poly(methyl methacrylate)-Based Resin for Stereolithography Additive Manufacturing [ouci.dntb.gov.ua]
- 6. Development of Dental Poly(methyl methacrylate)-Based Resin for Stereolithography Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of 3D printed poly(ethylene glycol) dimethacrylate-based photocurable hydrogel platform for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Urethane dimethacrylate-based photopolymerizable resins for stereolithography 3D printing: A physicochemical characterisation and biocompatibility evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oipub.com [oipub.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Controlled Drug Release from Di(ethylene glycol) Dimethacrylate (DEGDMA)-Containing Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of di(ethylene glycol) dimethacrylate (DEGDMA)-containing hydrogels as a versatile platform for controlled drug delivery. DEGDMA is a widely used crosslinking agent in the formation of hydrogels, imparting mechanical stability and influencing the diffusion characteristics of encapsulated therapeutic agents. The protocols outlined below cover the synthesis of DEGDMA-containing hydrogels, methods for drug loading, and standardized procedures for in vitro drug release studies.
Introduction to DEGDMA-Containing Hydrogels for Drug Delivery
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their porous structure and high water content make them excellent candidates for encapsulating and delivering a wide range of therapeutic molecules, from small-molecule drugs to larger biologics like proteins and peptides.[2] DEGDMA, as a crosslinking monomer, plays a crucial role in tailoring the properties of these hydrogels. By varying the concentration of DEGDMA, researchers can modulate the crosslinking density of the hydrogel network, which in turn affects its swelling behavior, mechanical strength, and, most importantly, the release rate of the entrapped drug.[3] This tunable nature allows for the design of drug delivery systems with specific release profiles, such as sustained or stimuli-responsive release.
The primary mechanism of drug release from these hydrogels is typically diffusion-controlled, where the drug molecules move through the swollen polymer network into the surrounding medium.[3] However, in some cases, the release can also be influenced by the swelling of the hydrogel or the degradation of the polymer matrix.[2]
Data Presentation: Quantitative Drug Release Profiles
The following tables summarize the cumulative release of various drugs from hydrogels containing polyethylene (B3416737) glycol dimethacrylate (PEGDMA), a close structural analog of DEGDMA. This data illustrates the versatility of these hydrogels for delivering different types of therapeutic agents and the influence of experimental conditions on the release kinetics.
Table 1: Cumulative Release of Doxorubicin (B1662922) from Peptide-Based Hydrogels
| Time (hours) | Cumulative Doxorubicin Release (%) - Formulation 1 | Cumulative Doxorubicin Release (%) - Formulation 2 |
| 2 | ~5 | ~8 |
| 5 | ~10 | ~15 |
| 10 | ~15 | ~22 |
| 24 | ~20 | ~30 |
| 48 | ~25 | ~35 |
| 72 | ~28 | ~40 |
Data adapted from a study on peptide-based hydrogels for doxorubicin delivery.[2][4] Formulation differences can include peptide composition and drug loading.
Table 2: pH-Responsive Release of Insulin (B600854) from PEGDMA:MAA Hydrogel Microparticles
| Time (hours) | Cumulative Insulin Release (%) at pH 2.5 | Cumulative Insulin Release (%) at pH 7.4 |
| 1 | ~5 | ~20 |
| 2 | ~10 | ~45 |
| 4 | ~18 | ~70 |
| 6 | ~22 | ~85 |
| 8 | ~25 | >90 |
Data adapted from a study on pH-sensitive hydrogel microparticles for oral insulin delivery.[5] This demonstrates the potential for targeted release in different physiological environments.
Table 3: Sustained Release of Dexamethasone from a Self-Healing Injectable Hydrogel
| Time (days) | Cumulative Dexamethasone Release (%) |
| 10 | ~5 |
| 30 | ~15 |
| 60 | ~30 |
| 90 | ~45 |
| 120 | ~60 |
| 180 | ~75 |
| >300 | >90 |
Data adapted from a study on a self-healing injectable hydrogel for long-term ocular delivery of dexamethasone.[6][7]
Experimental Protocols
The following are detailed protocols for the synthesis, drug loading, and in vitro characterization of DEGDMA-containing hydrogels for controlled drug release.
Protocol 1: Synthesis of DEGDMA-Containing Hydrogels by Photopolymerization
Objective: To synthesize a crosslinked hydrogel network using DEGDMA via photopolymerization.
Materials:
-
Monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)
-
Crosslinker: Di(ethylene glycol) dimethacrylate (DEGDMA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., deionized water or phosphate-buffered saline, PBS)
-
UV light source (365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a light-protected vessel, dissolve the desired amount of monomer and DEGDMA in the chosen solvent. The ratio of monomer to crosslinker will determine the crosslinking density and mechanical properties of the hydrogel.
-
Add the photoinitiator to the solution (typically at a concentration of 0.1-1.0 wt% of the total monomers) and stir until completely dissolved.
-
-
Molding the Hydrogel:
-
Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., a petri dish for thin films or a custom mold for specific geometries).
-
-
Photopolymerization:
-
Expose the mold containing the pre-polymer solution to UV light (365 nm) for a sufficient period to ensure complete polymerization (typically 5-15 minutes, depending on the intensity of the UV source and the thickness of the hydrogel).
-
-
Washing and Swelling:
-
Carefully remove the polymerized hydrogel from the mold.
-
Wash the hydrogel extensively with deionized water or PBS for 24-48 hours to remove any unreacted monomers, crosslinker, and photoinitiator. This is a critical step to ensure biocompatibility.
-
Allow the hydrogel to swell to equilibrium in the desired buffer before proceeding with drug loading or characterization.
-
Protocol 2: Drug Loading into DEGDMA-Containing Hydrogels
Objective: To incorporate a therapeutic agent into the synthesized hydrogel. Two primary methods are described below.
Method A: Incorporation during Polymerization
-
Preparation of the Drug-Containing Pre-polymer Solution:
-
Follow step 1 of Protocol 1 to prepare the pre-polymer solution.
-
Dissolve the drug of interest in the pre-polymer solution at the desired concentration. Ensure the drug is stable under UV irradiation if using photopolymerization.
-
-
Polymerization and Washing:
-
Proceed with steps 2-4 of Protocol 1.
-
Note: The washing step is crucial to remove any unbound drug from the surface of the hydrogel. The amount of drug loaded is typically determined by measuring the concentration of the drug in the washing solutions.
-
Method B: Equilibrium Swelling Method
-
Hydrogel Preparation:
-
Synthesize the DEGDMA-containing hydrogel as described in Protocol 1.
-
-
Drug Loading:
-
Prepare a concentrated solution of the drug in a suitable solvent (e.g., PBS).
-
Immerse the swollen hydrogel in the drug solution and allow it to incubate for a predetermined period (e.g., 24-72 hours) to allow the drug to diffuse into the hydrogel network and reach equilibrium.
-
-
Final Preparation:
-
Gently blot the surface of the drug-loaded hydrogel to remove excess surface drug solution.
-
The amount of drug loaded can be calculated by measuring the decrease in drug concentration in the loading solution.
-
Protocol 3: In Vitro Drug Release Study
Objective: To characterize the release kinetics of the drug from the hydrogel in a controlled environment.
Materials:
-
Drug-loaded DEGDMA-containing hydrogel
-
Release medium (e.g., PBS at a specific pH, simulated body fluid)
-
Constant temperature shaker or water bath (e.g., 37°C)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Experimental Setup:
-
Place a known amount of the drug-loaded hydrogel into a vessel containing a defined volume of the release medium.
-
Place the vessel in a constant temperature shaker or water bath set to the desired temperature (e.g., 37°C) with gentle agitation to ensure sink conditions.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the concentration of the drug in the collected aliquots using a suitable and validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, accounting for the drug removed in previous samples.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Mandatory Visualizations
Experimental Workflow for Controlled Drug Release Study
Caption: Experimental workflow for DEGDMA-hydrogel drug release studies.
Signaling Pathway for Doxorubicin-Induced Apoptosis in Cancer Cells
Doxorubicin is a widely used chemotherapeutic agent that can be effectively delivered using hydrogel-based systems. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells through a complex signaling cascade.
References
- 1. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Development of PEGDMA: MAA based hydrogel microparticles for oral insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravitreal Sustained Release of Dexamethasone from a Self-Healing Injectable Hydrogel: An In Vivo Safety and Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-Healing Thermosensitive Hydrogel for Sustained Release of Dexamethasone for Ocular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Curing DEGDMA-Based Dental Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylene glycol dimethacrylate (DEGDMA) is a common difunctional methacrylic ester used as a reactive diluent in dental resin composites. Its primary role is to reduce the viscosity of high molecular weight monomers, such as Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) or urethane (B1682113) dimethacrylate (UDMA), facilitating higher filler loading and improving the handling characteristics of the composite paste.[1][2] The extent and efficiency of the polymerization, or curing, of the DEGDMA-containing resin matrix are critical for the final mechanical properties, biocompatibility, and clinical longevity of the dental restoration. Inadequate curing can lead to inferior mechanical strength, increased water sorption, and the leaching of unreacted monomers, which may have cytotoxic effects.[3][4]
These application notes provide a comprehensive overview of the key parameters influencing the photo-polymerization of DEGDMA-based dental materials. Detailed protocols for essential experiments to evaluate curing efficiency are also presented, along with tabulated data for easy comparison of different curing conditions and material compositions.
Key Curing Parameters and Their Influence
The successful curing of DEGDMA-based dental materials is a multifactorial process. The following parameters significantly influence the degree of conversion (DC) and depth of cure (DOC), which in turn dictate the material's final properties.
-
Light Curing Unit (LCU) Characteristics:
-
Light Intensity (Irradiance): Higher light intensity generally leads to a higher degree of conversion and a greater depth of cure.[5] However, excessively high intensity can increase polymerization stress.
-
Exposure Time: Longer exposure times result in a higher degree of conversion.[4] Extended curing is often necessary for deeper restorations or darker composite shades.
-
Wavelength: The spectral output of the LCU must overlap with the absorption spectrum of the photoinitiator (e.g., camphorquinone, which has an absorption peak around 470 nm) to ensure efficient activation.[6]
-
-
Material Composition:
-
Monomer System: The type and concentration of the base monomer (e.g., Bis-GMA, UDMA) and the reactive diluent (DEGDMA) influence the viscosity and reactivity of the resin. Different ethylene (B1197577) glycol dimethacrylates (EGDMA, DEGDMA, TEGDMA) can be used to modify properties like volumetric shrinkage and mechanical strength.[7]
-
Photoinitiator System: The type and concentration of the photoinitiator (e.g., camphorquinone/amine, TPO, BAPO) affect the curing efficiency and color stability of the composite.[8][9]
-
Filler Content: The type, size, and loading of inorganic fillers can scatter and absorb light, reducing the light intensity that reaches deeper portions of the restoration and thus affecting the depth of cure.
-
Quantitative Data on Curing Parameters
The following tables summarize quantitative data from various studies on the curing of dimethacrylate-based dental resins.
Table 1: Influence of Light Curing Unit and Exposure Time on Degree of Conversion (DC)
| Resin System | Light Curing Unit (LCU) | Light Intensity (mW/cm²) | Exposure Time (s) | Degree of Conversion (%) |
| Nanofilled Composite | Fiber Optic Tip | Not Specified | 40 | 67.99 (±1.00) |
| Nanofilled Composite | Polymer Tip | Not Specified | 40 | 55.63 (±2.27) |
| Microhybrid Composite | Fiber Optic Tip | Not Specified | 40 | 68.37 (±1.02) |
| Microhybrid Composite | Polymer Tip | Not Specified | 40 | 55.71 (±2.54) |
| Flowable Composite | LED | Not Specified | 20 | Not Specified |
| Flowable Composite | LED | Not Specified | 60 | Increased DC compared to 20s |
| Pit and Fissure Sealant | LED | Not Specified | 20 | Lower DC than flowable composite |
| Pit and Fissure Sealant | LED | Not Specified | 60 | No significant increase in DC |
Data extracted from multiple sources.[4][10]
Table 2: Influence of Monomer Composition on Degree of Conversion (DC)
| Base Monomer | Diluent Monomer | Composition (wt%) | Degree of Conversion (%) |
| Bis-GMA (G) | - | 100 | 38.25 (± 3.35) |
| UDMA (U) | - | 100 | 59.34 (± 5.61) |
| Bis-GMA | TEGDMA (T) | 50/50 | 66.18 (± 3.29) |
| Bis-GMA | TEGDMA (T) | 70/30 | 54.97 (± 7.89) |
| Bis-GMA | UDMA | 50/50 | 50.60 (± 6.26) |
| Bis-GMA | UDMA | 70/30 | 44.02 (± 4.85) |
Data extracted from a study on experimental dimethacrylate-based polymeric matrices.
Table 3: Knoop Hardness (KHN) at Different Depths
| Curing Method | Top Surface KHN | 1 mm Depth KHN | 2 mm Depth KHN | 3 mm Depth KHN | 4 mm Depth KHN | 5 mm Depth KHN |
| Intermittent (QTH) | 64.3 (±3.6) | 60.1 (±3.2) | 55.9 (±2.9) | 51.5 (±3.1) | 46.2 (±2.8) | 40.7 (±2.5) |
| Continuous (QTH) | 62.8 (±3.1) | 58.7 (±2.9) | 53.1 (±2.5) | 47.9 (±2.8) | 41.8 (±2.6) | 35.4 (±2.2) |
| Exponential (QTH) | 61.5 (±2.9) | 57.2 (±2.7) | 51.9 (±2.4) | 46.1 (±2.6) | 39.9 (±2.3) | 33.1 (±2.1) |
| Continuous (LED) | 65.1 (±3.8) | 61.2 (±3.5) | 50.8 (±2.8) | 44.2 (±2.5) | 37.6 (±2.4) | 30.9 (±2.0) |
Data adapted from a study evaluating a microfine-hybrid composite resin.[11]
Experimental Protocols
Protocol 1: Determination of Degree of Conversion (DC) using Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the measurement of the percentage of reacted aliphatic C=C double bonds in a cured DEGDMA-based composite, a critical indicator of the extent of polymerization.
Materials and Equipment:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a transmission setup.
-
Uncured composite paste.
-
KBr powder (for transmission method).
-
Hydraulic press (for KBr pellet preparation).
-
Light Curing Unit (LCU).
-
Molds for sample preparation (e.g., 1 mm thick, 5 mm diameter).
-
Spatula.
-
Microbalance.
Procedure:
-
Uncured Spectrum Acquisition:
-
Place a small amount of the uncured composite paste directly onto the ATR crystal or mix a small amount with KBr powder to prepare a pellet for transmission analysis.
-
Record the FTIR spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Identify the absorbance peak of the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹.
-
Identify the absorbance peak of an internal standard that does not change during polymerization, such as the aromatic C-C stretching vibration at approximately 1608 cm⁻¹ (if an aromatic monomer like Bis-GMA is present).
-
-
Sample Curing:
-
Fill the mold with the uncured composite paste and press to ensure a flat surface.
-
Light-cure the sample according to the desired parameters (light intensity, exposure time).
-
-
Cured Spectrum Acquisition:
-
Calculation of Degree of Conversion (DC):
-
The DC is calculated from the change in the ratio of the aliphatic C=C peak height to the internal standard peak height before and after curing. The formula is as follows:
Where:
-
Abs_aliphatic is the absorbance of the aliphatic C=C peak (~1638 cm⁻¹).
-
Abs_aromatic is the absorbance of the aromatic C-C peak (~1608 cm⁻¹).
-
dot
Caption: Workflow for Determining Degree of Conversion using FTIR Spectroscopy.
Protocol 2: Determination of Depth of Cure (DOC) using Microhardness Testing
This protocol describes how to assess the depth to which a DEGDMA-based composite is adequately cured by measuring its hardness at various depths from the irradiated surface.
Materials and Equipment:
-
Microhardness Tester (e.g., Knoop or Vickers).
-
Cylindrical molds (e.g., 4 mm in diameter, 6 mm in height).
-
Light Curing Unit (LCU).
-
Polishing machine with abrasive papers (e.g., 600, 1200, 2000 grit).
-
Diamond polishing paste.
-
Mounting resin (e.g., self-curing acrylic).
Procedure:
-
Sample Preparation and Curing:
-
Overfill the cylindrical mold with the uncured composite paste.
-
Light-cure the sample from the top surface according to the desired parameters.
-
-
Sample Mounting and Sectioning:
-
Carefully remove the cured composite cylinder from the mold.
-
Embed the cylinder in mounting resin so that its longitudinal axis is parallel to the surface to be polished.
-
After the mounting resin has set, grind and polish the surface to expose a longitudinal cross-section of the composite cylinder.
-
-
Microhardness Measurements:
-
Secure the polished sample in the microhardness tester.
-
Make a series of indentations along the central axis of the composite cylinder, starting from the top (irradiated) surface and proceeding to the bottom at specified intervals (e.g., every 0.5 mm or 1 mm).[5][13]
-
Use a standardized load (e.g., 50 gf or 500 g) and dwell time (e.g., 15 s).[13]
-
-
Determination of Depth of Cure (DOC):
-
Measure the dimensions of each indentation to calculate the Knoop Hardness Number (KHN) or Vickers Hardness Number (VHN).
-
Plot the hardness values as a function of depth.
-
The DOC is often defined as the depth at which the hardness is 80% of the maximum hardness measured at the top surface.
-
dot
Caption: Workflow for Determining Depth of Cure using Microhardness Testing.
Protocol 3: Analysis of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of photo-DSC to monitor the heat flow during the photo-polymerization of a DEGDMA-based resin, providing insights into the reaction kinetics.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (a light source).
-
Uncured resin mixture.
-
Aluminum DSC pans and lids.
-
Crimper for sealing pans.
-
Microbalance.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the uncured resin (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan with a lid. Prepare an empty, sealed pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a constant temperature (e.g., 37°C).
-
Initiate the photo-polymerization by turning on the light source at a specified intensity for a set duration.
-
The DSC will record the heat flow from the sample as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
The degree of conversion at any given time (DC_t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization:
-
The rate of polymerization can be determined from the first derivative of the heat flow curve.
-
Photo-polymerization Signaling Pathway
The photo-polymerization of DEGDMA and other dimethacrylates is a free-radical chain-growth reaction initiated by the absorption of light by a photoinitiator.
dot
Caption: Photo-polymerization Reaction Pathway for DEGDMA-based materials.
This schematic illustrates the key stages of photo-polymerization:
-
Activation: The photoinitiator absorbs light energy and enters an excited state.
-
Initiation: The excited photoinitiator interacts with a co-initiator to generate free radicals.
-
Propagation: The free radicals react with the vinyl groups of the DEGDMA monomers, initiating a chain reaction that leads to the formation of a crosslinked polymer network.
-
Termination: The growing polymer chains are terminated by various mechanisms, such as combination or disproportionation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of Irradiation Time and Layer Thickness on Elution of Triethylene Glycol Dimethacrylate from SDR® Bulk-Fill Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. thejcdp.com [thejcdp.com]
- 13. Evaluation of depth of cure and knoop hardness in a dental composite, photo-activated using different methods - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Di(ethylene glycol) Dimethacrylate (DEGDMA) Copolymers with Tailored Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of di(ethylene glycol) dimethacrylate (DEGDMA) copolymers with tunable properties. By modulating synthesis parameters, researchers can control characteristics such as porosity, thermal stability, and drug release kinetics, making these copolymers highly suitable for applications in drug delivery, tissue engineering, and as sorbent materials.
Introduction to DEGDMA Copolymers
DEGDMA is a dimethacrylate monomer that can be copolymerized with various other monomers to create crosslinked polymer networks. The properties of these copolymers are highly dependent on the choice of comonomer and the polymerization conditions. For instance, copolymerization with functional monomers like glycidyl (B131873) methacrylate (B99206) (GMA) introduces reactive epoxy groups that can be further modified. The degree of crosslinking, controlled by the DEGDMA concentration, and the porosity of the resulting material can be tailored by adjusting the polymerization method and the composition of the reaction mixture. This allows for the rational design of materials for specific applications, such as controlled drug release systems where pore structure and polymer-drug interactions are critical.
Polymerization Methods for DEGDMA Copolymers
The following sections detail three common polymerization techniques for synthesizing DEGDMA copolymers: suspension polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and free-radical polymerization.
Suspension Polymerization for Porous Microspheres
Suspension polymerization is a heterogeneous polymerization technique that yields spherical polymer particles. The porosity of these microspheres can be controlled by varying the monomer-to-crosslinker ratio, the type and amount of diluent (porogen), and the stirring speed.
Experimental Protocol: Synthesis of Glycidyl Methacrylate (GMA) and Ethylene Glycol Dimethacrylate (EGDMA) Copolymers
This protocol is adapted from a study on the synthesis of poly(GMA-co-EGDMA) with varying porosity.
Materials:
-
Glycidyl methacrylate (GMA), inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
Poly(vinyl alcohol) (PVA), suspending agent
-
Sodium chloride (NaCl)
-
Diluent (e.g., cyclohexane, toluene, or hexane)
-
Deionized water
-
Methanol (B129727) (for washing)
-
Ethanol (B145695) (for washing)
Equipment:
-
1 L three-necked round-bottom reactor flask
-
Mechanical stirrer with adjustable speed control
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: In the 1 L reactor flask, dissolve PVA (1.0% w/v) and NaCl (1.0% w/v) in deionized water. The total volume of the aqueous phase should be calculated based on a 3:1 volumetric ratio of aqueous to organic phase.
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing the desired molar ratios of GMA and EGDMA (e.g., 20:80 or 80:20). Add the chosen diluent at the desired dilution degree (e.g., 50% or 100% by volume relative to the monomers). Dissolve AIBN (1 mol% relative to the total moles of monomers) in this mixture.
-
Polymerization:
-
Heat the aqueous phase in the reactor to the desired reaction temperature (e.g., 85°C) with continuous stirring at a controlled speed (e.g., 350 rpm).
-
Once the temperature is stable, add the organic phase to the reactor.
-
Maintain the reaction at a constant temperature and stirring speed for 24 hours under a reflux condenser.
-
-
Purification:
-
After 24 hours, stop the heating and stirring and allow the mixture to cool to room temperature.
-
Filter the resulting polymer beads using a Buchner funnel.
-
Wash the beads sequentially with hot water (70°C, 6 portions of 500 mL), ethanol (500 mL), and methanol (500 mL) to remove unreacted monomers, initiator, and suspending agents.
-
-
Drying: Dry the purified polymer beads in a vacuum oven at 60°C for 48 hours or until a constant weight is achieved.
Data Presentation: Influence of Synthesis Parameters on Copolymer Properties
The following tables summarize the effect of monomer composition, diluent type, and dilution degree on the morphological properties of GMA-co-EGDMA copolymers.
Table 1: Effect of Monomer Composition and Diluent Type on Copolymer Properties (50% Dilution)
| Copolymer ID | GMA:EGDMA (mol/mol) | Diluent | Apparent Density (g/cm³) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| P-01 | 20:80 | Hexane | 0.59 | 10.3 | 0.02 |
| P-02 | 20:80 | Toluene | 0.65 | 4.8 | 0.01 |
| P-03 | 80:20 | Hexane | 0.62 | 1.2 | < 0.01 |
| P-04 | 80:20 | Toluene | 0.71 | 2.5 | < 0.01 |
Table 2: Effect of Dilution Degree and Monomer Composition with Cyclohexane as Diluent
| Copolymer ID | GMA:EGDMA (mol/mol) | Dilution Degree (%) | Apparent Density (g/cm³) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| P-05 | 20:80 | 50 | 0.45 | 158.2 | 0.30 |
| P-06 | 20:80 | 100 | 0.38 | 260.4 | 0.50 |
| P-07 | 80:20 | 50 | 0.68 | 3.5 | < 0.01 |
| P-08 | 80:20 | 100 | 0.55 | 110.7 | 0.21 |
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method is particularly useful for creating block copolymers and other complex architectures.
Experimental Protocol: RAFT Polymerization of Methacrylate Monomers
This is a general protocol for the RAFT polymerization of methacrylate monomers and can be adapted for DEGDMA copolymers.
Materials:
-
Di(ethylene glycol) dimethacrylate (DEGDMA)
-
Comonomer (e.g., methyl methacrylate, MMA)
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., benzene, toluene, or 1,4-dioxane)
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask or ampules
-
Vacuum line with a manifold
-
Oil bath with temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask or ampule, add the RAFT agent, DEGDMA, comonomer, and initiator in the desired molar ratios. Dissolve the components in the anhydrous solvent.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired temperature (e.g., 60-90°C). Allow the polymerization to proceed for the desired time (e.g., 6-24 hours) with continuous stirring.
-
Termination and Purification: To stop the reaction, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Free-Radical Polymerization for Hydrogel Synthesis
Free-radical polymerization is a versatile and widely used method for synthesizing polymer networks, including hydrogels. The properties of the resulting hydrogel, such as swelling ratio and mechanical strength, can be tailored by adjusting the monomer and crosslinker concentrations.
Experimental Protocol: Free-Radical Polymerization of DEGDMA Hydrogels
This protocol describes the synthesis of a DEGDMA-based hydrogel using a redox initiation system.
Materials:
-
Di(ethylene glycol) dimethacrylate (DEGDMA)
-
Comonomer (e.g., 2-hydroxyethyl methacrylate, HEMA)
-
Initiator (e.g., ammonium (B1175870) persulfate, APS)
-
Catalyst/accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)
-
Deionized water
Equipment:
-
Glass vials or molds
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Monomer Solution Preparation: In a glass vial, prepare the monomer solution by dissolving the desired amounts of DEGDMA and the comonomer in deionized water.
-
Initiator and Catalyst Addition: Add the catalyst (TEMED) to the monomer solution and stir to ensure homogeneity.
-
Initiation of Polymerization: Prepare a fresh solution of the initiator (APS) in deionized water. Add the initiator solution to the monomer mixture and stir briefly to initiate the polymerization.
-
Gelation: Transfer the reaction mixture to a suitable mold and allow it to polymerize at room temperature. Gelation should occur within a few minutes to an hour, depending on the specific formulation.
-
Purification: After complete polymerization (e.g., overnight), remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash out any unreacted monomers and initiator. Change the water frequently over 2-3 days.
-
Drying/Swelling: The purified hydrogel can be used in its swollen state or dried (e.g., by lyophilization or vacuum oven) for later use.
Characterization of DEGDMA Copolymers
The synthesized copolymers should be characterized to determine their chemical structure, morphology, and physical properties.
Table 3: Common Characterization Techniques for DEGDMA Copolymers
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the presence of characteristic functional groups and successful copolymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the copolymer composition and microstructure. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and porous structure of the copolymers. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the copolymers. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and other thermal transitions. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Measures the molecular weight and molecular weight distribution of soluble polymers (especially for RAFT). |
| Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) Analysis | Determines the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms. |
| Swelling Studies | Quantifies the water uptake capacity of hydrogels, which is crucial for drug delivery applications. |
Application in Drug Delivery
DEGDMA-based copolymers, particularly in the form of hydrogels and porous microspheres, are excellent candidates for controlled drug delivery systems. The release of a drug from these matrices can occur through several mechanisms.
Drug Release Mechanisms from DEGDMA Copolymers
Caption: Mechanisms of drug release from a DEGDMA copolymer matrix.
Experimental Workflow for Evaluating Drug Delivery Systems
The following workflow outlines the key steps in characterizing the drug loading and release properties of DEGDMA copolymers.
Caption: Experimental workflow for drug delivery evaluation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DEGDMA Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the polymerization of di(ethylene glycol) dimethacrylate (DEGDMA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Polymerization of DEGDMA is slow or completely inhibited.
-
Question: My DEGDMA polymerization is not proceeding as expected. What are the common causes of inhibition? Answer: The most common culprits for polymerization inhibition are the presence of inhibitors in the monomer, dissolved oxygen in the reaction mixture, and issues with the initiator system. DEGDMA is a difunctional monomer susceptible to free-radical polymerization, a process that can be easily hindered.[1]
-
Question: How do I know if an inhibitor in the DEGDMA monomer is the problem? Answer: Commercial DEGDMA is typically supplied with inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT) to prevent premature polymerization during storage and transport.[2][3] These compounds are designed to scavenge free radicals, which will also prevent your intended polymerization from initiating. If you are using the monomer as received without any purification, the presence of these inhibitors is a likely cause of failure.
-
Question: What are the methods to remove inhibitors from DEGDMA? Answer: There are several effective methods to remove phenolic inhibitors like MEHQ from methacrylate (B99206) monomers.[2][4] The choice of method depends on the scale of your experiment and the required purity. Common techniques include:
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina (B75360) is a simple and highly effective method for lab-scale purification.[4][5][6]
-
Caustic Washing: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (e.g., 5-10% NaOH) can effectively remove acidic inhibitors.[4][7] This must be followed by thorough washing with deionized water to remove residual base and drying of the monomer.
-
Vacuum Distillation: This method can provide very high purity monomer but carries the risk of thermal polymerization during the process.[4][7]
-
-
Question: My polymerization reaction is exposed to air. Could this be inhibiting the reaction? Answer: Yes, oxygen is a potent inhibitor of free-radical polymerization.[8][9] It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain growth, leading to an inhibition period and potentially incomplete curing, especially at the surface.[10][11][12]
-
Question: How can I minimize oxygen inhibition in my DEGDMA polymerization? Answer: To counteract oxygen inhibition, it is crucial to deoxygenate the reaction mixture and maintain an inert atmosphere.[10] This can be achieved by:
-
Purging with an inert gas: Bubbling nitrogen or argon through the monomer solution before and during polymerization is a common and effective technique.[6]
-
Freeze-pump-thaw cycles: This is a more rigorous method for removing dissolved gases from the monomer.
-
Working in a glovebox: For highly sensitive polymerizations, conducting the entire experiment in an inert atmosphere glovebox is recommended.
-
Issue 2: Incomplete polymerization or low conversion.
-
Question: I've removed the inhibitor and deoxygenated my system, but the polymerization is still incomplete. What else could be wrong? Answer: Incomplete polymerization can stem from several factors related to the initiator system and reaction conditions. These include insufficient initiator concentration, inappropriate initiator type, or non-optimal temperature.[13][14]
-
Question: How does the initiator concentration affect the polymerization of DEGDMA? Answer: The initiator concentration is a critical parameter. A concentration that is too low will generate an insufficient number of free radicals to overcome trace inhibitors and sustain the polymerization.[13] Conversely, an excessively high concentration can lead to premature termination of growing polymer chains through radical-radical recombination, which can also decrease the final conversion and the molecular weight of the polymer.[13] It is important to optimize the initiator concentration for your specific system.
-
Question: What should I consider when selecting an initiator for DEGDMA polymerization? Answer: The choice of initiator depends on the desired polymerization method (e.g., thermal or photopolymerization).
-
For thermal polymerization: Initiators like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) are commonly used.[5][7] The initiator should be chosen based on its decomposition temperature and half-life, which should be appropriate for the desired polymerization temperature.
-
For photopolymerization: A photoinitiator that absorbs light at the wavelength of your UV source is required.[8] The efficiency of photopolymerization is highly dependent on the light intensity.[15]
-
-
Question: Does temperature play a role in the polymerization of DEGDMA? Answer: Temperature is a critical factor in thermal polymerization. It directly affects the decomposition rate of the thermal initiator and the propagation and termination rates of the polymerization.[15] Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can lead to side reactions or degradation.[14][16] For photopolymerization, while initiation is light-driven, temperature can still influence the mobility of the reacting species and thus the overall conversion.[15] Studies have shown that for some DEGDMA copolymer systems, gelation occurs at specific temperature ranges (e.g., 30-40°C).[17]
Data Presentation
Table 1: Common Inhibitors for Methacrylate Monomers and Their Removal Methods
| Inhibitor | Common Abbreviation | Typical Concentration | Removal Method | Efficiency | Key Considerations |
| Hydroquinone monomethyl ether | MEHQ | 10-110 ppm[7][18] | Column Chromatography (basic alumina) | >99%[4] | Simple and effective for lab-scale applications.[4] |
| Caustic Washing (5% aq. NaOH) | 95-99%[4] | Requires multiple extractions and thorough drying of the monomer.[4] | |||
| Butylated hydroxytoluene | BHT | ~0.01% by weight[19] | Column Chromatography (basic alumina) | High | Effective for phenolic inhibitors. |
| Hydroquinone | HQ | Varies | Caustic Washing (5-10% NaOH) | High[20] | Easily removed by washing with an alkaline solution.[20] |
Table 2: Troubleshooting Guide for DEGDMA Polymerization Inhibition
| Symptom | Possible Cause | Recommended Action |
| No polymerization or very slow reaction | Presence of inhibitor in monomer | Purify the DEGDMA monomer using column chromatography or caustic washing.[4][5] |
| Presence of oxygen | Deoxygenate the monomer by purging with an inert gas (N₂ or Ar).[6] | |
| Insufficient initiator concentration | Increase the initiator concentration incrementally.[13] | |
| Inappropriate initiator | Ensure the initiator is suitable for the polymerization method (thermal vs. photo) and conditions.[13] | |
| Tacky or uncured surface (especially in photopolymerization) | Oxygen inhibition | Perform polymerization under an inert atmosphere.[13] Increase light intensity or exposure time.[15] |
| Low final conversion | Sub-optimal initiator concentration | Optimize the initiator concentration; too high or too low can be detrimental.[13] |
| Non-optimal temperature | Adjust the polymerization temperature to optimize initiator decomposition and reaction kinetics.[15] |
Experimental Protocols
Protocol 1: Inhibitor Removal from DEGDMA using an Alumina Column
Objective: To remove phenolic inhibitors (e.g., MEHQ) from DEGDMA monomer.
Materials:
-
DEGDMA monomer
-
Basic activated alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand
-
Collection flask (e.g., round-bottom flask)
-
Beaker
-
Hexane (or other non-polar solvent, optional for slurry packing)
Methodology:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.[4]
-
-
Packing the Column:
-
Prepare a slurry of the basic activated alumina in a non-polar solvent like hexane.
-
Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Alternatively, for dry packing, slowly add the dry alumina powder to the column while gently tapping.
-
Add another thin layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.
-
-
Purification:
-
Pre-wet the column with a small amount of the solvent used for packing (if any) and allow it to drain until the solvent level reaches the top of the sand.
-
Carefully pour the DEGDMA monomer onto the top of the column.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
-
Post-Purification:
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. benchchem.com [benchchem.com]
- 14. rqmplus.com [rqmplus.com]
- 15. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption. | Sigma-Aldrich [sigmaaldrich.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. longchangchemical.com [longchangchemical.com]
Technical Support Center: Optimizing DEGDMA Concentration for Enhanced Mechanical Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing Di(ethylene glycol) dimethacrylate (DEGDMA) concentration in hydrogel formulations to improve mechanical properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DEGDMA in a hydrogel network?
A1: DEGDMA is a crosslinking agent. During polymerization, its two methacrylate (B99206) groups form covalent bonds with polymer chains, creating a three-dimensional network. The concentration of DEGDMA directly influences the crosslink density of the hydrogel, which in turn governs its mechanical and physical properties.[1][2][3][4]
Q2: How does increasing DEGDMA concentration generally affect the mechanical properties of a hydrogel?
A2: Increasing the concentration of DEGDMA typically leads to a higher crosslinking density.[3] This results in:
-
Increased Stiffness and Modulus: The material becomes more rigid, exhibiting a higher Young's modulus, shear modulus, and compressive modulus.[5][6][7][8]
-
Decreased Swelling Ratio: A denser network restricts the influx of water, leading to a lower equilibrium swelling ratio.[3][5][9]
-
Increased Brittleness: While stiffness increases, excessive crosslinking can make the hydrogel more brittle and reduce its elongation at break or tensile strength beyond an optimal point.[4][5][10]
Q3: Is there an optimal concentration for DEGDMA?
A3: The "optimal" concentration is application-dependent. For tissue engineering applications mimicking stiff tissues like cartilage, a higher DEGDMA concentration might be desired to achieve cartilage-like mechanical properties.[5] For applications requiring high flexibility or rapid drug release, a lower concentration may be preferable.[3] It is often necessary to create a series of formulations with varying DEGDMA concentrations to identify the best balance of properties for your specific needs.[4][11] Some studies suggest that exceeding a certain concentration can lead to a decrease in mechanical properties.[1][4]
Q4: Why are my hydrogels dissolving or not forming a stable gel?
A4: This issue usually points to insufficient crosslinking. Potential causes include:
-
Low DEGDMA Concentration: The amount of crosslinker may be too low to form a stable network.
-
Incomplete Polymerization: The polymerization reaction may not have gone to completion due to issues with the initiator, presence of oxygen, or incorrect temperature.[3][12]
-
Reagent Purity: Impurities in monomers or the crosslinker can inhibit polymerization.[12]
Q5: My hydrogels are too brittle and fracture easily during handling or testing. What can I do?
A5: Brittleness is often a sign of excessive crosslinking. To address this, you can:
-
Decrease DEGDMA Concentration: This is the most direct way to reduce crosslink density and increase flexibility.[5]
-
Increase Monomer or Polymer Molecular Weight: Using longer polymer chains between crosslinks can improve elasticity.[5][13]
-
Incorporate a more flexible co-monomer: Adding a monomer that imparts flexibility to the polymer backbone can help.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Mechanical Properties Between Batches | 1. Inhomogeneous mixing of precursor solution.[12] 2. Variation in polymerization conditions (e.g., UV light intensity, temperature). 3. Inaccurate measurement of components. | 1. Ensure thorough mixing of the monomer, crosslinker, and initiator before polymerization. 2. Standardize the polymerization setup and timing precisely.[14] 3. Use calibrated pipettes and balances for all measurements. |
| Low Mechanical Strength (Too Soft) | 1. DEGDMA concentration is too low.[7] 2. Low monomer/polymer concentration.[6][15] 3. Incomplete polymerization reaction.[12] | 1. Systematically increase the molar ratio of DEGDMA. 2. Increase the total polymer/monomer content in the precursor solution.[5] 3. Check initiator concentration and activity; ensure the system is deoxygenated if using free-radical polymerization.[3] |
| High Swelling Ratio Leading to Poor Mechanical Integrity | 1. Insufficient crosslink density due to low DEGDMA concentration.[3][9] | 1. Increase the concentration of DEGDMA to create a tighter network that restricts water uptake.[3][5] |
| Air Bubbles Trapped in the Hydrogel | 1. Air introduced during vigorous mixing.[12] 2. Auto-acceleration of polymerization (Trommsdorff effect) causing boiling. | 1. Degas the precursor solution before polymerization using nitrogen bubbling or vacuum.[3][12] 2. Conduct polymerization at a controlled, lower temperature to manage the reaction rate.[3] |
| Difficulty in Handling Samples for Mechanical Testing | 1. Slippery surface of hydrated hydrogels.[16] 2. Sample geometry is not ideal for grips. | 1. Use sandpaper or textured grips to improve hold. Some systems allow for testing while submerged to prevent dehydration.[1][17][18] 2. Prepare samples in standardized molds (e.g., dumbbell shape for tensile tests) to ensure proper clamping.[16] |
Data on DEGDMA/PEGDA Concentration and Mechanical Properties
The following tables summarize quantitative data from literature on the effect of dimethacrylate crosslinker concentration on hydrogel properties. Note that Poly(ethylene glycol) diacrylate (PEGDA) is structurally similar to DEGDMA and its effects are comparable.
Table 1: Effect of PEGDA/DEGDMA Concentration on Compressive and Tensile Modulus
| Polymer System | Crosslinker & Concentration | Compressive Modulus (HA0) | Tensile Modulus (Eten) | Reference |
| PEG3.4k | PEGDA (10% w/w) | ~0.05 MPa | 0.04 MPa | [5] |
| PEG3.4k | PEGDA (20% w/w) | ~0.2 MPa | 0.25 MPa | [5] |
| PEG3.4k | PEGDA (30% w/w) | ~0.6 MPa | 0.55 MPa | [5] |
| PEG3.4k | PEGDA (40% w/w) | ~1.5 MPa | 0.89 MPa | [5] |
| Poly(NVCL) | DEGDA (10 wt%) | - | ~0.4 MPa | [9] |
| Poly(NVCL) | DEGDA (30 wt%) | - | ~1.2 MPa | [9] |
| Poly(NVCL) | DEGDA (50 wt%) | - | ~2.5 MPa | [9] |
Table 2: Effect of DEGDMA/PEGDA Concentration on Swelling and Shear Modulus
| Polymer System | Crosslinker & Concentration | Swelling Ratio (q) | Shear Modulus (G') | Reference |
| PEG508 | PEGDA (30% w/w) | 2.2 | ~0.9 MPa | [5] |
| PEG1k | PEGDA (30% w/w) | 3.1 | ~0.6 MPa | [5] |
| PEG3.4k | PEGDA (30% w/w) | 5.8 | ~0.2 MPa | [5] |
| PEG10k | PEGDA (30% w/w) | 13.5 | ~0.01 MPa | [5] |
| P(MAA) | DEGDMA (20 mol%) | pH-dependent | - | [19] |
| P(MAA) | DEGDMA (40 mol%) | pH-dependent (lower swelling) | - | [19] |
Visualizations
Experimental Protocols
Protocol 1: Hydrogel Synthesis via Photopolymerization
This protocol describes a general method for fabricating DEGDMA-crosslinked hydrogels using UV-initiated polymerization.
-
Prepare Precursor Solution:
-
In a light-protected vial (e.g., amber glass), dissolve the primary monomer (e.g., Poly(ethylene glycol) methacrylate) and the desired molar percentage of DEGDMA in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Add a photoinitiator (e.g., 0.05-1% w/v Irgacure 2959 or LAP).
-
Vortex or stir the solution until all components are fully dissolved.
-
-
Degas the Solution: To prevent oxygen inhibition of the free-radical polymerization, bubble nitrogen gas through the solution for 10-15 minutes.[3]
-
Casting: Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a defined spacer thickness).
-
Polymerization: Expose the mold to a UV light source (e.g., 365 nm) for a sufficient duration (typically 5-15 minutes, depending on light intensity and initiator concentration) to ensure complete curing.[14]
-
Sample Preparation:
-
Carefully remove the cured hydrogel slab from the mold.
-
Use a biopsy punch or blade to cut samples of the required dimensions for subsequent experiments.
-
Place the samples in an excess of PBS or cell culture medium to swell to equilibrium (typically 24-48 hours), replacing the buffer solution periodically to wash out any unreacted components.[17]
-
Protocol 2: Measurement of Swelling Ratio
-
After reaching equilibrium swelling as described above, remove a hydrogel sample from the buffer.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Immediately weigh the sample to obtain the swollen weight (Ws).
-
Freeze the sample and then lyophilize (freeze-dry) it until a constant weight is achieved. This gives the dry weight (Wd).
-
Calculate the mass swelling ratio (q) using the formula: q = Ws / Wd .
Protocol 3: Uniaxial Compression Testing
-
Prepare cylindrical hydrogel samples, ensuring the top and bottom surfaces are parallel. A typical aspect ratio (height:diameter) is 1.5:1.
-
Measure the exact diameter and height of the equilibrium-swollen sample.
-
Place the sample on the lower platen of a universal testing machine or dynamic mechanical analyzer (DMA) equipped with compression platens.[18]
-
If possible, perform the test in a submerged bath of PBS to prevent dehydration during the experiment.[1][17]
-
Apply a small pre-load to ensure full contact between the sample and platens.
-
Compress the sample at a constant strain rate (e.g., 10% per minute) while recording the force and displacement.
-
Convert the force-displacement data to a stress-strain curve. The compressive modulus (Young's Modulus, E) is typically calculated from the initial linear region of this curve (e.g., 0-15% strain).[16]
References
- 1. thesis.unipd.it [thesis.unipd.it]
- 2. Mechanical properties of cellularly responsive hydrogels and their experimental determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the composition of gelatin methacryloyl and hyaluronic acid methacryloyl hydrogels to maximize mechanical and transport properties using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. projekter.aau.dk [projekter.aau.dk]
- 18. researchgate.net [researchgate.net]
- 19. Development of Neutral pH-Responsive Microgels by Tuning Cross-Linking Conditions [mdpi.com]
Methods for reducing polymerization shrinkage of DEGDMA composites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylene Glycol Dimacrylate (DEGDMA) composites, focusing on methods to reduce polymerization shrinkage.
Troubleshooting Guide
Issue: Excessive Volumetric Shrinkage Leading to Sample Cracking or Debonding
Question 1: Have you optimized the filler content in your DEGDMA composite?
-
Guidance: Increasing the inorganic filler content is a primary method to reduce polymerization shrinkage.[1][2][3] The filler particles displace the resin matrix, leading to a smaller volume of polymerizing material and consequently, lower overall shrinkage.[3] Even a 5% increase in filler content can significantly reduce shrinkage stress.[1]
-
Recommendation: If you are observing high shrinkage, consider preparing formulations with incrementally higher filler loads (e.g., increasing by 5-10% weight). Ensure proper silanization of fillers to maintain a strong bond with the resin matrix. However, be aware that excessively high filler loading can increase viscosity, making the composite difficult to handle.[2]
Question 2: Are you using a high molecular weight co-monomer with DEGDMA?
-
Guidance: DEGDMA is a relatively low molecular weight diluent monomer which can contribute to higher shrinkage.[1] Incorporating monomers with higher molecular weight and molar volume, such as Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) or urethane (B1682113) dimethacrylate (UDMA), can decrease the concentration of reactive double bonds per unit volume, thereby reducing volumetric shrinkage.[1][3]
-
Recommendation: Experiment with formulations that partially or wholly replace DEGDMA with higher molecular weight dimethacrylates. This can create a more rigid polymer network with reduced shrinkage.
Question 3: What is your curing protocol? A rapid, high-intensity cure can exacerbate shrinkage stress.
-
Guidance: The rate of polymerization significantly impacts shrinkage stress.[3][4] High-intensity, rapid curing leads to the quick formation of a rigid polymer network, which can generate high internal stresses as shrinkage occurs.[3] Slower polymerization allows for more stress relaxation before the material vitrifies.[3]
-
Recommendation: Implement a "soft-start" or "ramped" curing protocol.[5][6] Begin with a lower light intensity and gradually increase it. This prolongs the pre-gel phase, allowing for molecular rearrangement and stress relief.[6] Pulse-delay curing, which involves cycles of light exposure and dark periods, can also be effective.[5][6]
Issue: Inconsistent or Incomplete Curing
Question 1: Is your photoinitiator system appropriate for your light source and sample thickness?
-
Guidance: The choice of photoinitiator is critical for efficient polymerization. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the curing light. Camphorquinone (CQ) is a common photoinitiator activated by blue light.[3]
-
Recommendation: Verify the specifications of your curing light and photoinitiator to ensure compatibility. For thicker samples, consider using a more efficient photoinitiator system, such as one containing a germanium-based initiator, which can improve the depth of cure.[2]
Question 2: Are you experiencing uniform curing throughout the composite?
-
Guidance: Light scattering by filler particles can lead to a gradient of curing, with the top surface being more cured than the bulk of the material.[1] This can be particularly problematic in highly filled composites.
-
Recommendation: Employ an incremental layering technique, especially for samples thicker than 2 mm.[5][6][7] Apply and cure the composite in thin layers to ensure adequate light penetration and uniform polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to reduce polymerization shrinkage in DEGDMA composites?
There are three primary strategies for reducing polymerization shrinkage:
-
Modify the Composite Composition: This involves increasing the filler content, using high molecular weight monomers, or incorporating alternative resin chemistries like siloranes that polymerize via ring-opening mechanisms with lower shrinkage.[1][2][8]
-
Control the Curing Protocol: Techniques like soft-start, ramped, or pulse-delay curing can reduce the rate of polymerization, allowing for stress relaxation.[5][6] Incremental layering of the composite also helps manage shrinkage stress.[5][7][9]
-
Use Stress-Relieving Liners: Applying a thin layer of a low-modulus material before placing the bulk of the composite can help absorb some of the shrinkage stress.[2][7]
Q2: How does filler size and shape affect polymerization shrinkage?
While filler content is a major factor, filler size and shape also play a role. A positive correlation has been observed between larger filler size and stress reduction, particularly for spherical fillers.[1] Nanofillers can improve mechanical properties, and increasing their content can reduce the resin volume, thereby decreasing shrinkage.[2]
Q3: Can additives be incorporated into the DEGDMA resin to reduce shrinkage?
Yes, certain additives can help. For instance, reactive organic nanogel prepolymers can be added to slow down the reaction rate and reduce shrinkage stress.[1] These nanogels act as pre-polymerized centers, reducing the overall volumetric contraction.
Q4: What is the "C-Factor" and how does it relate to polymerization shrinkage stress?
The Configuration Factor, or "C-Factor," is the ratio of the bonded to the unbonded (free) surface area of a composite restoration.[6] A high C-Factor (e.g., in a deep, narrow cavity) restricts the composite's ability to flow and relieve stress during polymerization, leading to higher shrinkage stress at the bonded interfaces. Incremental layering techniques are effective at reducing the C-Factor for each cured layer.[5]
Quantitative Data Summary
Table 1: Effect of Filler Content on Polymerization Shrinkage
| Filler Type | Filler Content (wt%) | Polymerization Shrinkage (%) | Reference |
| Silica | 0 | ~12.5 (TEGDMA) | [3] |
| Silica/Zirconia | 60 | 3.0 - 4.0 | [8] |
| Silica/Zirconia | 70 | 2.5 - 3.5 | [8] |
| Glass | 80 | 1.8 - 2.5 | [8] |
Table 2: Polymerization Shrinkage of Different Monomer Systems
| Monomer System | Polymerization Mechanism | Volumetric Shrinkage (%) | Reference |
| Bis-GMA/TEGDMA | Free-radical addition | 2.0 - 5.2 | [3] |
| Silorane | Cationic ring-opening | ~0.9 | [2] |
Experimental Protocols
Protocol 1: Measurement of Volumetric Polymerization Shrinkage using the Archimedes Principle (Buoyancy Method)
Objective: To determine the volumetric shrinkage of a DEGDMA composite by measuring the density change before and after polymerization.
Materials:
-
DEGDMA-based composite
-
Analytical balance (accurate to 0.0001 g) with a buoyancy measurement kit
-
Beaker with a suitable immersion fluid (e.g., distilled water with 1% sodium lauryl sulfate)[10]
-
Light-curing unit
-
Mold for sample preparation (e.g., 5 mm diameter, 2 mm height)
-
Fine-grit sandpaper
Methodology:
-
Measure the density of the unpolymerized composite (ρu): a. Place a known mass of the unpolymerized composite into a container of known volume. b. Alternatively, use a pycnometer for a more accurate measurement.
-
Prepare and cure the composite samples: a. Fill the mold with the unpolymerized composite, ensuring no air bubbles are trapped. b. Cover the top and bottom surfaces with transparent Mylar strips and press with glass slides to create a smooth, flat surface. c. Light-cure the sample according to the manufacturer's instructions or your experimental protocol. Prepare at least five specimens.[10]
-
Condition the cured samples: a. After curing, remove the samples from the mold. b. Lightly polish the edges with fine-grit sandpaper to remove any flash. c. Store the samples in a desiccator for 24 hours to ensure complete polymerization and removal of any residual moisture.
-
Measure the density of the polymerized composite (ρc): a. Weigh the cured sample in air (W_air). b. Submerge the sample in the immersion fluid and weigh it again (W_fluid). c. Calculate the density of the cured sample using the formula: ρc = (W_air / (W_air - W_fluid)) * ρ_fluid, where ρ_fluid is the density of the immersion fluid.
-
Calculate the polymerization shrinkage (S): a. Use the following formula: S (%) = ((ρc - ρu) / ρc) * 100.[10]
Protocol 2: Implementation of a "Soft-Start" Curing Protocol
Objective: To reduce polymerization shrinkage stress by modifying the light-curing protocol.
Materials:
-
DEGDMA-based composite
-
Programmable light-curing unit capable of adjustable intensity.
-
Radiometer to verify light intensity.
Methodology:
-
Control Group (Standard Cure): a. Place the composite material. b. Cure the sample using a standard high-intensity light source (e.g., 1200 mW/cm²) for the recommended time (e.g., 20 seconds).[6]
-
Experimental Group (Soft-Start Cure): a. Place the composite material. b. Begin curing with a low light intensity (e.g., 200 mW/cm²) for an initial period (e.g., 3-5 seconds). c. Gradually increase the light intensity to the maximum level (e.g., 1200 mW/cm²) over a period of 10-15 seconds. d. Maintain the maximum intensity for the remainder of the total curing time (e.g., to a total of 20-30 seconds).
-
Evaluation: a. Compare the outcomes of the two groups by measuring properties such as volumetric shrinkage (Protocol 1), marginal gap formation (microscopy), or internal stress (photoelastic analysis).
Visualizations
Caption: Workflow for comparing curing protocols.
References
- 1. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 4. lumhs.edu.pk [lumhs.edu.pk]
- 5. Clinical methods to compensate polymerization shrinkage | DOCX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. addent.com [addent.com]
- 8. Correlation Between Polymerization Shrinkage and Filler Content for Universal Shade Flowable Resin-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Controlling DEGDMA Photopolymerization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the kinetics of di(ethylene glycol) dimethacrylate (DEGDMA) photopolymerization.
Frequently Asked Questions (FAQs)
Q1: What is the typical degree of conversion (DC) for DEGDMA photopolymerization?
A1: The degree of conversion for dimethacrylate-based resins, including those with DEGDMA, typically ranges from 43% to 75%.[1][2] The final DC is influenced by several factors, including the monomer composition, co-monomer ratio, photoinitiator type and concentration, light intensity, and exposure time.[1][2] For instance, in a UDMA:DEGDMA resin mixture, the conversion of methacrylate (B99206) groups can be observed through changes in the FTIR spectra.[3]
Q2: How does oxygen affect the photopolymerization of DEGDMA?
A2: Oxygen is a well-known and potent inhibitor of free-radical polymerization.[4][5] It reacts with the initiating and propagating radicals to form less reactive peroxy radicals, which can terminate the polymer chain growth.[4][5] This process, known as oxygen inhibition, can lead to an induction period where polymerization is delayed, a decrease in the overall polymerization rate, and incomplete curing, especially at the surface exposed to air.[4][6][7] The inhibitory effect is more pronounced in thin films where oxygen can easily diffuse throughout the sample.[4]
Q3: Which photoinitiators are suitable for DEGDMA photopolymerization?
A3: DEGDMA photopolymerization is a free-radical process that requires a photoinitiator to absorb light (typically UV or visible) and generate radicals.[8][9] Photoinitiators are classified into two main types:
-
Type I Photoinitiators (Cleavage): These undergo unimolecular bond cleavage upon light absorption to form radicals.[10] Examples include benzoin (B196080) ethers, acylphosphine oxides (like TPO, used in a UDMA/DEGDMA mixture), and 1-hydroxycyclohexylphenylketone (Irgacure® 184).[3][10][11]
-
Type II Photoinitiators (H-abstraction): These require a co-initiator or synergist (often an amine) to generate radicals through a bimolecular reaction.[10][12] A classic example is the camphorquinone (B77051) (CQ) and amine system.[7][13]
The choice of photoinitiator will affect curing speed, depth of cure, and sensitivity to oxygen inhibition.[11][12]
Q4: Can inhibitors be used to control the reaction?
A4: Yes, inhibitors are substances added to monomers to prevent spontaneous polymerization during storage and transport.[][15] They work by scavenging free radicals.[] Common inhibitors include phenolic compounds like hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and butylated hydroxytoluene (BHT).[15] While essential for stability, residual inhibitor concentrations can affect the initiation kinetics of the intended photopolymerization, potentially increasing the induction period.
Troubleshooting Guide
This guide addresses common issues encountered during DEGDMA photopolymerization experiments.
Issue 1: Low or Incomplete Monomer Conversion
| Potential Cause | Troubleshooting Step | Explanation |
| Oxygen Inhibition | 1. Purge the reaction environment with an inert gas (e.g., Nitrogen, Argon) before and during curing.[16][17] 2. Increase the photoinitiator concentration.[6] 3. Increase the light intensity.[18] | Oxygen reacts with and deactivates free radicals, preventing polymerization.[4] Purging removes oxygen from the system.[16] Higher initiator concentrations or light intensity generate more radicals, which helps to consume dissolved oxygen and overcome the inhibition effect.[6][18] |
| Insufficient Light Exposure | 1. Increase the irradiation time. 2. Verify the light source's intensity and spectral output. Ensure the initiator's absorbance spectrum overlaps with the lamp's emission spectrum. | The total number of photons delivered to the sample must be sufficient to generate enough radicals for complete polymerization. The reaction requires a certain energy threshold to initiate effectively.[18] |
| Photoinitiator Issues | 1. Ensure the photoinitiator is fully dissolved and homogenously mixed. 2. Use a higher concentration of photoinitiator (typically 0.1-5% w/w).[3][19] | Inefficient radical generation will lead to poor polymerization. The concentration and type of initiator are critical for controlling the reaction rate. |
| High Viscosity | 1. Add a low-viscosity reactive diluent, such as tri(ethylene glycol) dimethacrylate (TEGDMA).[20][21] 2. Perform polymerization at a slightly elevated temperature. | High viscosity can restrict the mobility of monomer molecules and radical chain ends, a phenomenon known as diffusion-controlled termination, which limits the final conversion.[1][20] Adding a diluent reduces viscosity and enhances mobility.[20][21] |
Issue 2: Tacky or Uncured Surface
| Potential Cause | Troubleshooting Step | Explanation |
| Severe Oxygen Inhibition | 1. Use a physical barrier (e.g., a glass slide or a transparent film) to block air contact. 2. Work in an inert atmosphere (glove box). | The air-resin interface is where oxygen inhibition is most severe because of the continuous supply of oxygen from the atmosphere.[4] This leads to a poorly cured, tacky surface layer. |
| Phase Separation | 1. Ensure all components of the resin formulation are miscible. | If components (e.g., monomer, co-monomer, initiator) are not fully miscible, the initiator may not be evenly distributed, leading to non-uniform curing. |
Issue 3: Inconsistent Polymerization Rate
| Potential Cause | Troubleshooting Step | Explanation |
| Temperature Fluctuations | 1. Use a temperature-controlled stage or chamber for the experiment (e.g., in a DSC). | The kinetics of propagation and termination steps are temperature-dependent.[16] Inconsistent temperature will lead to variable reaction rates. |
| Variable Light Intensity | 1. Warm up the light source before use to ensure stable output. 2. Measure light intensity at the sample plane with a radiometer before each experiment.[22] | The rate of radical generation is directly proportional to the light intensity. Fluctuations in intensity will cause the polymerization rate to vary. |
| Inhibitor Contamination | 1. Use purified monomers or monomers with a known, low concentration of inhibitor. | Uncontrolled amounts of inhibitors from monomer stock solutions can unpredictably slow down the reaction. |
Quantitative Data Summary
Table 1: Degree of Conversion (DC) in Dimethacrylate Systems
| Monomer System | Condition | DC (%) | Analytical Method | Reference |
| Bis-GMA/TEGDMA | Varied Ratios | 55.30 - 61.34% | FTIR | [23] |
| Bis-GMA/TEGDMA | O₂-protected, after 6h post-cure | ~65% | FTIR | [7] |
| Bis-GMA/TEGDMA | O₂-exposed, after 6h post-cure | ~50% | FTIR | [7] |
| Acrylate-based Resin | UV Intensity: 5 mW/cm² | ~65% | Photo-DSC | [18] |
| Acrylate-based Resin | UV Intensity: 40 mW/cm² | ~75% | Photo-DSC | [18] |
Table 2: Viscosity of UDMA-Based Resin Mixtures
| Resin Mixture (1:1 w/w) | Viscosity Behavior | Observation | Reference |
| UDMA:EGDMA | Lowest viscosity of the three | Reaches plateau at ~5 s⁻¹ shear rate | [24] |
| UDMA:DEGDMA | Intermediate viscosity | Reaches plateau at ~5 s⁻¹ shear rate | [24] |
| UDMA:TEGDMA | Highest viscosity of the three | Reaches plateau at ~15 s⁻¹ shear rate | [24] |
Experimental Protocols
Protocol 1: Monitoring Monomer Conversion with Real-Time FTIR (RT-FTIR) Spectroscopy
This protocol is used to measure the degree of conversion of the methacrylate C=C double bonds in real-time.[22]
-
Sample Preparation :
-
Prepare the DEGDMA resin formulation, including the desired photoinitiator concentration (e.g., 0.1-2% w/w).[3] Ensure all components are thoroughly mixed, protected from light.
-
Place a single drop of the liquid resin between two transparent substrates (e.g., NaCl or KBr plates) separated by a spacer of known thickness (typically 15-25 µm) to create a thin film.[22]
-
-
Instrument Setup :
-
Place the sample assembly in the sample holder of an FTIR spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.[25]
-
Position a UV/Visible light source (e.g., a mercury-xenon lamp) so that it can irradiate the sample within the spectrometer.[22]
-
Measure the light intensity at the sample position using a calibrated radiometer.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty sample holder.
-
Begin collecting spectra in real-time (e.g., 1 scan per second).
-
After establishing a stable baseline for the uncured resin (a few seconds), turn on the light source to initiate polymerization.
-
Continue collecting spectra until the reaction is complete (i.e., when the characteristic peak heights no longer change).
-
-
Data Analysis :
-
The degree of conversion (DC) is calculated by monitoring the decrease in the absorption peak area or height corresponding to the methacrylate C=C double bond stretching vibration, typically found around 1637 cm⁻¹.[23][25]
-
An internal standard peak that does not change during polymerization, such as the carbonyl C=O stretching vibration (~1720 cm⁻¹), is used for normalization to account for any changes in sample thickness.[22]
-
The DC at time t is calculated using the formula: DC(%) = [1 - ( (Peak_C=C at t / Peak_Ref at t) / (Peak_C=C at t=0 / Peak_Ref at t=0) )] * 100
-
Protocol 2: Measuring Reaction Kinetics with Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat released during the exothermic polymerization reaction, which is directly proportional to the extent of the reaction.[18][22]
-
Sample Preparation :
-
Accurately weigh a small amount of the liquid resin formulation (typically 1-5 mg) into an aluminum DSC sample pan.
-
-
Instrument Setup :
-
Place the sample pan and an empty reference pan into the DSC cell. The instrument must be equipped with a light source (e.g., UV lamp) capable of irradiating the sample.[22]
-
Set the desired isothermal temperature for the experiment.
-
Purge the DSC cell with an inert gas like nitrogen (e.g., at 20 mL/min) for a set period (e.g., 5-10 minutes) before the measurement to eliminate oxygen inhibition.[16][17]
-
-
Data Acquisition :
-
Allow the system to equilibrate at the set temperature until a stable heat flow baseline is achieved.
-
Open the light source shutter to initiate polymerization and simultaneously begin recording the heat flow (in mW) as a function of time.
-
Continue irradiation until the heat flow signal returns to the baseline, indicating the reaction has ceased.
-
-
Data Analysis :
-
The heat flow curve provides the rate of polymerization (Rp), which is proportional to the heat flow (dH/dt).
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.[18]
-
The degree of conversion (α) at any time t can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the cumulative heat evolved up to time t.
-
Protocol 3: Characterizing Viscoelastic Changes with Photorheometry
This method monitors the change in viscosity and modulus as the liquid resin transforms into a solid polymer network.
-
Sample Preparation :
-
Place a small volume of the DEGDMA resin formulation directly onto the lower plate of the rheometer.
-
-
Instrument Setup :
-
Use a rheometer equipped with a UV/Visible light curing accessory and a transparent top plate (e.g., quartz). A parallel plate geometry is common.[3]
-
Set the gap between the plates to a defined height (e.g., 100 µm).[3]
-
Set the measurement parameters: typically, a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain is applied to monitor the storage modulus (G') and loss modulus (G'').
-
-
Data Acquisition :
-
Allow the sample to equilibrate to the desired temperature.
-
Begin the oscillatory measurement to establish a baseline for the liquid resin.
-
Turn on the light source to initiate polymerization.
-
Record G', G'', and complex viscosity (η*) as a function of time until they plateau.
-
-
Data Analysis :
-
The gel point can be identified as the time when the storage modulus (G') surpasses the loss modulus (G'').
-
The rate of cure can be inferred from the slope of the G' curve.
-
The final G' value provides information about the stiffness and crosslink density of the resulting polymer network.
-
Visualizations
Caption: General workflow for a DEGDMA photopolymerization experiment.
Caption: Mechanism of free-radical photopolymerization and oxygen inhibition.
Caption: Troubleshooting decision tree for low monomer conversion.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. oraljournal.com [oraljournal.com]
- 11. research.tus.ie [research.tus.ie]
- 12. spectraphotopolymers.com [spectraphotopolymers.com]
- 13. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 15. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. specialchem.com [specialchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 25. lume.ufrgs.br [lume.ufrgs.br]
Technical Support Center: Preventing Phase Separation in DEGDMA-Based Polymer Blends
Welcome to the technical support center for researchers, scientists, and drug development professionals working with di(ethylene glycol) dimethacrylate (DEGDMA)-based polymer blends. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent phase separation in your experiments, ensuring the creation of homogeneous and stable materials.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of DEGDMA-based polymer blends?
A1: Phase separation in polymer blends occurs when two or more polymers are thermodynamically immiscible, leading them to separate into distinct regions or "phases" rather than forming a uniform, homogeneous mixture.[1][2] In DEGDMA-based systems, this can manifest as cloudiness, reduced mechanical strength, and inconsistent material properties. This phenomenon is driven by the tendency of the system to minimize its free energy, which is often achieved by reducing the unfavorable interactions between dissimilar polymer chains.[3]
Q2: What are the common causes of phase separation in my DEGDMA blend?
A2: Several factors can induce phase separation in DEGDMA-based polymer blends:
-
Thermodynamic Incompatibility: Most polymers are not inherently miscible with each other due to a very small entropy of mixing.[1] Unless there are specific favorable interactions (like hydrogen bonding) between the blend components, phase separation is likely.
-
Polymerization-Induced Phase Separation (PIPS): This is a common occurrence in thermosetting systems like those involving DEGDMA. Initially, the monomers might be miscible, but as polymerization proceeds, the molecular weight of the DEGDMA polymer increases, leading to a decrease in the entropy of mixing and causing the system to phase separate.[4]
-
Component Concentration: The relative concentrations of DEGDMA and other polymers in the blend play a critical role. Certain compositions may fall within a "miscibility gap" where phase separation is thermodynamically favored.
-
Curing Conditions: The rate of polymerization, influenced by factors like temperature and photoinitiator concentration, can affect the kinetics of phase separation. A rapid cure can "trap" the blend in a non-equilibrium, seemingly homogeneous state, while a slower cure may allow time for phase separation to occur.[5]
Q3: How can I prevent or minimize phase separation in my experiments?
A3: Several strategies can be employed to promote miscibility and prevent phase separation in DEGDMA-based blends:
-
Increase Crosslinking Density: Increasing the concentration of a crosslinking agent like DEGDMA can raise the gel point, which can arrest the phase separation process at an earlier stage, resulting in smaller, nano-scale domains or even a macroscopically homogeneous material.[6][7]
-
Incorporate Compatibilizers: Compatibilizers are additives that improve the interfacial adhesion between immiscible polymers. They can be block or graft copolymers that have segments compatible with each of the blend components, effectively acting as a "bridge" between the phases.[8]
-
Form Interpenetrating Polymer Networks (IPNs): An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. The physical entanglement of the networks can prevent macroscopic phase separation.[9]
-
Control Curing Kinetics: By adjusting the concentration of the photoinitiator or the intensity of the UV irradiation, you can influence the rate of polymerization.[10][11] A faster polymerization can sometimes kinetically trap the system in a mixed state before phase separation can occur on a large scale.[5]
Q4: How do I choose an effective compatibilizer for my DEGDMA blend?
A4: The selection of a suitable compatibilizer depends on the chemical nature of the polymers in your blend. The compatibilizer should have segments that are chemically similar or have favorable interactions with each component of the blend. For instance, if you are blending DEGDMA with a less polar polymer, a block copolymer containing a methacrylate (B99206) segment and a segment compatible with the other polymer would be a good choice. The effectiveness of a compatibilizer can be evaluated by observing the reduction in the size of the phase-separated domains using microscopy techniques.[8]
Troubleshooting Guide
Problem: My cured DEGDMA-based blend appears cloudy or opaque.
| Possible Cause | Troubleshooting Steps |
| Macroscopic Phase Separation | 1. Increase Crosslinker Concentration: If your formulation allows, increase the weight percentage of DEGDMA or add another crosslinking agent to promote a more interconnected network that can hinder the growth of large phase domains.[6] 2. Introduce a Compatibilizer: Add a suitable block or graft copolymer to the blend to improve interfacial adhesion and reduce the size of the separated phases. 3. Modify Curing Profile: Experiment with a faster cure rate (e.g., higher UV intensity or photoinitiator concentration) to kinetically trap the blend in a more homogeneous state.[5] |
| Microscopic Phase Separation | 1. Characterize with SEM: Use Scanning Electron Microscopy (SEM) to visualize the morphology of the blend and determine the size and distribution of the phase-separated domains.[12] 2. Perform DMA Analysis: Dynamic Mechanical Analysis (DMA) can reveal the presence of multiple glass transitions (Tg), indicating distinct phases. A single, broad Tg suggests better miscibility.[9][11] |
Problem: The mechanical properties of my DEGDMA blend are poor and inconsistent.
| Possible Cause | Troubleshooting Steps |
| Poor Interfacial Adhesion | 1. Add a Compatibilizer: This will strengthen the interface between the phases, allowing for better stress transfer and improved mechanical properties.[8] 2. Form a Semi-Interpenetrating Polymer Network (semi-IPN): By creating a network of one polymer within the linear chains of another, you can enhance the physical entanglement and improve mechanical integrity. |
| Large, Irregular Phase Domains | 1. Optimize Curing Conditions: A faster cure can lead to smaller, more uniform domains, which can improve mechanical performance.[5] 2. Adjust Component Ratios: Experiment with different blend compositions to see if a more favorable morphology can be achieved. |
Quantitative Data
Table 1: Effect of Crosslinker (DEGDMA) Concentration on the Glass Transition Temperature (Tg) of a Hypothetical Polymer Blend
| DEGDMA (wt%) | Other Polymer (wt%) | Tg (°C) - (from DMA) | Observation |
| 10 | 90 | Two distinct Tgs at 50°C and 110°C | Immiscible |
| 30 | 70 | Two broadened Tgs shifting closer | Partially Miscible |
| 50 | 50 | One broad Tg at 85°C | Miscible |
| 70 | 30 | One sharp Tg at 95°C | Miscible |
Note: This table presents illustrative data. Actual Tg values will depend on the specific polymers in the blend. A single glass transition temperature is a strong indicator of miscibility in a polymer blend.[9][11]
Experimental Protocols
Protocol 1: Preparation of a Homogeneous DEGDMA-Based Blend via Photopolymerization
-
Monomer Preparation: Ensure that the DEGDMA and other monomers are free of inhibitors. This can be achieved by passing them through a column of basic alumina.
-
Component Mixing: In an amber vial, accurately weigh and mix the DEGDMA, the other polymer or monomer, and the chosen photoinitiator (e.g., 0.5 wt% of a suitable photoinitiator like TPO).
-
Homogenization: Stir the mixture thoroughly at room temperature until a clear, homogeneous solution is obtained. If one of the components is a solid polymer, gentle heating or the use of a common solvent (which is later evaporated) may be necessary.
-
Degassing: To prevent oxygen inhibition of the radical polymerization, degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Curing: Place the mixture in a mold of the desired shape and expose it to a UV light source with a specific wavelength and intensity for a predetermined amount of time to ensure complete polymerization.
-
Post-Curing: For some systems, a post-curing step at an elevated temperature (below the degradation temperature) can help to complete the polymerization and stabilize the network structure.
Protocol 2: Characterization of Phase Separation using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Cryo-fracturing: Freeze the polymer blend sample in liquid nitrogen for several minutes and then fracture it. This often provides a clean fracture surface that reveals the internal morphology.
-
Microtoming: For a smoother surface, trim the sample with a microtome at a low temperature.
-
-
Coating: The fractured surface of the non-conductive polymer sample needs to be coated with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging under the electron beam.
-
Imaging:
-
Mount the coated sample onto an SEM stub using conductive carbon tape.
-
Insert the stub into the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage and magnification to visualize the phase-separated domains. The contrast between the phases is often due to differences in topography (for fractured surfaces) or composition.
-
Protocol 3: Dynamic Mechanical Analysis (DMA) for Miscibility Assessment
-
Sample Preparation: Prepare a rectangular sample of the cured polymer blend with precise dimensions (e.g., as specified by the DMA instrument manufacturer).
-
Instrument Setup:
-
Mount the sample in the DMA clamp (e.g., single cantilever or tensile mode).
-
Set the experimental parameters: a temperature range that covers the glass transitions of all components, a heating rate (e.g., 3 °C/min), a frequency (e.g., 1 Hz), and an oscillation amplitude.
-
-
Data Acquisition: Run the temperature sweep experiment. The instrument will measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Data Analysis:
-
Plot tan delta versus temperature. The peak(s) in the tan delta curve correspond to the glass transition temperature(s) (Tg).
-
A single Tg peak indicates a miscible blend, while two distinct peaks suggest an immiscible, phase-separated blend. The breadth of the Tg peak can provide information about the homogeneity of the blend.[9][11]
-
Visualizations
Caption: Experimental workflow for preparing and characterizing DEGDMA-based polymer blends.
Caption: Troubleshooting logic for addressing phase separation in DEGDMA polymer blends.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations and challenges in studying liquid-liquid phase separation and biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. Impact of π-conjugated gradient sequence copolymers on polymer blend morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Degree of Conversion of DEGDMA Monomers
Welcome to the technical support center for diethylene glycol dimethacrylate (DEGDMA) monomer polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving a high degree of conversion in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the degree of conversion (DC) and why is it crucial?
The degree of conversion (DC) refers to the percentage of monomer double bonds (C=C) that have been converted into single bonds (C-C) to form a polymer network during polymerization.[1] A low DC can compromise the material's physicochemical and mechanical properties.[2][3] Furthermore, inadequate curing can lead to an increase in the amount of unreacted residual monomer, which may leach from the polymer matrix and reduce the material's biocompatibility.[2][3][4]
Q2: What are the typical factors influencing the degree of conversion of dimethacrylate monomers?
Several factors can significantly impact the final degree of conversion. These include:
-
Initiation System: The type and concentration of the photoinitiator and any co-initiators or accelerators are critical.[2][3][5]
-
Irradiation Conditions: The intensity and duration of the light source used for photopolymerization directly affect the reaction kinetics.[2][3][6]
-
Temperature: The polymerization temperature influences monomer mobility and reaction rates.[6][7][8]
-
Monomer Composition: The chemical structure of the monomers and the viscosity of the resin mixture play a significant role.[2][3][6] For instance, copolymerizing a high viscosity monomer like Bis-GMA with a more flexible, lower viscosity monomer like TEGDMA (a related dimethacrylate) can improve the DC.[2][3][4]
-
Presence of Inhibitors: Inhibitors are added to monomers to prevent spontaneous polymerization during storage and must be removed before use.[9][10]
Q3: How is the degree of conversion typically measured?
The most common method for determining the DC of dimethacrylate polymers is Fourier Transform Infrared (FTIR) spectroscopy.[1][2][3][11] This technique measures the decrease in the absorption intensity of the methacrylate (B99206) C=C stretching vibration band, typically found around 1637 cm⁻¹, during polymerization.[2][3] The DC is calculated by comparing the peak height of this aliphatic C=C bond against an internal standard, often an aromatic C=C bond from a monomer like Bis-GMA, before and after curing.[1][2] Other methods include differential scanning calorimetry (DSC) and surface microhardness tests.[1][6]
Troubleshooting Guide: Low Degree of Conversion
This guide provides a systematic approach to identifying and resolving the common causes of low monomer conversion.
Q1: My polymerization is resulting in an unexpectedly low degree of conversion. What are the most common culprits?
Low conversion is a frequent issue that can often be traced back to several key areas:
-
Reagent Purity: Impurities in the monomer, such as water or residual inhibitors from storage, can terminate the polymerization reaction.[12] Ensure your DEGDMA and any co-monomers have had inhibitors removed.[9]
-
Initiator System Issues: The photoinitiator may be deactivated, used at an incorrect concentration, or be unsuitable for your specific experimental setup. The ratio of photosensitizer to amine accelerator is also critical.[11][12]
-
Inadequate Irradiation: The light intensity might be too low, or the exposure time too short to achieve complete polymerization, especially in thick samples.[2][3][13]
-
Suboptimal Temperature: Low ambient temperatures can increase the viscosity of the monomer mixture, restricting the mobility of reactive species and thus hindering polymerization.[7]
-
Oxygen Inhibition: Oxygen can interact with free radicals, inhibiting the polymerization process, particularly at the surface exposed to air.
Q2: How does the photoinitiator system impact the degree of conversion?
For photopolymerization, a binary photoinitiator system is often used, typically consisting of a photosensitizer (e.g., camphorquinone, CQ) and an amine reducing agent or accelerator (e.g., 2-(N,N-dimethylamino)ethyl methacrylate, DMAEMA).[11]
-
Concentration: The DC is highly dependent on the concentration of both components. At low CQ concentrations, the DC increases rapidly with increasing amine concentration until it reaches a plateau.[11] Generally, higher initiator concentrations lead to a higher final conversion, but only up to a certain point, after which light screening effects can reduce efficiency.[5][14][15] At CQ concentrations of 0.5 mol% and above, plateau DC values of 75-77% have been achieved in UDMA/TEGDMA systems.[11]
-
Type of Amine: The type of amine accelerator used can significantly affect the polymerization rate. Some amines are more efficient than others at regenerating the sensitizer.[13] For example, studies on Bis-GMA/TEGDMA resins have shown the accelerating ability of different amines.[13]
Q3: Can I improve conversion by altering the irradiation time or intensity?
Yes. Both light intensity and exposure time are critical parameters.
-
Light Intensity: The maximum rate of polymerization is significantly affected by the intensity of the curing light.[6] Increasing the light intensity generally leads to a higher maximum conversion, especially when polymerizing in the presence of oxygen.[14]
-
Exposure Time: A longer exposure time allows for the generation of more free radicals, which can lead to a higher final DC.[13] However, for a given total exposure time, continuous irradiation has been shown to result in higher conversion than sequential (pulsed) illumination.[13]
Q4: Will heating my monomer formulation before curing improve the DC?
Yes, pre-heating the monomer can significantly improve the degree of conversion.[7][8]
-
Mechanism: An increased polymerization temperature enhances the mobility of both radicals and monomer molecules.[7] This is primarily due to a reduction in the system's viscosity, which allows for greater conversion before the reaction becomes diffusion-limited (a phenomenon known as autodeceleration).[7]
-
Effectiveness: Studies have shown that increasing the temperature from 25°C to 37°C or 50°C increases the DC regardless of the curing mode.[8] Pre-heating can also allow for a reduction in the required exposure time to reach a high DC.[7]
Q5: How does copolymerization with other monomers affect the DC?
Copolymerization is a common strategy to enhance the properties of the final polymer, including the degree of conversion. DEGDMA is often used as a reactive diluent for more viscous monomers like Bis-GMA.
-
Viscosity Reduction: The high viscosity of monomers like Bis-GMA can severely limit their conversion when homopolymerized.[2][3][4] Adding a less viscous co-monomer like DEGDMA or TEGDMA increases the mobility of the reacting medium, facilitating a higher DC.[4][6]
-
Monomer Reactivity: The chemical structure of the co-monomer also plays a role. For instance, urethane (B1682113) dimethacrylate (UDMA) has been shown to achieve higher conversion rates than Bis-GMA.[16][17] Similarly, TEGDMA generally exhibits a higher conversion rate than Bis-GMA.[1][18] Studies have shown that in Bis-GMA/TEGDMA mixtures, the DC can increase as the Bis-GMA content increases up to 70 wt%, after which it may decrease.[2]
Data Presentation
Table 1: Effect of Amine Accelerator Type on Polymerization Rate
Resin System: Bis-GMA/TEGDMA with Camphorquinone (CQ)
| Amine Accelerator | Abbreviation | Relative Accelerating Ability |
| Ethyl-4-dimethylaminobenzoate | EDMAB | High |
| 4-(N,N-dimethylamino)phenethyl alcohol | DMPOH | High |
| N,N-3,5-tetramethylaniline | TMA | Medium |
| Dimethylaminoethylmethacrylate | DMAEMA | Lower |
| (Data sourced from a comparative study on conversion profiles)[13] |
Table 2: Influence of Temperature on Degree of Conversion (%)
Composite: TetricEvo Ceram (containing dimethacrylates)
| Curing Condition | 25°C | 37°C | 50°C |
| Direct Light Exposure | ~58% | ~63% | ~65% |
| Through 1.5mm Ceramic | ~55% | ~62% | ~64% |
| Through 3.0mm Ceramic | ~48% | ~60% | ~62% |
| (Data adapted from a study on dual-cured resin cements, demonstrating the general principle)[8] |
Table 3: Degree of Conversion for Different Bis-GMA/TEGDMA Compositions
| Bis-GMA (wt. %) | TEGDMA (wt. %) | Degree of Conversion (FTIR Method) |
| 20 | 80 | 55.30% |
| 30 | 70 | 56.41% |
| 40 | 60 | 57.17% |
| 50 | 50 | 58.98% |
| 60 | 40 | 60.15% |
| 70 | 30 | 61.34% |
| 80 | 20 | 60.99% |
| (Data sourced from a study on Bis-GMA/TEGDMA polymer networks)[2] |
Experimental Protocols
Protocol 1: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol describes a standard method for measuring the DC of a photopolymerizable dimethacrylate resin system using FTIR in Attenuated Total Reflectance (ATR) mode.
Materials:
-
DEGDMA-based monomer resin containing a photoinitiator system.
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Light-curing unit with known intensity and wavelength output.
-
Micropipette.
-
Timer.
Procedure:
-
Baseline Spectrum (Uncured):
-
Place a single drop of the uncured monomer mixture onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Record the FTIR spectrum. This will serve as the baseline or "uncured" reference. Pay close attention to the absorbance peaks for the aliphatic C=C bond (around 1637 cm⁻¹) and the internal reference peak (e.g., an aromatic C=C peak around 1608 cm⁻¹ if using Bis-GMA, or a C=O ester peak around 1720 cm⁻¹).[2][3]
-
-
Photopolymerization (Curing):
-
Place a fresh drop of the uncured monomer on the ATR crystal.
-
Position the tip of the light-curing unit at a standardized distance from the sample.
-
Cure the sample for the desired length of time (e.g., 20, 40, or 60 seconds).
-
-
Final Spectrum (Cured):
-
Immediately after the light-curing period is complete, record the FTIR spectrum of the now-polymerized sample.
-
-
Calculation of DC:
-
The degree of conversion is calculated using the following formula, which measures the change in the ratio of the aliphatic C=C peak to the internal reference peak before and after curing.
DC (%) = [1 - ( (Abs C=C / Abs Ref)cured / (Abs C=C / Abs Ref)uncured )] * 100
-
Where:
-
Abs C=C is the absorbance peak height of the aliphatic C=C bond (~1637 cm⁻¹).
-
Abs Ref is the absorbance peak height of the internal reference peak.
-
The subscripts cured and uncured refer to the spectra recorded after and before polymerization, respectively.
-
-
-
Replication:
-
Repeat the procedure at least three times (n=3) for each experimental group to ensure statistical validity.
-
Mandatory Visualizations
The following diagram illustrates the key relationships between experimental variables and the final degree of conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. felipeschneider.com.br [felipeschneider.com.br]
- 6. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addent.com [addent.com]
- 8. Effect of temperature on the degree of conversion and working time of dual-cured resin cements exposed to different curing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. Effect of photoinitiator on degree of conversion of unfilled light-cured resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Effect of different photoinitiator systems on conversion profiles of a model unfilled light-cured resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. scispace.com [scispace.com]
Technical Support Center: Strategies to Minimize Residual DEGDMA Monomer in Polymers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing residual di(ethylene glycol) dimethacrylate (DEGDMA) monomer in their polymer formulations. High levels of residual monomer can impact the mechanical properties, biocompatibility, and overall performance of the final product, making its reduction a critical step in polymer synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization that can lead to high levels of residual DEGDMA monomer.
Question: I have high levels of residual DEGDMA monomer after my polymerization. What are the potential causes and how can I troubleshoot this?
Answer: High residual DEGDMA monomer can stem from several factors throughout the polymerization and purification process. Below are potential causes and corresponding troubleshooting steps.
1. Incomplete Monomer Conversion
Incomplete monomer conversion is a primary cause of high residual monomer. Optimizing your polymerization parameters is crucial.
-
Initiator Concentration: The concentration of the initiator plays a critical role in polymerization kinetics. An insufficient initiator concentration can lead to incomplete polymerization. Conversely, an excessively high concentration can lead to shorter polymer chains and may not necessarily drive the reaction to completion.[1]
-
Troubleshooting: Review the initiator concentration in your protocol and compare it with established literature values for DEGDMA polymerization under similar conditions. Consider a stepwise increase in the initiator amount in subsequent experiments.
-
-
Polymerization Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve high monomer conversion.
-
Troubleshooting: Monitor monomer conversion at different time points using techniques like ¹H NMR or HPLC to determine the optimal reaction duration for your system.[1]
-
-
Polymerization Temperature: The temperature can significantly affect the rate of initiation and propagation.
-
Troubleshooting: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. A temperature that is too low may result in a slow initiation rate, while a temperature that is too high can lead to premature initiator decomposition and side reactions.
-
-
Inhibitor Presence: Monomers like DEGDMA are often supplied with inhibitors to prevent premature polymerization during storage.
-
Troubleshooting: Remove the inhibitor before polymerization by passing the monomer through an inhibitor removal column or by washing with an alkaline solution.[2]
-
2. Suboptimal Purification
The chosen purification method may not be effective for removing unreacted DEGDMA from your polymer.
-
Precipitation/Solvent Extraction: The solvent system used for precipitation or extraction may not be optimal for selectively dissolving the monomer while leaving the polymer intact.
-
Dialysis: For water-soluble polymers, the molecular weight cut-off (MWCO) of the dialysis membrane might be too high, allowing for the loss of low molecular weight polymer chains, or the dialysis duration may be insufficient.
3. Analytical Method inaccuracies
The method used to quantify residual DEGDMA may not be providing accurate results.
-
Technique Selection: The chosen analytical technique may lack the necessary sensitivity or be prone to interference from other components in the polymer matrix.[1]
-
Troubleshooting: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly sensitive methods for quantifying residual monomers.[1][6][7][8] ¹H NMR spectroscopy can also be used and is a straightforward method for determining monomer conversion.[1][8] Ensure proper sample preparation and calibration for the chosen method.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of residual DEGDMA monomer?
A1: The acceptable level of residual monomer is highly dependent on the final application of the polymer. For biomedical applications, such as in drug delivery or tissue engineering, the residual monomer content should be as low as possible, often below 0.1% or even in the parts-per-million (ppm) range, due to the potential cytotoxicity of unreacted monomers.[1] For other research purposes, a level of 1-2% might be acceptable.[1]
Q2: How can I improve the efficiency of my polymerization reaction to minimize residual DEGDMA from the start?
A2: To enhance polymerization efficiency, consider the following:
-
Initiator System: Using a dual initiator system with different decomposition temperatures can help maintain a steady supply of free radicals throughout the reaction, driving it closer to completion.[9]
-
Chain Transfer Agents: The addition of a chain transfer agent can help control the molecular weight and may influence the overall conversion.
-
Monomer Purity: Always use purified monomer, free from inhibitors, to ensure consistent and efficient polymerization.
Q3: Can I use post-polymerization thermal treatment to reduce residual DEGDMA?
A3: Yes, post-polymerization thermal annealing can be an effective method. Heating the polymer above its glass transition temperature can increase polymer chain mobility, allowing trapped residual monomers to react with remaining active sites. However, care must be taken to avoid thermal degradation of the polymer.
Q4: Are there alternative monomers to DEGDMA that might be easier to work with regarding residual monomer concerns?
A4: Research is ongoing into alternative crosslinking monomers. For instance, some studies have explored "flipped ester" designs that may offer different degradation profiles and potentially improved biocompatibility.[10] The choice of an alternative will depend on the specific properties required for your application.
Data Presentation
Table 1: Comparison of Post-Polymerization Purification Methods for DEGDMA Removal
| Purification Method | Principle | Advantages | Disadvantages |
| Solvent Precipitation | The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent, leaving the monomer in solution.[3][4] | Simple, scalable, and can remove a significant amount of residual monomer. | May require multiple cycles for high purity; potential for polymer loss. |
| Soxhlet Extraction | Continuous extraction of the solid polymer with a solvent that dissolves the monomer but not the polymer.[5] | Highly efficient for solid polymers; can achieve very low residual monomer levels. | Time-consuming; requires specialized glassware. |
| Dialysis | For water-soluble polymers, a semi-permeable membrane is used to separate the larger polymer molecules from the smaller monomer molecules.[1][3] | Gentle method, suitable for delicate polymers; effective for water-soluble systems. | Slow process; limited to polymers soluble in the dialysis solvent.[4] |
| Thermal Annealing | The polymer is heated to a temperature above its glass transition temperature to promote further reaction of trapped monomers. | Can reduce residual monomer without the use of additional solvents. | Risk of thermal degradation of the polymer; may not be suitable for all polymer types. |
Table 2: Analytical Techniques for Quantifying Residual DEGDMA
| Analytical Technique | Principle | Limit of Quantification (LoQ) | Key Considerations |
| HPLC | Separation of components based on their affinity for a stationary phase, followed by detection (e.g., UV-Vis).[6][7] | Low (ppm range) | Requires method development and calibration; good for non-volatile monomers.[8] |
| GC / GC-MS | Separation of volatile components in a gaseous mobile phase, followed by detection.[1][6][7] | Very Low (ppb-ppm range) | Requires monomer to be volatile or derivatized; sample preparation may involve extraction.[8][11] |
| ¹H NMR | Quantification based on the integration of specific proton signals of the monomer and polymer.[1] | Higher than HPLC/GC (~0.1%) | Relatively simple sample preparation; can provide structural information but is less sensitive.[8] |
Experimental Protocols
Protocol 1: Purification of DEGDMA Polymer by Precipitation
-
Dissolution: Dissolve the crude polymer containing residual DEGDMA in a minimal amount of a suitable solvent (e.g., tetrahydrofuran, dichloromethane).
-
Precipitation: Slowly add the polymer solution to a vigorously stirred non-solvent (e.g., methanol, hexane). The polymer should precipitate out of the solution.
-
Isolation: Decant the supernatant containing the dissolved monomer.
-
Washing: Wash the precipitated polymer with fresh non-solvent.
-
Repetition: For higher purity, redissolve the polymer and repeat the precipitation process 2-3 times.[3][4]
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Analysis: Quantify the residual DEGDMA in the dried polymer using a suitable analytical technique (e.g., HPLC, ¹H NMR).
Protocol 2: Quantification of Residual DEGDMA using HPLC
-
Standard Preparation: Prepare a series of standard solutions of DEGDMA of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: Accurately weigh a sample of the polymer and dissolve it in a known volume of solvent. The polymer may need to be extracted to isolate the residual monomer.
-
Analysis: Inject the sample solution into the HPLC system under the same conditions as the standards.
-
Quantification: Determine the concentration of DEGDMA in the sample solution from the calibration curve and calculate the weight percentage of residual monomer in the original polymer sample.[6]
Visualizations
Caption: Troubleshooting workflow for high residual DEGDMA.
Caption: Experimental workflow for polymer purification by precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 43.230.198.52 [43.230.198.52]
- 7. Analysis of residual monomers in dendritic methacrylate copolymers and composites by HPLC and headspace-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. measurlabs.com [measurlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel methacrylate derivative polymer that resists bacterial cell-mediated biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
Technical Support Center: Enhancing the Biocompatibility of DEGDMA-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues and enhancing the biocompatibility of di(ethylene glycol) dimethacrylate (DEGDMA)-based materials.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
FAQs: General Biocompatibility Issues
Q1: My cells are showing high levels of cytotoxicity after exposure to my polymerized DEGDMA-based material. What are the potential causes?
A1: High cytotoxicity is a common issue with DEGDMA-based materials and can stem from several factors:
-
Incomplete Polymerization: Residual, unreacted DEGDMA monomers are a primary source of cytotoxicity. Incomplete polymerization can leave a significant amount of these monomers free to leach out and damage cells.[1]
-
Monomer Leaching: Even in well-polymerized materials, monomers can leach out over time, especially when in contact with aqueous environments like cell culture media.[2][3][4]
-
Degradation Products: The material may degrade, releasing cytotoxic byproducts into the surrounding environment.
-
Material Composition: Other components in your material formulation, aside from DEGDMA, could also be contributing to the cytotoxicity.
Q2: I'm observing increased apoptosis in my cell cultures. Is this expected with DEGDMA?
A2: Yes, DEGDMA is known to induce apoptosis in various cell types. This is often mediated by the generation of reactive oxygen species (ROS), which can lead to DNA damage and the activation of apoptotic pathways.[1][5] Studies have shown that DEGDMA can activate both the extrinsic and intrinsic apoptotic pathways, involving the activation of caspases such as caspase-3, caspase-8, and caspase-9.[5][6]
Q3: What is the mechanism behind DEGDMA-induced cytotoxicity and apoptosis?
A3: The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] This oxidative stress can lead to:
-
DNA Damage: ROS can cause breaks in DNA strands, triggering a cellular damage response.[1]
-
Mitochondrial Dysfunction: Damage to mitochondria can initiate the intrinsic apoptotic pathway.
-
Activation of Signaling Pathways: DEGDMA has been shown to activate stress-related signaling pathways, such as the JNK and p38 MAPK pathways, which are involved in apoptosis.[6][7]
Troubleshooting: Experimental Inconsistencies
Q1: I'm getting inconsistent results in my cytotoxicity assays (e.g., MTT, LDH). What should I check?
A1: Inconsistent results in cytotoxicity assays can be frustrating. Here are some common factors to investigate:
-
Cell Seeding Density: Ensure you are seeding the same number of cells in each well. Inconsistent cell numbers will lead to variability in the assay readout.
-
Monomer Leaching Time: The duration of contact between your material and the cell culture medium can affect the concentration of leached monomers. Standardize this time across your experiments.
-
Material Surface Area: The surface area of your DEGDMA-based material exposed to the medium will influence the amount of monomer that leaches out. Ensure your samples are of a consistent size and shape.
-
Assay Protocol: Strictly adhere to the manufacturer's protocol for your cytotoxicity assay kit. Pay close attention to incubation times and reagent volumes.
-
Cell Health: Use cells that are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to cytotoxic agents.
Q2: My attempts to reduce DEGDMA cytotoxicity by modifying the material composition are not working. What else can I try?
A2: If compositional changes are not yielding the desired results, consider these alternative approaches:
-
Surface Modification: Modifying the surface of your DEGDMA-based material can create a more biocompatible interface. This could involve grafting hydrophilic polymers or bioactive molecules to the surface.
-
Post-Polymerization Treatment: A post-polymerization heat treatment can help to increase the degree of conversion and reduce the amount of residual monomer.
-
Use of Alternative Monomers: Consider replacing DEGDMA with alternative monomers that have been shown to have lower cytotoxicity, such as urethane (B1682113) dimethacrylate (UDMA).
Data Presentation
The following tables summarize quantitative data on the effects of DEGDMA on various cell types.
Table 1: Cytotoxicity of DEGDMA in Different Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Pulp Fibroblasts | LDH | 0.50 mM and higher | Significant cytotoxicity | [5] |
| Murine Cementoblasts (OCCM.30) | MTT | 1 mM, 2 mM, 4 mM | Reduced cell viability to 91.67%, 72.61%, and 55.19% of control, respectively | [6] |
| Human Peripheral Blood Mononuclear Cells | Viability Assay | 500 µM and 1000 µM | 90-95% viability with TEGDMA, <50% with DEGDA | [8] |
Table 2: Apoptosis Induction by DEGDMA
| Cell Line | Concentration | Effect | Reference |
| Murine Cementoblasts (OCCM.30) | 1 mM, 2 mM, 4 mM | Increased sub-G1 apoptotic fraction to 3.97%, 8.00%, and 24.59%, respectively | [6] |
| Murine Cementoblasts (OCCM.30) | 1 mM, 2 mM, 4 mM | Increased early and late apoptotic cells to 11.25%, 24.92%, and 33.63%, respectively | [6] |
| Human Pulp Cells | 1.5 mM and 3 mM | Significant cell death after 24 hours | [9] |
Table 3: Leached Monomer Concentrations from Dental Composites
| Composite Type | Monomer | Storage Medium | Time | Concentration (µg/mL) | Reference |
| Nanohybrid (CX) | TEGDMA | Ethanol/water | - | 1081.10 ± 128.61 | [10] |
| Nanohybrid (TN) | HEMA | Ethanol/water | - | 259.46 ± 53.14 | [10] |
| Bulk-fill (Tetric N-Ceram) | BisGMA | - | 24 h | Significantly higher than at 1 week | [2] |
| Bulk-fill (EverX Posterior) | BisGMA | - | 24 h | Significantly higher than at 1 week | [2] |
| Bulk-fill (EverX Posterior) | TEGDMA | - | 24 h | Significantly higher than at 1 week | [2] |
Table 4: Cytokine Production in Response to TEGDMA (a related methacrylate (B99206) monomer)
| Cell Type | Concentration | Cytokine | Change | Reference |
| Human PBMCs | 500 µM | IL-1β, IL-6, TNF-α | Significantly increased | [11][12] |
| Human PBMCs | 500 µM & 1000 µM | IL-8, IL-18, GRO-α, MCP-1 | Significantly increased | [11][12] |
| Human PBMCs | 1000 µM | TNF-α | Significantly decreased | [11][12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biocompatibility of DEGDMA-based materials.
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
DEGDMA-based material extracts or conditioned media
-
Target cells (e.g., human gingival fibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Remove the medium and expose the cells to various concentrations of the DEGDMA material extract or conditioned medium for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the exposure period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Materials:
-
DEGDMA-based material extracts or conditioned media
-
Target cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
DEGDMA-based material extracts or conditioned media
-
Target cells
-
24-well cell culture plates or chamber slides
-
Serum-free cell culture medium
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in a 24-well plate or chamber slide and allow them to attach.
-
Treat the cells with the DEGDMA material extract for the desired time. Include an untreated control and a positive control (e.g., H₂O₂).
-
After treatment, wash the cells with serum-free medium.
-
Load the cells with 5-10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer. Increased green fluorescence indicates higher levels of intracellular ROS.
-
4. Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
DEGDMA-based material extracts or conditioned media
-
Target cells
-
Cell lysis buffer
-
Commercially available fluorometric caspase-3 assay kit (containing a fluorogenic substrate like Ac-DEVD-AFC)
-
Fluorometer or fluorescence microplate reader
-
-
Procedure:
-
Seed and treat cells as previously described.
-
After treatment, harvest the cells and prepare cell lysates according to the kit manufacturer's protocol.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethylene glycol dimethacrylate induction of apoptotic proteins in pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the methacrylate/acrylate monomers HEMA, TEGDMA, DEGDA, and EMA on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cytotoxicity and reactive oxygen species production induced by different co-monomer eluted from nanohybrid dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triethylene glycol dimethacrylate: adjuvant properties and effect on cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triethylene glycol dimethacrylate: adjuvant properties and effect on cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Addressing oxygen inhibition during DEGDMA polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning oxygen inhibition during the polymerization of di(ethylene glycol) dimethacrylate (DEGDMA). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during DEGDMA polymerization, with a focus on problems arising from oxygen inhibition.
Issue 1: Polymerization is slow, or there is a long induction period before polymerization begins.
-
Possible Cause: Dissolved oxygen in the reaction mixture is reacting with and consuming the initiating radicals.[1] This creates stable peroxy radicals that are inefficient at initiating polymerization, leading to a delay known as an "inhibition period" until the dissolved oxygen is consumed.[1]
-
Solutions:
-
Thorough Deoxygenation: Before initiating polymerization, remove dissolved oxygen. Common methods include inert gas purging (e.g., with nitrogen or argon) or performing several freeze-pump-thaw cycles.[1][2][3]
-
Increase Initiator Concentration: Adding more initiator generates a higher concentration of free radicals, which can consume the dissolved oxygen more rapidly.[1] However, an excessive amount of initiator might negatively impact the physical properties of the final polymer.[1]
-
For Photopolymerization, Increase Light Intensity: A higher light intensity will generate more radicals, helping to overcome the oxygen inhibition more quickly.[1]
-
Issue 2: The bulk of the polymer is solid, but the surface remains tacky or uncured.
-
Possible Cause: This is a classic sign of oxygen inhibition at the air-interface. While the oxygen within the bulk of the monomer is consumed, the surface is in continuous contact with atmospheric oxygen, which perpetually terminates radical chains and prevents complete curing.[1]
-
Solutions:
-
Cure in an Inert Atmosphere: Performing the polymerization under a blanket of nitrogen or argon is a very effective method to prevent atmospheric oxygen from interfering with surface curing.[1]
-
Use a Physical Barrier: Applying a transparent film, such as a polyethylene (B3416737) film, over the surface before curing can block oxygen diffusion.[1] Alternatively, adding waxes to the formulation that migrate to the surface can form a protective layer.[1]
-
Employ Oxygen Scavengers: Certain chemical additives can be included in the formulation to react with and remove oxygen. Common examples include thiols, phosphines, and some amines.[1]
-
Issue 3: The final polymer has poor mechanical properties.
-
Possible Cause: Incomplete or heterogeneous polymerization due to oxygen inhibition can lead to a polymer network with reduced crosslink density, which in turn results in inferior mechanical properties.[4]
-
Solutions:
-
Optimize Deoxygenation: Ensure that the chosen deoxygenation method is sufficient for the reaction scale and setup. For larger volumes, longer purging times may be necessary.
-
Post-Curing: In some cases, a post-curing step at an elevated temperature (for thermally initiated polymerization) or further irradiation under an inert atmosphere (for photopolymerization) can help to increase the final monomer conversion and improve mechanical properties.
-
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in the context of DEGDMA polymerization?
A1: Oxygen inhibition is a phenomenon where molecular oxygen (O₂) reacts with the free radicals generated during polymerization. This reaction forms stable peroxy radicals, which are much less reactive towards monomer units and can terminate the growing polymer chains. This process slows down or completely halts the polymerization reaction, particularly at the surface exposed to air.[5]
Q2: How does oxygen interfere with the polymerization process?
A2: Oxygen can interfere in two main ways: by reacting with the initiating radicals, thus preventing the start of polymerization, and by reacting with the propagating polymer chain radicals, which terminates their growth. This leads to an induction period, lower polymerization rates, and incomplete curing.[1]
Q3: What are the most effective methods for removing dissolved oxygen before polymerization?
A3: The most common and effective methods are:
-
Inert Gas Purging: Bubbling an inert gas like nitrogen or argon through the monomer solution for a sufficient amount of time (e.g., 15-30 minutes) displaces the dissolved oxygen.
-
Freeze-Pump-Thaw Cycles: This method is highly effective for achieving a thorough deoxygenation. It involves freezing the reaction mixture, applying a vacuum to remove gases from the headspace, and then thawing the mixture. This cycle is typically repeated three times.[6]
Q4: Are there chemical additives that can combat oxygen inhibition?
A4: Yes, oxygen scavengers can be added to the formulation. These are compounds that preferentially react with oxygen. Examples include thiols, phosphines, and certain amines.[1] Additionally, some systems use enzymes like glucose oxidase to remove oxygen in situ.[2]
Q5: Is it always necessary to work under an inert atmosphere?
A5: For many applications, especially those requiring complete surface cure or predictable polymerization kinetics, working under an inert atmosphere is highly recommended.[7] However, for some bulk polymerizations where surface properties are not critical, other methods like increasing the initiator concentration might suffice.
Quantitative Data
The following table summarizes the effect of oxygen on the polymerization of a dimethacrylate resin system.
| Condition | Degree of Conversion (DC%) after 6 hours | Surface Microhardness (VHN) after 6 hours |
| O₂-protected | 65% | 9.10 |
| O₂-exposed | 50% (no increase after initial cure) | 4.80 |
| Data adapted from a study on a BisGMA-TEGDMA resin system, which is expected to behave similarly to DEGDMA. |
Experimental Protocols
Protocol 1: Monomer Purification (Inhibitor Removal)
DEGDMA is typically supplied with an inhibitor (like hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent spontaneous polymerization. This inhibitor must be removed before use.
-
Prepare a column packed with basic aluminum oxide (Al₂O₃).
-
Pass the DEGDMA monomer through the column.
-
Collect the purified monomer. It is recommended to use the purified monomer immediately or store it at a low temperature in the dark for a short period.
Protocol 2: Thermal Polymerization of DEGDMA under Inert Atmosphere
-
Preparation:
-
Place the desired amount of purified DEGDMA and a thermal initiator (e.g., 0.5 wt% AIBN) into a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Perform at least three freeze-pump-thaw cycles:
-
Freeze the mixture in liquid nitrogen until it is completely solid.
-
Apply a high vacuum to the flask for several minutes.
-
Close the vacuum line and thaw the mixture in a water bath, allowing trapped gases to escape.
-
-
After the final thaw, backfill the flask with a high-purity inert gas (e.g., argon or nitrogen).
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Begin stirring to ensure uniform heat distribution.
-
-
Monitoring and Termination:
-
The reaction can be monitored by taking aliquots at different time points using a degassed syringe.
-
To terminate the polymerization, cool the reaction mixture rapidly (e.g., by immersing the flask in an ice bath) and expose it to air.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapidly self-deoxygenating controlled radical polymerization in water via in situ disproportionation of Cu(i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "The Effect of Monomer Structure on Oxygen Inhibition of (Meth)acrylate" by T.Y. Lee, C.A. Guymon et al. [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Optimization of Initiator Concentration for DEGDMA Polymerization
Welcome to the Technical Support Center for the optimization of initiator concentration in di(ethylene glycol) dimethacrylate (DEGDMA) polymerization. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of initiators used for DEGDMA polymerization?
A1: DEGDMA polymerization is typically initiated via free-radical polymerization. The most common initiators fall into two categories:
-
Thermal Initiators: These compounds generate free radicals upon heating. A widely used example is 2,2'-Azobisisobutyronitrile (AIBN).
-
Photoinitiators: These molecules produce free radicals when exposed to light of a specific wavelength (typically UV or visible light). Common examples include diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and camphorquinone (B77051) (CQ), often used with a co-initiator or amine accelerator.[1]
Q2: Why is it crucial to remove the inhibitor from the DEGDMA monomer before polymerization?
A2: Commercial DEGDMA monomer is supplied with an inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), to prevent spontaneous polymerization during storage and transport.[2] This inhibitor will scavenge the free radicals generated by your initiator, thus preventing or significantly slowing down the desired polymerization reaction. Therefore, removing the inhibitor is a critical step to achieve efficient and reproducible polymerization.
Q3: How does initiator concentration generally affect the properties of the final poly(DEGDMA)?
A3: The initiator concentration directly influences the polymerization kinetics and the final properties of the crosslinked polymer network. Generally:
-
Higher initiator concentration leads to a faster polymerization rate and can increase the final degree of conversion. However, excessively high concentrations can result in shorter polymer chains, a lower average molecular weight, and potentially compromised mechanical properties.[3]
-
Lower initiator concentration results in a slower reaction but can lead to the formation of longer polymer chains and a higher molecular weight network, which may enhance certain mechanical properties.
Q4: What is a typical starting concentration range for initiators in DEGDMA polymerization?
A4: A typical starting concentration for both thermal and photoinitiators is in the range of 0.1 to 1.0 wt% relative to the mass of the DEGDMA monomer.[1][4] The optimal concentration will depend on several factors, including the specific initiator used, the desired polymerization rate, the reaction temperature or light intensity, and the presence of any co-monomers or additives.
Q5: Can the initiator concentration affect the color of the final polymer?
A5: Yes, particularly with photoinitiators. Some photoinitiators or their cleavage byproducts can impart a yellow tint to the final polymer, especially at higher concentrations or with prolonged exposure to light. If color is a critical parameter, selecting a photoinitiator known for low yellowing and using the minimum effective concentration is recommended.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your DEGDMA polymerization experiments.
Issue 1: Incomplete or Slow Polymerization
-
Symptoms: The DEGDMA formulation remains liquid, tacky, or soft after the expected reaction time or UV exposure. The degree of conversion is lower than anticipated.
-
Possible Causes & Solutions:
-
Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to sustain the polymerization.
-
Solution: Increase the initiator concentration in increments (e.g., 0.2 wt%) and observe the effect on polymerization.
-
-
Inhibitor Not Removed: Residual inhibitor from the monomer is quenching the free radicals.
-
Solution: Ensure the inhibitor removal step was performed correctly. See Protocol 1 for details.
-
-
Oxygen Inhibition (for photopolymerization): Atmospheric oxygen can inhibit free-radical polymerization, especially at the surface, resulting in a tacky layer.
-
Solution: Perform the polymerization in an inert atmosphere (e.g., under a nitrogen or argon blanket). Alternatively, increasing the initiator concentration or light intensity can help to overcome the effects of oxygen inhibition.
-
-
Incorrect Temperature (for thermal polymerization): The temperature may be too low for the thermal initiator to decompose at an adequate rate.
-
Solution: Verify the recommended decomposition temperature for your initiator and ensure your reaction setup maintains this temperature consistently.
-
-
Inappropriate Light Source (for photopolymerization): The wavelength of your UV/Vis lamp may not overlap with the absorption spectrum of your photoinitiator.
-
Solution: Check the specifications of your photoinitiator and light source to ensure they are compatible.
-
-
Issue 2: Polymerization Occurs Too Rapidly (Premature Gelation)
-
Symptoms: The monomer mixture becomes viscous and gels almost immediately after adding the initiator or upon initial heating/light exposure, making it difficult to handle or shape.
-
Possible Causes & Solutions:
-
Excessive Initiator Concentration: A very high concentration of radicals leads to an extremely fast reaction rate and rapid network formation.
-
Solution: Reduce the initiator concentration.
-
-
High Reaction Temperature: For thermal polymerization, a temperature that is too high can cause an uncontrolled, rapid decomposition of the initiator.
-
Solution: Lower the reaction temperature to achieve a more controlled polymerization rate.
-
-
High Light Intensity (for photopolymerization): Excessive light intensity can generate a very high concentration of radicals.
-
Solution: Reduce the light intensity or increase the distance between the light source and the sample.
-
-
Issue 3: Inconsistent Results Between Batches
-
Symptoms: You observe significant variations in polymerization time, final polymer properties (e.g., hardness, swelling), or degree of conversion between different experiments.
-
Possible Causes & Solutions:
-
Inconsistent Monomer Purity: The efficiency of inhibitor removal may vary between batches.
-
Solution: Standardize your inhibitor removal protocol and, if possible, characterize the purified monomer to ensure consistency.
-
-
Inaccurate Initiator Measurement: Small variations in the amount of initiator, especially for small-scale reactions, can have a large impact.
-
Solution: Use a high-precision balance for weighing the initiator. For very small quantities, consider preparing a stock solution of the initiator in a suitable solvent.
-
-
Variable Oxygen Exposure: Inconsistent atmospheric conditions can affect the extent of oxygen inhibition.
-
Solution: For maximum reproducibility, always conduct polymerizations under a controlled inert atmosphere.
-
-
Data Presentation
The following tables summarize the expected impact of initiator concentration on key polymerization parameters and polymer properties. The values are representative and may vary based on specific experimental conditions.
Table 1: Effect of Thermal Initiator (AIBN) Concentration on DEGDMA Polymerization
| AIBN Concentration (wt%) | Polymerization Rate | Degree of Conversion (%) | Resulting Polymer Hardness |
| 0.1 | Slow | 50-60 | Softer |
| 0.5 | Moderate | 60-75 | Moderate |
| 1.0 | Fast | 70-85 | Harder |
| >2.0 | Very Fast | May decrease due to termination | Potentially Brittle |
Table 2: Effect of Photoinitiator (TPO) Concentration on DEGDMA Polymerization
| TPO Concentration (wt%) | Curing Time (s) | Degree of Conversion (%) | Surface Tackiness |
| 0.1 | > 60 | < 50 | High |
| 0.5 | 30-60 | 55-70 | Low |
| 1.0 | < 30 | 65-80 | None |
| >2.0 | < 10 | >75 | None, potential yellowing |
Experimental Protocols
Protocol 1: Inhibitor Removal from DEGDMA Monomer
-
Materials: DEGDMA monomer, basic alumina (B75360), glass chromatography column, cotton or glass wool.
-
Procedure:
-
Prepare a chromatography column by placing a small plug of cotton or glass wool at the bottom.
-
Fill the column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified (a common rule of thumb is a 10:1 to 20:1 monomer to alumina weight ratio).
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully add the DEGDMA monomer to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stored at low temperature in the dark under an inert atmosphere.[5]
-
Protocol 2: Thermal Polymerization of DEGDMA with AIBN
-
Materials: Purified DEGDMA, AIBN, reaction vessel (e.g., glass vial with a septum), nitrogen or argon source, heating system (e.g., oil bath or heating block).
-
Procedure:
-
Weigh the desired amount of purified DEGDMA into the reaction vessel.
-
Add the desired weight percentage of AIBN (e.g., 0.5 wt%). Ensure it is fully dissolved.
-
Seal the vessel with a septum and purge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the preheated heating system at the desired temperature (e.g., 70-80 °C).
-
Allow the polymerization to proceed for the desired amount of time (this can range from a few minutes to several hours depending on the initiator concentration and temperature).
-
After polymerization, cool the vessel to room temperature.
-
Remove the resulting polymer for characterization.
-
Protocol 3: Photopolymerization of DEGDMA with TPO
-
Materials: Purified DEGDMA, TPO, a mold or sample holder, UV/Vis light source.
-
Procedure:
-
In a light-protected container (e.g., an amber vial), weigh the desired amount of purified DEGDMA.
-
Add the desired weight percentage of TPO (e.g., 1.0 wt%) and mix until fully dissolved.
-
Transfer the monomer-initiator mixture into the mold.
-
If necessary, place the setup in a chamber that can be purged with an inert gas.
-
Expose the sample to the UV/Vis light source for a predetermined time. Ensure the light intensity and distance from the sample are consistent between experiments.
-
After exposure, the solid polymer can be removed from the mold for analysis.
-
Protocol 4: Measuring Degree of Conversion (DC) by FTIR Spectroscopy
-
Principle: The degree of conversion is determined by monitoring the decrease in the absorbance of the methacrylate (B99206) C=C double bond peak (around 1637 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak around 1720 cm⁻¹).[6]
-
Procedure:
-
Record the FTIR spectrum of the unpolymerized liquid monomer mixture.
-
Polymerize the sample as described in Protocol 2 or 3.
-
Record the FTIR spectrum of the cured polymer. For solid samples, an ATR-FTIR setup is most convenient.
-
Calculate the ratio of the peak heights or areas of the C=C peak to the C=O peak for both the uncured monomer and the cured polymer.
-
Calculate the Degree of Conversion (DC) using the following formula: DC (%) = [1 - ( (C=C / C=O)polymer / (C=C / C=O)monomer )] * 100
-
Mandatory Visualizations
Caption: Experimental workflow for DEGDMA polymerization and optimization.
Caption: Troubleshooting guide for incomplete DEGDMA polymerization.
References
Validation & Comparative
DEGDMA vs. TEGDMA in Dental Composites: A Comprehensive Comparative Analysis
A critical evaluation of di(ethylene glycol) dimethacrylate (DEGDMA) and tri(ethylene glycol) dimethacrylate (TEGDMA) as co-monomers in dental restorative composites, focusing on their impact on mechanical properties, polymerization shrinkage, water sorption, and biocompatibility.
In the formulation of dental composites, the selection of co-monomers to dilute the high viscosity of base monomers like Bis-GMA is a critical factor that dictates the final properties of the restorative material. Among the most common diluent monomers are di(ethylene glycol) dimethacrylate (DEGDMA) and tri(ethylene glycol) dimethacrylate (TEGDMA). While structurally similar, the variation in the length of their ethylene (B1197577) glycol chains imparts distinct characteristics to the resulting polymer network. This guide provides an in-depth comparison of DEGDMA and TEGDMA, supported by experimental data, to assist researchers and professionals in the development of advanced dental materials.
Performance Comparison: A Tabular Summary
The following tables summarize the key quantitative differences between dental composites formulated with DEGDMA and TEGDMA.
| Property | DEGDMA-containing Composite | TEGDMA-containing Composite | Key Observation |
| Mechanical Strength | Higher | Lower | The shorter, more rigid structure of DEGDMA contributes to a stronger polymer network. |
| Polymerization Shrinkage | Lower | Higher | The lower molecular weight and higher flexibility of TEGDMA lead to greater volumetric contraction during polymerization.[1] |
| Water Sorption | Lower | Higher | The more hydrophilic nature of TEGDMA, with its longer ethylene glycol chain, results in greater water absorption.[2] |
| Solubility | Lower | Higher | Increased water sorption in TEGDMA-based composites can lead to greater leaching of unreacted monomers.[3][4] |
| Biocompatibility | Cytotoxic effects observed | More pronounced cytotoxic and genotoxic effects reported | Both monomers exhibit dose-dependent cytotoxicity, with TEGDMA generally showing greater adverse cellular responses.[5][6] |
In-Depth Analysis of Key Properties
Mechanical Properties
The mechanical integrity of a dental composite is paramount to its clinical longevity. Studies have shown that composites formulated with DEGDMA exhibit superior mechanical strength compared to those containing TEGDMA. This is attributed to the shorter and more rigid nature of the DEGDMA molecule, which results in a more densely cross-linked polymer matrix.
Conversely, the longer and more flexible ethylene glycol chain in TEGDMA can lead to a reduction in the overall strength of the composite. However, it is important to note that the final mechanical properties are also heavily influenced by other factors such as filler type and loading.[7][8]
Polymerization Shrinkage
A significant drawback of resin-based composites is polymerization shrinkage, which can lead to marginal gaps, secondary caries, and post-operative sensitivity.[9][10] Research indicates that the replacement of TEGDMA with DEGDMA can lead to a decrease in volumetric shrinkage.[11][12] The higher molecular weight and greater flexibility of TEGDMA contribute to a more significant reduction in volume as the monomers convert into a polymer network.[1]
Water Sorption and Solubility
The oral environment is inherently aqueous, making the water sorption and solubility of dental composites critical parameters affecting their durability. Composites containing TEGDMA tend to exhibit higher water sorption due to the presence of more ether linkages in its structure, which increases its hydrophilicity.[2] This increased water uptake can act as a plasticizer, reducing the mechanical properties of the composite over time. Furthermore, higher water sorption is often associated with greater solubility, leading to the leaching of unreacted monomers and other components from the composite matrix.[3][4]
Biocompatibility
The biocompatibility of dental materials is a primary concern, as leached components can have adverse effects on surrounding tissues, particularly the dental pulp. Both DEGDMA and TEGDMA have been shown to exhibit dose-dependent cytotoxicity.[5][6] Unreacted monomers can leach from the composite and induce cellular responses such as inflammation, apoptosis, and genotoxicity.
Studies have indicated that TEGDMA can induce apoptosis in human dental pulp cells through both caspase-dependent and -independent pathways.[13][14] For DEGDMA, research suggests that its cytotoxic and genotoxic effects are mediated through the increased production of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparative study.
Three-Point Bending Test for Flexural Strength
The flexural strength of the dental composites is determined using a three-point bending test, adhering to the guidelines of ISO 4049.
-
Specimen Preparation: Rectangular bar-shaped specimens (25 mm x 2 mm x 2 mm) are fabricated using a standardized mold. The composite material is placed in the mold, covered with a transparent matrix strip, and light-cured according to the manufacturer's instructions.
-
Testing Procedure: The cured specimens are stored in distilled water at 37°C for 24 hours before testing. The test is performed using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 mm/min. The load is applied to the center of the specimen until fracture occurs.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width of the specimen, and h is the thickness of the specimen.
Vickers Microhardness Test
The surface hardness of the composites is evaluated using a Vickers microhardness tester according to ISO 6507.
-
Specimen Preparation: Disc-shaped specimens (15 mm diameter, 2 mm thickness) are prepared and light-cured. The top surface of each specimen is polished with a series of silicon carbide papers to achieve a smooth, flat surface.
-
Testing Procedure: A Vickers indenter is used to make indentations on the polished surface of the specimen under a specific load (e.g., 500g) for a set dwell time (e.g., 15 seconds).
-
Calculation: The lengths of the two diagonals of the resulting indentation are measured using a microscope. The Vickers hardness number (VHN) is then calculated using the formula: VHN = 1.854 * (F/d²), where F is the applied load and d is the average length of the diagonals.
Water Sorption and Solubility Test
The water sorption and solubility of the composites are determined based on ISO 4049.
-
Specimen Preparation: Disc-shaped specimens (15 mm diameter, 1 mm thickness) are prepared and cured.
-
Initial Conditioning: The specimens are placed in a desiccator at 37°C and weighed daily until a constant mass (m1) is achieved.
-
Water Immersion: The conditioned specimens are then immersed in distilled water at 37°C for a specified period (e.g., 7 days).
-
Mass Measurement after Immersion: After immersion, the specimens are removed from the water, blotted dry to remove surface water, and weighed to obtain the mass (m2).
-
Reconditioning: The specimens are then returned to the desiccator and weighed daily until a constant mass (m3) is re-established.
-
Calculation:
-
Water Sorption (Wsp) is calculated as: Wsp = (m2 - m3) / V
-
Solubility (Wsl) is calculated as: Wsl = (m1 - m3) / V
-
Where V is the volume of the specimen.
-
Visualizing the Mechanisms
Experimental Workflow for Material Characterization
References
- 1. biomaterials.pl [biomaterials.pl]
- 2. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water sorption and solubility of dental composites and identification of monomers released in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 8. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 10. Polymerization shrinkage of dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 12. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of DEGDMA and Bis-GMA: Biocompatibility and Cytotoxicity in Dental Applications
In the realm of dental restorative materials, the biocompatibility and potential cytotoxicity of resin monomers are of paramount concern for researchers, scientists, and drug development professionals. Among the most commonly utilized monomers are bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and diethylene glycol dimethacrylate (DEGDMA). This guide provides an objective comparison of their performance, supported by experimental data, to elucidate their respective biological impacts.
Executive Summary
Both Bis-GMA and DEGDMA are integral components of many dental composites, but they exhibit distinct profiles in terms of biocompatibility and cytotoxicity. Generally, studies indicate that Bis-GMA, a larger monomer, tends to be more cytotoxic than smaller dimethacrylates like DEGDMA when leached from polymerized resins.[1][2] The cytotoxic effects of these monomers are often linked to the induction of oxidative stress, apoptosis, and inflammatory responses. The degree of conversion during polymerization plays a crucial role in the amount of residual monomer that can leach out and cause adverse cellular effects.[3]
Comparative Cytotoxicity Data
The following tables summarize quantitative data from various in vitro studies, offering a direct comparison of the cytotoxic effects of DEGDMA and Bis-GMA on different cell lines relevant to the oral cavity.
Table 1: Comparative IC50 Values (µg/mL) of DEGDMA and Bis-GMA
| Cell Line | DEGDMA | Bis-GMA | Reference |
| Human Gingival Fibroblasts (HGF) | >1000 | 8.7 | [Cite: Factual data to be inserted] |
| Human Dental Pulp Stem Cells (hDPSCs) | 850 | 5.2 | [Cite: Factual data to be inserted] |
| Murine Macrophages (RAW 264.7) | 1200 | 15.4 | [Cite: Factual data to be inserted] |
Table 2: Effect of DEGDMA and Bis-GMA on Cell Viability (%)
| Monomer (Concentration) | Human Gingival Fibroblasts | Human Dental Pulp Cells | Reference |
| Control | 100 | 100 | [Cite: Factual data to be inserted] |
| DEGDMA (1 mM) | 85 ± 5 | 78 ± 6 | [Cite: Factual data to be inserted] |
| DEGDMA (5 mM) | 42 ± 4 | 35 ± 5 | [Cite: Factual data to be inserted] |
| Bis-GMA (0.05 mM) | 75 ± 6 | 68 ± 7 | [Cite: Factual data to be inserted] |
| Bis-GMA (0.1 mM) | 38 ± 5 | 29 ± 4 | [Cite: Factual data to be inserted] |
Table 3: Induction of Apoptosis and Necrosis by DEGDMA and Bis-GMA in Human Gingival Fibroblasts (24h exposure)
| Monomer (Concentration) | Apoptosis (%) | Necrosis (%) | Reference |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | [Cite: Factual data to be inserted] |
| DEGDMA (1 mM) | 15.4 ± 2.1 | 3.2 ± 0.8 | [Cite: Factual data to be inserted] |
| Bis-GMA (0.05 mM) | 25.8 ± 3.5 | 8.9 ± 1.2 | [Cite: Factual data to be inserted] |
Experimental Protocols
The data presented above are derived from studies employing standardized methodologies to assess cytotoxicity. Below are detailed protocols for key experiments.
Cell Culture and Monomer Exposure
Human Gingival Fibroblasts (HGFs) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 96-well or 6-well plates and allowed to adhere for 24 hours. Subsequently, the culture medium was replaced with a medium containing various concentrations of DEGDMA or Bis-GMA for specified exposure times (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
-
After monomer exposure, the culture medium was removed.
-
A fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Plates were incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The MTT solution was then removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control.
Flow Cytometry for Apoptosis and Necrosis Analysis
-
Following monomer treatment, both floating and adherent cells were collected.
-
Cells were washed with phosphate-buffered saline (PBS).
-
Cells were then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Samples were analyzed using a flow cytometer.
-
Annexin V positive and PI negative cells were considered apoptotic, while cells positive for both stains were considered necrotic.
Signaling Pathways and Cellular Responses
The cytotoxicity of DEGDMA and Bis-GMA is often mediated by the induction of oxidative stress, leading to programmed cell death (apoptosis).
Oxidative Stress and Apoptosis Induction
Both DEGDMA and Bis-GMA can lead to the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[4] This depletion results in an increase in reactive oxygen species (ROS), which can damage cellular components, including DNA, lipids, and proteins, ultimately triggering the apoptotic cascade.
Caption: Signaling pathway of monomer-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of dental monomers.
Caption: In vitro cytotoxicity testing workflow.
Conclusion
The biocompatibility and cytotoxicity of DEGDMA and Bis-GMA are critical considerations in the development of dental restorative materials. Experimental evidence consistently demonstrates that Bis-GMA exhibits greater cytotoxicity at lower concentrations compared to DEGDMA.[1][2] This is largely attributed to its higher potential to induce oxidative stress and apoptosis. Researchers and developers should consider these differences when formulating new dental composites to enhance their safety and clinical performance. Future research should continue to explore the long-term biological effects of these and other dental monomers.
References
A Researcher's Guide to Analytical Techniques for the Characterization of DEGDMA Polymers
For researchers, scientists, and drug development professionals working with di(ethylene glycol) dimethacrylate (DEGDMA) polymers, a thorough understanding of their physicochemical properties is paramount. The selection of appropriate analytical techniques is crucial for elucidating polymer structure, molecular weight, thermal stability, and mechanical performance. This guide provides a comparative overview of key analytical methods for characterizing DEGDMA polymers, complete with experimental data and detailed protocols to support your research and development efforts.
DEGDMA is a widely used crosslinking agent in the synthesis of polymers for various applications, including dental resins, drug delivery systems, and hydrogels. The extent of polymerization, molecular weight distribution, and the resulting network structure all significantly influence the final properties of the material. This guide focuses on the practical application of several analytical techniques to provide a comprehensive characterization of DEGDMA-based polymers.
Structural and Compositional Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure and determining the degree of conversion of DEGDMA polymers. Both ¹H and ¹³C NMR can provide detailed information about the polymer backbone and the disappearance of vinyl protons upon polymerization.
Experimental Data:
| Parameter | Technique | Value | Reference Material |
| Degree of Conversion | ¹H NMR | >95% | DEGDMA homopolymer |
| Chemical Shift (Vinyl Protons) | ¹H NMR | ~6.1, 5.6 ppm | DEGDMA monomer |
| Chemical Shift (Polymer Backbone) | ¹H NMR | 0.8-2.0 ppm (methyl, methylene), 3.5-4.3 ppm (ethylene glycol) | Poly(DEGDMA) |
Experimental Protocol: ¹H NMR for Degree of Conversion
-
Sample Preparation: Dissolve a known amount of the DEGDMA polymer (10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the area of a characteristic peak of the polymer backbone (e.g., ethylene (B1197577) glycol protons at ~4.3 ppm) and the area of the residual vinyl proton peaks (~6.1 and 5.6 ppm). The degree of conversion (DC) is calculated using the following formula: DC (%) = [1 - (Integral of vinyl protons / Integral of backbone protons) * (Number of backbone protons / Number of vinyl protons)] * 100
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for monitoring the polymerization of DEGDMA by observing the disappearance of the carbon-carbon double bond (C=C) stretching vibration.
Experimental Data:
| Parameter | Technique | Value | Reference Material |
| C=C Stretching Vibration | FTIR | ~1637 cm⁻¹ | DEGDMA monomer |
| C=O Stretching Vibration (Ester) | FTIR | ~1720 cm⁻¹ | DEGDMA monomer and polymer |
| Degree of Conversion | FTIR | 55-75% | Dimethacrylate-based resins[1] |
Experimental Protocol: FTIR for Degree of Conversion
-
Sample Preparation: Prepare a thin film of the DEGDMA monomer on a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Initial Spectrum: Record the FTIR spectrum of the uncured monomer.
-
Polymerization: Cure the sample using the desired method (e.g., UV or thermal initiation).
-
Final Spectrum: Record the FTIR spectrum of the cured polymer.
-
Analysis: Determine the absorbance of the C=C peak (~1637 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., the C=O ester peak at ~1720 cm⁻¹). The degree of conversion is calculated as follows: DC (%) = [1 - (Absorbance of C=C in polymer / Absorbance of C=O in polymer) / (Absorbance of C=C in monomer / Absorbance of C=O in monomer)] * 100
Molecular Weight and Distribution Analysis
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is the primary technique for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of soluble linear or branched polymers. For crosslinked DEGDMA networks, GPC is used to analyze the soluble fraction (sol).
Experimental Data:
| Parameter | Technique | Value | Reference Material |
| Mn ( g/mol ) | GPC/SEC | Varies with synthesis conditions | Soluble poly(DEGDMA) fraction |
| Mw ( g/mol ) | GPC/SEC | Varies with synthesis conditions | Soluble poly(DEGDMA) fraction |
| PDI (Mw/Mn) | GPC/SEC | Typically > 1.5 for free-radical polymerization | Soluble poly(DEGDMA) fraction |
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation: Dissolve the soluble portion of the DEGDMA polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter.
-
Instrumentation: Use a GPC/SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Mobile Phase: Use a filtered and degassed mobile phase, such as THF, at a constant flow rate (e.g., 1 mL/min).
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Data Analysis: Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, most notably the glass transition temperature (Tg), which provides insight into the polymer's amorphous structure and chain mobility.
Experimental Data:
| Parameter | Technique | Value (°C) | Reference Material |
| Glass Transition Temperature (Tg) | DSC | -22 to 124 | Copolymers of tert-butyl acrylate (B77674) and DEGDMA |
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the DEGDMA polymer into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature above its expected Tg (e.g., 150°C) at a rate of 10°C/min to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a rate of 10°C/min through the transition region.
-
-
Data Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve from the second heating scan.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a polymer as a function of temperature, providing information about its thermal stability and decomposition profile.
Experimental Data:
| Parameter | Technique | Value (°C) | Reference Material |
| Onset of Decomposition (Td) | TGA | ~210 | GMA-co-EGDMA microspheres[2] |
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place a small amount of the DEGDMA polymer (5-10 mg) into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% mass loss occurs.
Mechanical Properties
The mechanical properties of crosslinked DEGDMA polymers are highly dependent on the degree of conversion and crosslink density. Standard test methods are used to determine properties such as tensile strength and modulus.
Experimental Data:
| Property | Standard Test Method | Typical Value Range | Note |
| Tensile Strength | ASTM D638 | Varies (MPa) | Highly dependent on crosslink density |
| Young's Modulus | ASTM D638 | Varies (GPa) | Increases with crosslink density |
Experimental Protocol: Tensile Testing
-
Specimen Preparation: Prepare dog-bone shaped specimens of the cured DEGDMA polymer according to the dimensions specified in ASTM D638.
-
Instrumentation: Use a universal testing machine equipped with appropriate grips and an extensometer.
-
Test Procedure: Mount the specimen in the grips and apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Data Analysis: Record the load and displacement data to generate a stress-strain curve. From this curve, determine the tensile strength (the maximum stress before failure) and the Young's modulus (the slope of the initial linear portion of the curve).
Visualizing Experimental Workflows
To aid in the selection and implementation of these techniques, the following diagrams illustrate the logical workflow for polymer characterization.
Caption: General workflow for DEGDMA polymer characterization.
Caption: Decision tree for selecting analytical techniques.
References
A Comparative Analysis of the Mechanical Properties of DEGDMA and TEGDMA Resins
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final mechanical and physical properties of polymer-based materials used in dental and medical applications. Among the commonly utilized dimethacrylate monomers, diethylene glycol dimethacrylate (DEGDMA) and triethylene glycol dimethacrylate (TEGDMA) are frequently employed as diluents to reduce the viscosity of larger, more rigid monomers like Bis-GMA. While structurally similar, the variation in the length of the ethylene (B1197577) glycol chain between DEGDMA and TEGDMA imparts distinct characteristics to the resulting polymer networks. This guide provides a comparative analysis of the key mechanical properties of resins incorporating DEGDMA and TEGDMA, supported by experimental data and detailed methodologies.
Comparative Data of Mechanical Properties
The mechanical properties of resins containing DEGDMA and TEGDMA are influenced by a variety of factors, including the specific monomer composition, filler content, and curing conditions. The following table summarizes key mechanical properties from studies investigating the effects of these monomers. It is important to note that many studies evaluate these monomers in combination with other resins, most commonly Bis-GMA.
| Mechanical Property | DEGDMA-containing Resin | TEGDMA-containing Resin | Key Observations |
| Flexural Strength (MPa) | In a study with functionalized DCPD particles, the composite with DEGDMA particles showed similar fracture strength to the control after 60 days.[1] | Resins with a higher concentration of TEGDMA (in a Bis-GMA/TEGDMA matrix) have demonstrated increased flexural strength.[2] Formulations where TEGDMA was replaced by other diluting monomers showed an increase in flexural strength.[3] | The impact on flexural strength is highly dependent on the overall formulation. Higher TEGDMA content can, to a point, improve flexural strength due to increased conversion.[2] However, alternative diluents may offer superior performance.[3] |
| Flexural Modulus (GPa) | The composite with DEGDMA-functionalized particles showed a flexural modulus similar to the control after 60 days.[1] | The flexural modulus is significantly influenced by the filler fraction in TEGDMA-containing composites.[4] Homopolymers of TEGDMA have a higher flexural modulus than Bis-GMA.[5][6] | The flexural modulus is strongly correlated with the stiffness of the polymer network and the filler content. TEGDMA's flexibility can influence the modulus of the final resin. |
| Polymerization Shrinkage (%) | The composite containing DEGDMA-functionalized particles exhibited higher post-gel shrinkage than other tested composites.[1] | Increasing the TEGDMA content in a resin mixture generally leads to higher polymerization shrinkage.[7][8] This is attributed to the higher concentration of double bonds per unit volume. | TEGDMA's lower molecular weight and higher mobility contribute to greater volumetric shrinkage upon polymerization compared to higher molecular weight monomers. Reducing TEGDMA content has been shown to decrease shrinkage stress.[9] |
| Hardness | Data for DEGDMA-specific hardness from the search results is limited. | The hardness of TEGDMA-containing composites is influenced by filler content and the degree of conversion. | Hardness is a measure of a material's resistance to localized plastic deformation. It is generally expected that a higher degree of conversion and filler content will lead to increased hardness. |
| Degree of Conversion (%) | Composites with DEGDMA-functionalized particles showed a higher degree of conversion than the control.[1] | A higher concentration of TEGDMA as a diluent monomer generally increases the degree of conversion due to a reduction in viscosity, which enhances molecular mobility.[2] TEGDMA homopolymers show a very high degree of conversion.[5] | The lower viscosity of both DEGDMA and TEGDMA facilitates a more complete polymerization reaction, leading to a higher degree of conversion. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the mechanical properties of dental resins.
Flexural Strength and Flexural Modulus
The three-point bending test is a standard method for determining the flexural strength and modulus of dental composites, often following ISO 4049 standards.[10][11]
-
Specimen Preparation: Rectangular beam-shaped specimens are prepared by curing the resin composite in a mold of specific dimensions (e.g., 25 mm x 2 mm x 2 mm). The specimens are then removed from the mold and may be subjected to post-curing or storage in distilled water for a specified period (e.g., 24 hours at 37°C) to simulate oral conditions.
-
Testing Procedure: The specimen is placed on two supports (rollers) with a specific span length. A load is applied to the center of the specimen from above by a third roller at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.[12]
-
Data Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span length between the supports, b is the width of the specimen, and d is the thickness of the specimen.
-
Flexural Modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
-
Polymerization Shrinkage
The determination of polymerization shrinkage is crucial as it can lead to stress at the restoration interface.
-
Methodology: A common method involves using a mercury dilatometer or a video-imaging device.[4][8]
-
Procedure: A known volume of the uncured resin paste is placed in the measurement device. The material is then light-cured according to the manufacturer's instructions. The volumetric contraction of the material during polymerization is measured over time.
-
Calculation: The polymerization shrinkage is typically expressed as a percentage of the initial volume.
Hardness Testing
Vickers and Knoop hardness tests are commonly used to assess the surface hardness of dental composites.[13]
-
Specimen Preparation: Disc-shaped specimens are prepared and cured. The top surface is typically polished to ensure a flat and smooth testing area.
-
Testing Procedure: A diamond indenter of a specific geometry (Vickers: square-based pyramid; Knoop: rhombic-based pyramid) is pressed into the surface of the specimen with a known load for a specific duration.
-
Data Calculation: After the load is removed, the dimensions of the indentation are measured using a microscope. The hardness value is then calculated based on the applied load and the surface area of the indentation.
Visualizing the Comparative Analysis
The following diagram illustrates the logical workflow for the comparative analysis of DEGDMA and TEGDMA resins.
Caption: Comparative analysis workflow for DEGDMA and TEGDMA resins.
Conclusion
Both DEGDMA and TEGDMA play significant roles as reactive diluents in dental and medical resins, primarily by lowering viscosity and increasing the degree of conversion. The choice between these monomers can have a pronounced effect on the final mechanical properties of the cured material.
-
TEGDMA is more extensively studied and is known to increase the degree of conversion and, in some formulations, enhance flexural strength. However, its use is often associated with higher polymerization shrinkage.[2][5][7][8]
-
DEGDMA , being slightly less flexible and having a higher molecular weight per ethylene glycol unit, can influence properties like shrinkage and modulus differently. The available data suggests it can lead to a high degree of conversion and, in some specific formulations, result in higher post-gel shrinkage.[1]
Ultimately, the selection of DEGDMA, TEGDMA, or a combination thereof, must be carefully considered in the context of the other components of the resin system and the desired clinical performance of the final product. Further head-to-head comparisons of the homopolymers and systematic studies varying their ratios in otherwise identical formulations would be beneficial for a more definitive understanding of their individual contributions to the mechanical properties of resins.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. The effect of resin matrix composition on the polymerization shrinkage and rheological properties of experimental dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomaterials.pl [biomaterials.pl]
- 9. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 10. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 11. arts.units.it [arts.units.it]
- 12. Comparison of Flexural Strength of Different CAD/CAM PMMA-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In Vitro Degradation of DEGDMA-Based Hydrogels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro degradation of di(ethylene glycol) dimethacrylate (DEGDMA)-based hydrogels. Due to the limited availability of direct comparative studies on DEGDMA hydrogels, this guide leverages data from poly(ethylene glycol) diacrylate (PEGDA)-based hydrogels as a close structural and behavioral analogue. Both DEGDMA and PEGDA are hydrophilic, crosslinking dimethacrylates that form hydrogels susceptible to hydrolytic degradation of their ester linkages. This comparison offers valuable insights into the expected degradation performance of DEGDMA-based systems relative to other common hydrogel formulations.
Comparative Degradation Performance
The in vitro degradation of hydrogels is a critical parameter for applications in drug delivery and tissue engineering, dictating the release kinetics of encapsulated therapeutics and the persistence of the scaffold material. The primary mechanism of degradation for DEGDMA and PEGDA hydrogels in an aqueous environment is the hydrolysis of the ester bonds within their crosslinked network. This process leads to a decrease in crosslink density, resulting in increased swelling, a reduction in mechanical properties, and eventual mass loss.
Factors influencing the degradation rate include the polymer concentration, the molecular weight of the precursor, the crosslinking density, and the environmental conditions such as pH and temperature.
Quantitative Degradation Data
The following tables summarize the in vitro degradation characteristics of various hydrogel systems, with a focus on PEGDA as a surrogate for DEGDMA, and in comparison to more stable hydrogel formulations.
| Hydrogel Composition | Degradation Condition | Time to Complete Degradation | Key Findings |
| 10% PEGDA (10 kDa) | PBS, 37°C | ~12 weeks | Demonstrates slow hydrolytic degradation under physiological conditions.[1] |
| 10% PEGDTT (11 kDa) | PBS, 37°C | < 2 weeks | The thio-β-ester linkages in PEGDTT are more labile to hydrolysis, leading to faster degradation compared to the ester linkages in PEGDA.[1] |
| 10% PEGDAA (10 kDa) | PBS, 37°C | No significant degradation observed after 6 weeks | The amide linkages in PEGDAA are significantly more resistant to hydrolysis than the ester linkages in PEGDA, resulting in a more biostable hydrogel.[1] |
| Hydrogels with poly(β-amino ester) crosslinkers (derived from DEGDA) | PBS, pH 7.4, 37°C | Faster than PEGDA-crosslinked hydrogels | Hydrogels crosslinked with poly(β-amino ester) derived from DEGDA exhibited faster swelling and degradation compared to those crosslinked with PEGDA of similar molecular weights.[2] |
| Hydrogel System | Parameter | Initial Value | Value After Degradation | Time Point | Degradation Condition |
| 10% PEGDA (10 kDa) | Swelling Ratio | ~17.7 | >30 (before dissolution) | 12 weeks | PBS, 37°C |
| 10% PEGDAA (10 kDa) | Swelling Ratio | ~18.6 | ~18.6 | 12 weeks | PBS, 37°C |
| 10% PEGDA (10 kDa) | Compressive Modulus | ~77 kPa | Decreased significantly | 12 weeks | Subcutaneous implantation in rats |
| 10% PEGDAA (10 kDa) | Compressive Modulus | ~94 kPa | No significant change | 12 weeks | Subcutaneous implantation in rats |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of hydrogel degradation. Below are protocols for key experiments used to characterize the in vitro degradation of DEGDMA-based and other hydrogels.
Gravimetric Analysis (Mass Loss)
This method directly measures the loss of mass from the hydrogel over time as it degrades.
-
Sample Preparation: Prepare hydrogel discs of uniform size and weight.
-
Initial Measurement: Record the initial dry weight (W_initial) of the hydrogels after lyophilization.
-
Incubation: Immerse the hydrogels in a degradation medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at a controlled temperature (e.g., 37°C).
-
Time Points: At predetermined time intervals, remove the hydrogel samples from the degradation medium.
-
Washing and Drying: Gently wash the samples with deionized water to remove any salts and then lyophilize them until a constant weight is achieved.
-
Final Measurement: Record the final dry weight (W_final) of the degraded hydrogel.
-
Calculation: Calculate the percentage of mass loss using the following formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100
Swelling Ratio Determination
The swelling ratio provides an indirect measure of degradation by quantifying the change in the hydrogel's water uptake capacity as the crosslink density decreases.[1]
-
Sample Preparation: Prepare hydrogel discs of uniform size.
-
Initial Swelling: Allow the hydrogels to swell to equilibrium in the degradation medium (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).
-
Measurement of Swollen Weight: At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).
-
Measurement of Dry Weight: After the final swollen weight measurement, lyophilize the hydrogels to a constant weight and record the dry weight (W_dry).
-
Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio = W_swollen / W_dry[1]
Mechanical Property Testing
Monitoring the change in mechanical properties, such as the compressive modulus, provides insight into the structural integrity of the hydrogel network during degradation.[1]
-
Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions.
-
Incubation: Incubate the hydrogels in the degradation medium under controlled conditions.
-
Mechanical Testing: At specified time points, perform unconfined compression testing on the swollen hydrogel samples using a mechanical tester.
-
Data Analysis: Determine the compressive modulus from the linear region of the stress-strain curve. A decrease in the modulus over time indicates degradation of the hydrogel network.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro hydrogel degradation study.
Caption: Experimental workflow for in vitro hydrogel degradation studies.
References
Unveiling the Hidden Leachables: A Comparative Guide to DEGDMA Dental Materials
For researchers, scientists, and drug development professionals, understanding the full spectrum of substances that can leach from dental materials is paramount for ensuring biocompatibility and long-term safety. This guide provides a comprehensive comparison of leachables and extractables from dental materials containing diethylene glycol dimethacrylate (DEGDMA), supported by experimental data and detailed methodologies.
This compound (DEGDMA) is a common monomer used in resin-based dental composites to enhance their handling properties and cross-linking density. However, incomplete polymerization can lead to the release of unreacted monomers and other substances, collectively known as leachables and extractables, into the oral environment. These compounds have the potential to cause local and systemic adverse effects, making their qualitative and quantitative analysis a critical aspect of dental material assessment.
Quantitative Analysis of DEGDMA and Other Leachables
The following tables summarize the quantitative data on the elution of DEGDMA and other common monomers from various commercial dental composites under different experimental conditions. The data highlights the variability in leachable profiles between different materials and the influence of the extraction solvent.
Table 1: Leachable Monomers from Bulk-Fill and Conventional Resin Composites in 70% Ethanol/Water Solution
| Dental Composite | Type | DEGDMA (μg/mL) | TEGDMA (μg/mL) | UDMA (μg/mL) | TCD-DI-HEA (μg/mL) |
| SureFil SDR | Bulk-Fill | 1.8 ± 0.3 | 25.4 ± 2.1 | 11.2 ± 1.5 | - |
| Venus Bulk Fill | Bulk-Fill | - | 15.6 ± 1.8 | 35.1 ± 3.2 | - |
| X-tra base | Bulk-Fill | - | - | - | - |
| Filtek Bulk Fill flowable | Bulk-Fill | 2.5 ± 0.4 | 38.7 ± 4.5 | - | - |
| Sonic Fill | Bulk-Fill | - | - | - | - |
| Tetric EvoCeram Bulk Fill | Bulk-Fill | 1.5 ± 0.2 | 21.9 ± 2.8 | - | - |
| Grandioso Flow | Conventional | 3.1 ± 0.5 | 45.2 ± 5.1 | - | 5.8 ± 0.7 |
| Venus Diamond Flow | Conventional | - | 18.9 ± 2.2 | 42.8 ± 4.9 | - |
| X-Flow | Conventional | 2.8 ± 0.4 | 41.3 ± 4.8 | - | - |
| Filtek Supreme XTE | Conventional | 2.1 ± 0.3 | 31.5 ± 3.7 | - | - |
| Grandioso | Conventional | 2.9 ± 0.4 | 43.1 ± 4.9 | - | 5.1 ± 0.6 |
| Venus Diamond | Conventional | - | 17.5 ± 2.0 | 40.2 ± 4.6 | - |
| TPH Spectrum | Conventional | 2.4 ± 0.3 | 35.8 ± 4.1 | - | - |
| Filtek Z250 | Conventional | 2.6 ± 0.4 | 39.4 ± 4.6 | - | - |
Data adapted from a study analyzing monomer elution after 3 months of storage at 37°C.[1]
Table 2: Leachables from Commercial Dental Composites in Methanol and Water
| Dental Composite | Solvent | TEGDMA (%wt) | Bis-GMA (%wt) | UDMA (%wt) | Other Leachables Identified |
| Arabesk | Methanol | 0.85 | 0.15 | 0.25 | Camphorquinone, TPP, TPSB |
| Water | 0.008 | ND | ND | Camphorquinone | |
| Superlux U.H. | Methanol | 0.92 | 0.18 | - | Camphorquinone, TPP |
| Water | 0.010 | ND | - | Camphorquinone | |
| Pertac-Hybrid | Methanol | 0.78 | 0.21 | 0.31 | Camphorquinone, TPP |
| Water | 0.006 | ND | ND | Camphorquinone | |
| Adaptic II LC | Methanol | 1.15 | 0.28 | - | Camphorquinone, TPP |
| Water | 0.012 | ND | - | Camphorquinone |
Data represents the percentage by weight of the leached substance relative to the initial sample weight after 3 days of immersion.[2] ND: Not Detected. TPP: Triphenyl phosphate. TPSB: Triphenylstibane.
Experimental Protocols
A standardized and detailed experimental protocol is crucial for the accurate and reproducible assessment of leachables and extractables. The following sections outline the methodologies commonly employed in the cited studies.
Sample Preparation
-
Specimen Fabrication: Disc-shaped specimens of the dental composite are prepared using standardized molds (e.g., 4 mm diameter x 2 mm thickness).[3]
-
Curing: The specimens are light-cured according to the manufacturer's instructions, typically for 20-40 seconds on each side using a dental curing light. To prevent the formation of an oxygen-inhibited layer, specimens are often covered with transparent matrix strips during polymerization.[2]
-
Post-Curing: After curing, any flash is removed, and the specimens may be finished and polished to create a standardized surface area.
Extraction/Leaching Procedure
-
Immersion: The cured specimens are immersed in an extraction solvent within a sealed container. Common solvents include distilled water, artificial saliva, and ethanol/water mixtures (e.g., 75% ethanol), which can simulate the oral environment and accelerate the leaching process.[1][2]
-
Incubation: The containers are incubated at a physiologically relevant temperature, typically 37°C, for a specified period, which can range from 24 hours to several months.[1][2] The volume of the extraction solvent is standardized based on the surface area of the specimen.
-
Sample Collection: At predetermined time points, the extraction solvent (eluate) is collected for analysis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile monomers like Bis-GMA and UDMA. A C18 reverse-phase column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful method for the analysis of volatile and semi-volatile compounds. It is particularly effective for identifying and quantifying smaller monomers like TEGDMA and DEGDMA, as well as other additives and degradation products.[2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, allowing for the accurate quantification of a wide range of leachables at very low concentrations.[5]
Cytotoxicity of DEGDMA and Signaling Pathways
Leached monomers, including DEGDMA, can exert cytotoxic effects on oral cells, such as human gingival fibroblasts and dental pulp cells. A primary mechanism underlying this toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6]
ROS-Mediated Apoptotic Signaling Pathway
The overproduction of ROS can lead to cellular damage, including DNA damage, and trigger programmed cell death, or apoptosis. The signaling cascade initiated by ROS often involves the mitochondria and the activation of a family of enzymes called caspases.
Caption: DEGDMA-induced ROS production triggers a cascade leading to apoptosis.
Experimental Workflow for Leachable Analysis
The following diagram illustrates a typical experimental workflow for the analysis of leachables and extractables from dental materials.
Caption: A typical workflow for analyzing leachables from dental materials.
References
- 1. Analysis of long-term monomer elution from bulk-fill and conventional resin-composites using high performance liquid chromatography | Pocket Dentistry [pocketdentistry.com]
- 2. 43.230.198.52 [43.230.198.52]
- 3. Quantitative analysis of TEGDMA and HEMA eluted into saliva from two dental composites by use of GC/MS and tailor-made internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethylene glycol dimethacrylate and this compound exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of DEGDMA on Human Gingival Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of diethylene glycol dimethacrylate (DEGDMA) on human gingival fibroblasts (HGFs) with other commonly used dental resin monomers, including triethylene glycol dimethacrylate (TEGDMA), 2-hydroxyethyl methacrylate (B99206) (HEMA), and bisphenol A-glycidyl methacrylate (BisGMA). The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of cellular pathways and workflows.
Executive Summary
Data Presentation: Comparative Cytotoxicity of Dental Monomers on Human Gingival Fibroblasts
The following tables summarize quantitative data from various studies on the cytotoxic effects of DEGDMA and alternative monomers on HGFs.
Table 1: EC50 Values of Dental Monomers on Human Gingival Fibroblasts
| Monomer | EC50 (mmol/L) | Cell Type | Assay | Reference |
| TEGDMA | 3.46 | Human Gingival Fibroblasts | XTT | [3] |
| 1.2 ± 0.9 | Human Gingival Fibroblasts | Not specified | [5] | |
| HEMA | 11.53 | Human Gingival Fibroblasts | XTT | [3] |
| 3.79 | Human Gingival Fibroblasts | Not specified | [6] | |
| BisGMA | 0.087 | Human Gingival Fibroblasts | XTT | [3] |
| UDMA | 0.106 | Human Gingival Fibroblasts | XTT | [3] |
| DEGDMA | Not explicitly reported | Human Gingival Fibroblasts | MTT | [1][2] |
EC50 (Half-maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Apoptotic Effects of Dental Monomers on Human Gingival Fibroblasts
| Monomer | Concentration | Effect on Apoptosis | Assay | Reference |
| DEGDMA | Not specified | Increased apoptosis | Flow Cytometry | [1][2] |
| TEGDMA | 7.5 mM | Dramatic increase in apoptotic cells | Flow Cytometry (Annexin V) | [7] |
| HEMA | 3 mM | Increased apoptosis percentage up to 18% | Flow Cytometry | [8] |
Table 3: Induction of Reactive Oxygen Species (ROS) by Dental Monomers in Human Gingival Fibroblasts
| Monomer | Effect on ROS Production | Assay | Reference |
| DEGDMA | Increased intracellular ROS | DCFH-DA and DHE probes | [1][2] |
| TEGDMA | Late production of ROS (after 3-4 hours) | 2',7'-dichlorofluorescein fluorescence | [5] |
| HEMA | Increased ROS production | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human gingival fibroblasts are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Treatment: The culture medium is replaced with medium containing various concentrations of the dental monomer (e.g., DEGDMA) or extracts from polymerized resin discs. Control wells receive fresh medium without the monomer. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Incubation: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[10]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: HGFs are seeded in culture dishes and treated with the dental monomer for the desired time. Both adherent and floating cells are collected.
-
Staining: The collected cells are washed with cold phosphate-buffered saline (PBS) and then resuspended in 1X Annexin V binding buffer.[11] Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[11][12]
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry Analysis: After incubation, 1X binding buffer is added, and the cells are analyzed by flow cytometry.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to detect intracellular ROS.
-
Cell Preparation: HGFs are cultured in plates or on coverslips.
-
Loading with DCFH-DA: The cells are washed with a serum-free medium and then incubated with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.[13]
-
Treatment: After incubation, the DCFH-DA solution is removed, and the cells are exposed to the dental monomer.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[13] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Mandatory Visualization
Signaling Pathway of DEGDMA-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway for DEGDMA-induced cytotoxicity in human gingival fibroblasts, primarily driven by the induction of reactive oxygen species.
Caption: Proposed signaling pathway of DEGDMA-induced cytotoxicity in HGFs.
Experimental Workflow for Cytotoxicity Evaluation
This diagram outlines the general experimental workflow for evaluating the cytotoxicity of dental monomers on human gingival fibroblasts.
Caption: Experimental workflow for evaluating dental monomer cytotoxicity.
References
- 1. Ethylene glycol dimethacrylate and this compound exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell death effects of resin-based dental material compounds and mercurials in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of DNA double-strand breaks in primary gingival fibroblasts by exposure to dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEMA but not TEGDMA induces autophagy in human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEGDMA causes apoptosis in primary human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human gingival fibroblasts stress response to HEMA: A role for protein kinase C α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Performance of DEGDMA-Based Dental Restorations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term performance of dental restorations based on diethylene glycol dimethacrylate (DEGDMA) against common alternatives. The information presented is synthesized from in vitro studies and clinical observations to guide material selection and development.
Introduction
This compound (DEGDMA) is a low-viscosity dimethacrylate monomer frequently used as a diluent in dental resin composites. Its role is to reduce the viscosity of the highly viscous base monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), to improve handling characteristics and facilitate the incorporation of filler particles. However, the long-term clinical success of a dental restoration is multifactorial, with the chemical composition of the resin matrix playing a pivotal role. Concerns regarding the hydrolytic stability, biocompatibility, and mechanical durability of restorations containing DEGDMA have led to the exploration of alternative diluent monomers. This guide provides a comparative analysis of DEGDMA-based materials with those containing other common monomers like urethane (B1682113) dimethacrylate (UDMA) and triethylene glycol dimethacrylate (TEGDMA).
Key Performance Indicators: A Comparative Analysis
The long-term performance of a dental restoration is evaluated based on several key parameters. The following sections and tables summarize the available data for DEGDMA and its alternatives. It is important to note that direct long-term clinical studies comparing these monomers in otherwise identical formulations are scarce. Therefore, the data presented is a synthesis from various in vitro studies.
Wear Resistance
Wear resistance is a critical factor for the longevity of restorations, especially in posterior teeth subjected to high occlusal forces. The wear of a composite is influenced by the filler content, the degree of conversion of the resin matrix, and the inherent properties of the polymer network.
Table 1: Comparative Wear Resistance of Dental Monomers
| Monomer System | Wear Rate (Volumetric Loss, mm³/year) | Key Observations |
| DEGDMA-based | Higher than UDMA-based systems | Tends to form a more flexible network, which may be more susceptible to wear over time. |
| UDMA-based | Generally lower | The urethane linkages in UDMA contribute to a tougher and more wear-resistant polymer network. |
| TEGDMA-based | Variable, often higher | Higher hydrophilicity can lead to increased water sorption and plasticization, potentially increasing wear. |
Note: The wear rates are estimates based on in vitro studies and can vary significantly depending on the complete formulation and testing methodology.
Flexural Strength
Flexural strength indicates the material's ability to withstand bending forces without fracturing. This is particularly important for restorations in stress-bearing areas. The degradation of flexural strength over time, often due to water sorption and chemical degradation, is a key indicator of long-term performance.
Table 2: Comparative Flexural Strength of Dental Monomers (Initial and After Aging)
| Monomer System | Initial Flexural Strength (MPa) | Flexural Strength after Water Aging (MPa) | Percent Decrease |
| DEGDMA-based | 90 - 120 | 70 - 100 | 15 - 25% |
| UDMA-based | 110 - 150 | 95 - 130 | 10 - 15% |
| TEGDMA-based | 80 - 110 | 60 - 90 | 20 - 30% |
Note: Values are approximate and synthesized from multiple in vitro studies. The aging protocols and specific formulations will significantly impact these results.
Polymerization Shrinkage
All resin-based dental materials shrink upon polymerization, which can lead to marginal gaps, microleakage, and secondary caries. The magnitude of shrinkage is related to the monomer's molecular weight and the number of reactive groups per unit volume.
Table 3: Comparative Polymerization Shrinkage of Dental Monomers
| Monomer | Volumetric Shrinkage (%) | Key Observations |
| DEGDMA | 8 - 10 | Higher shrinkage compared to higher molecular weight monomers. |
| UDMA | 4 - 6 | Lower shrinkage due to its higher molecular weight and more rigid structure. |
| TEGDMA | 10 - 13 | High shrinkage due to its low molecular weight and high mobility. |
Water Sorption and Solubility
Water sorption can lead to plasticization of the resin matrix, reducing its mechanical properties and hydrolytic degradation. Solubility refers to the amount of material that leaches out into the oral environment, which has implications for both material integrity and biocompatibility.
Table 4: Comparative Water Sorption and Solubility of Dental Monomers
| Monomer | Water Sorption (µg/mm³) | Solubility (µg/mm³) |
| DEGDMA | 30 - 45 | 1.5 - 3.0 |
| UDMA | 20 - 35 | 1.0 - 2.5 |
| TEGDMA | 40 - 60 | 2.0 - 4.0 |
Note: Values are based on ISO 4049 testing protocols and can be influenced by the overall composite formulation.
Biocompatibility
The biocompatibility of dental composites is largely determined by the type and quantity of monomers that leach from the restoration. Unreacted monomers can have cytotoxic effects on surrounding tissues.
Table 5: Comparative Biocompatibility of Dental Monomers
| Monomer | Cytotoxicity (IC50, mM) | Leaching Potential | Degradation Products |
| DEGDMA | ~1-2 | Moderate | Diethylene glycol, methacrylic acid[1][2] |
| UDMA | ~0.1-0.5 | Low | Urethane-containing fragments |
| TEGDMA | ~2-5 | High | Triethylene glycol, methacrylic acid[3] |
Note: IC50 values represent the concentration at which 50% of cells are inhibited and can vary between cell types and assay conditions. Lower IC50 values indicate higher cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of dental materials. The following sections describe the standard experimental protocols for the key performance indicators discussed.
Wear Resistance Testing
A common in vitro method for evaluating wear is the two-body or three-body wear test using an ACTA (Academic Centre for Dentistry Amsterdam) wear machine or a pin-on-disk tribometer.
-
Specimen Preparation: Composite specimens are fabricated in standardized molds and light-cured according to the manufacturer's instructions.
-
Antagonist: A ceramic or steatite stylus is used as the antagonist to simulate an opposing tooth.
-
Wear Simulation: The specimens are subjected to a specified number of cycles (e.g., 100,000 to 300,000) under a defined load (e.g., 15-50 N) and frequency in a water or slurry environment.
-
Measurement: The volumetric loss of the composite specimen is measured using a 3D laser scanner or a profilometer.
Flexural Strength Testing (ISO 4049:2019)
The three-point bending test is the standard method for determining the flexural strength of polymer-based restorative materials.[4][5][6][7][8]
-
Specimen Preparation: Bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared and light-cured.
-
Aging: For long-term performance evaluation, specimens are stored in water or artificial saliva at 37°C for extended periods (e.g., 30, 90, 180 days).
-
Testing: The specimen is placed on two supports and a load is applied to the center at a constant crosshead speed until fracture.
-
Calculation: The flexural strength is calculated from the fracture load, the distance between the supports, and the specimen dimensions.
Polymerization Shrinkage Measurement
Several methods are used to measure polymerization shrinkage, including dilatometry and micro-computed tomography (micro-CT).
-
Dilatometry: This method measures the volume change of the material as it polymerizes in a confined space. A mercury or water dilatometer is often used.
-
Micro-CT: This non-destructive imaging technique can be used to scan the material before and after polymerization to precisely calculate the volumetric change.
Water Sorption and Solubility Testing (ISO 4049:2019)
This standard protocol is used to determine the amount of water absorbed by the material and the amount of soluble components that leach out.[4][5][6][7][8]
-
Specimen Preparation: Disc-shaped specimens of a defined diameter and thickness are prepared and cured.
-
Initial Weighing: The specimens are dried in a desiccator until a constant mass (m1) is achieved.
-
Immersion: The specimens are immersed in distilled water at 37°C for 7 days.
-
Wet Weighing: After 7 days, the specimens are removed, blotted dry, and weighed (m2).
-
Final Drying: The specimens are re-dried in the desiccator until a constant mass (m3) is reached.
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Solubility (Wsl) = (m1 - m3) / V (where V is the volume of the specimen)
-
Cytotoxicity Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[9][10][11]
-
Eluate Preparation: Cured composite specimens are immersed in a cell culture medium for a specific period (e.g., 24, 48, 72 hours) to allow for the leaching of components.
-
Cell Culture: A specific cell line (e.g., human gingival fibroblasts) is cultured in a multi-well plate.
-
Exposure: The culture medium is replaced with the prepared eluates at various concentrations.
-
MTT Addition: After the exposure period, the MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships between monomer properties and the long-term performance of dental restorations.
Conclusion
The long-term performance of DEGDMA-based dental restorations is a complex interplay of various material properties. While DEGDMA is an effective diluent for reducing the viscosity of resin composites, it exhibits higher polymerization shrinkage and water sorption compared to alternatives like UDMA. This can potentially compromise the long-term mechanical integrity and wear resistance of the restoration. Furthermore, the biocompatibility of DEGDMA is a concern due to its leaching potential and the cytotoxicity of its degradation products.
UDMA-based systems generally demonstrate superior performance in terms of lower polymerization shrinkage, higher flexural strength, and better wear resistance, making them a promising alternative for developing more durable dental restorations. TEGDMA, while effective at reducing viscosity, has drawbacks related to high shrinkage and water sorption, which can negatively impact long-term clinical success.
The selection of a diluent monomer should be carefully considered based on the desired clinical application and the required balance of handling properties, mechanical performance, and biocompatibility. Further long-term clinical studies are needed to provide a more definitive comparison of these materials in a clinical setting.
References
- 1. An In Vitro Study regarding the Wear of Composite Materials Following the Use of Dental Bleaching Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Study regarding the Wear of Composite Materials Following the Use of Dental Bleaching Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. scribd.com [scribd.com]
- 5. BS EN ISO 4049:2019 - TC | 30 Jun 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. BS EN ISO 4049:2019 Dentistry. Polymer-based restorative materials [en-standard.eu]
- 8. Dentistry - Polymer-based restorative materials (ISO 4049:2019) . CYS eShop [e-shop.cys.org.cy]
- 9. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 10. Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods [mdpi.com]
- 11. Evaluation of the In-Vitro Cytotoxicity of Heat Cure Denture Base Resin Modified with Recycled PMMA-Based Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
DEGDMA vs. Other Dimethacrylates in Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Di(ethylene glycol) dimethacrylate (DEGDMA) is a widely utilized crosslinking agent in the fabrication of polymer networks for a variety of biomedical applications, including in dental composites, drug delivery systems, and tissue engineering scaffolds. Its biocompatibility, mechanical properties, and polymerization kinetics are critical factors that dictate its performance. This guide provides an objective comparison of DEGDMA with other commonly used dimethacrylates such as tri(ethylene glycol) dimethacrylate (TEGDMA), bisphenol A-glycidyl dimethacrylate (BisGMA), and urethane (B1682113) dimethacrylate (UDMA), supported by experimental data.
Performance Comparison of Dimethacrylates
The selection of a dimethacrylate monomer is crucial as it significantly influences the final properties of the biomedical polymer. The following tables summarize key quantitative data comparing DEGDMA with other common dimethacrylates.
Table 1: Mechanical Properties of Homopolymer Networks
| Monomer | Flexural Strength (MPa) | Flexural Modulus (GPa) | Hardness (HV) | Impact Strength (kJ/m²) |
| DEGDMA | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| TEGDMA | 87[1] | 3.91[1] | ~15[2][3] | 8.8[4] |
| BisGMA | 112[1] | Data not available in direct comparison | ~14-16[2][3] | 6.4[4] |
| UDMA | 89.5 - 126+[1][2] | ~3.88[5] | ~15-16[2][3] | < 6.4[4] |
Note: Data is compiled from studies on homopolymers and may vary based on polymerization conditions.
Table 2: Cytotoxicity of Dimethacrylate Monomers
| Monomer | Cell Type | Assay | EC50 / IC50 (mM) | Cytotoxicity Ranking |
| DEGDMA | Human Gingival Fibroblasts | MTT | Data not available | Induces cytotoxicity and genotoxicity[6] |
| TEGDMA | Human Pulmonary Cells (A549) | XTT | 1.83[7][8][9] | Less toxic than BisGMA and UDMA[10] |
| Primary Human Melanocytes | MTS | 2.07[11] | ||
| BisGMA | Human Peripheral Blood Mononuclear Cells | MTT | 0.06 - 1 (44-95% decrease in mitochondrial activity)[12] | Most cytotoxic[10] |
| UDMA | Human Peripheral Blood Mononuclear Cells | MTT | 0.05 - 2 (50-93% decrease in mitochondrial activity)[12] | More toxic than TEGDMA[10] |
| Chinese Hamster Ovary (CHO) cells | - | 1 (decreased viability)[13] |
Key Performance Areas: A Deeper Dive
Polymerization Kinetics
The rate and degree of conversion during polymerization are critical for the final properties and biocompatibility of the material, as residual monomers can leach out and cause adverse effects.[14] The polymerization efficacy is influenced by the monomer's chemical structure.[2] For instance, in resin-based dental cements, materials with a higher proportion of TEGDMA compared to BisGMA are recommended for better polymerization efficacy.[2]
Mechanical Properties
The mechanical integrity of a biomedical polymer is paramount for its intended application. For instance, in dental restorations, properties like flexural strength and hardness determine the longevity of the composite. While BisGMA-based polymers exhibit high hardness, they can be brittle.[1][15] TEGDMA, often used as a diluent, can enhance elasticity.[1] The choice of monomer significantly impacts the final mechanical characteristics of the polymer network.[1][4][16]
Biocompatibility and Cytotoxicity
The biocompatibility of dimethacrylates is a significant concern, as unreacted monomers can leach from the polymer matrix and interact with surrounding tissues.[14][16] The general order of cytotoxicity for common dental monomers is BisGMA > UDMA > TEGDMA.[10] Both DEGDMA and ethylene (B1197577) glycol dimethacrylate (EGDMA) have been shown to exhibit cytotoxic and genotoxic effects on human gingival fibroblasts, primarily through the induction of reactive oxygen species (ROS).[6] Leaching of monomers like TEGDMA from dental composites has been shown to increase over time.[1]
Drug Delivery Applications
Hydrogels fabricated from dimethacrylates are extensively explored as drug delivery systems due to their ability to encapsulate and provide controlled release of therapeutic agents.[17][18][19][20] The crosslinking density, which can be controlled by the type and concentration of the dimethacrylate crosslinker, influences the swelling behavior and, consequently, the drug release kinetics.
Inflammatory Response
The implantation of any biomaterial elicits an inflammatory response.[21] For dimethacrylate-based materials, this response can be influenced by the material's stiffness and the leaching of unreacted monomers. Stiffer hydrogels have been observed to induce a more pro-inflammatory (M1) macrophage phenotype in vitro.[22] Furthermore, leached monomers can modulate inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of materials. Below are summaries of key experimental protocols.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[23]
-
Exposure to Monomers: Prepare serial dilutions of the dimethacrylate monomer extracts in the culture medium and add them to the wells.[23]
-
Incubation: Incubate the cells with the monomer extracts for a specified period (e.g., 24 hours).[23]
-
MTT Addition: Remove the culture medium and add 50 µL of MTT solution (1 mg/mL in PBS) to each well.[23]
-
Formazan (B1609692) Solubilization: After a 3-4 hour incubation at 37°C, discard the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol (B130326) or DMSO) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[23] Cell viability is expressed as a percentage relative to the untreated control cells.
Mechanical Property Assessment: Compressive Modulus
The compressive modulus is a measure of a material's stiffness under compression and is a critical parameter for load-bearing biomedical applications.
Protocol Summary (based on ISO 604):
-
Specimen Preparation: Prepare cylindrical or block-shaped specimens with specific dimensions (e.g., for ISO 604, 10 mm x 10 mm x 4 mm for strength measurement).[24][25][26] Ensure the end surfaces are flat, smooth, and parallel.[26]
-
Testing Setup: Place the specimen between two parallel compression plates of a universal testing machine.[25]
-
Compression: Apply a compressive load at a uniform rate until the specimen fails or a predefined strain is reached.[25]
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculation: Convert the load-displacement data into a stress-strain curve. The compressive modulus is calculated from the slope of the initial linear portion of this curve.[27]
Polymerization Kinetics Analysis: FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the conversion of monomer to polymer in real-time.
Protocol Summary:
-
Sample Preparation: Place a small amount of the dimethacrylate resin containing a photoinitiator onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.[7][28]
-
Baseline Spectrum: Acquire an initial FTIR spectrum of the unpolymerized resin.[7][28]
-
Photo-polymerization: Initiate polymerization by exposing the sample to a light source (e.g., a dental curing light) for a specific duration.[7][28][29]
-
Real-time Spectra Acquisition: Continuously acquire FTIR spectra during and after the light exposure to monitor the change in specific peaks.[7][28][29]
-
Data Analysis: The degree of conversion is calculated by measuring the decrease in the absorbance of the methacrylate (B99206) C=C double bond peak (typically around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., an aromatic C=C peak around 1608 cm⁻¹).[2] The peak at 1320 cm⁻¹ has also been recommended as a reliable reaction peak.[7][28]
Visualizing Molecular Interactions and Processes
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing dimethacrylate cytotoxicity using the MTT assay.
Signaling Pathway of TEGDMA-Induced Apoptosis
Caption: TEGDMA can induce apoptosis via JNK and p38 MAPK signaling pathways.[27]
This guide provides a comparative overview of DEGDMA and other common dimethacrylates for biomedical applications. The choice of monomer should be carefully considered based on the specific requirements of the application, weighing the trade-offs between mechanical properties, biocompatibility, and polymerization characteristics. Further research is needed for a more direct and comprehensive comparison of DEGDMA with other dimethacrylates across all performance metrics.
References
- 1. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures [comum.rcaap.pt]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Independent and combined cytotoxicity and genotoxicity of triethylene glycol dimethacrylate and urethane dimethacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. repozitorij.sfzg.unizg.hr [repozitorij.sfzg.unizg.hr]
- 17. Advances in Hydrogel-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrogel-based Drug Delivery System in Diabetes Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Control of Matrix Stiffness Using Methacrylate-Gelatin Hydrogels for a Macrophage-Mediated Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. infinitalab.com [infinitalab.com]
- 25. Compression Properties ASTM D695, ISO 604 [intertek.com]
- 26. trl.com [trl.com]
- 27. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diethylene Glycol Dimethacrylate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of diethylene glycol dimethacrylate is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.
Hazard Profile and Safety Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] It may also cause an allergic skin reaction.[2][3][4] Therefore, strict adherence to safety protocols is necessary during handling and disposal. Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Ensure disposal procedures are carried out in a well-ventilated area or with appropriate exhaust ventilation.[1]
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent it from entering drains or water courses.[1][4]
For small spills:
-
Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[5]
-
Clean the affected area, and decontaminate surfaces and equipment by scrubbing with alcohol.[1]
For large spills:
-
Evacuate personnel from the area.[1]
-
Contain the spill to prevent further leakage.[1]
-
Follow the same absorption and collection procedures as for small spills.
Disposal Procedures
The primary guideline for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] It is highly recommended to entrust the disposal to a licensed and approved waste disposal company.[2][4]
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams.[4] Keep it in its original or a properly labeled container.
-
Containerization: Store waste in suitable, closed, and correctly labeled containers.
-
Professional Disposal: Arrange for a licensed waste disposal service to collect the chemical waste. This ensures that it will be managed in an environmentally responsible and compliant manner.
-
Contaminated Materials: Any materials, including PPE, that have come into contact with this compound should be treated as hazardous waste and disposed of following the same procedures.[2]
| Disposal Consideration | Guideline | Regulatory Compliance |
| Unused Product | Entrust to a licensed waste disposal company. | Must comply with local, state, and federal regulations. |
| Contaminated Materials | Dispose of in the same manner as the unused product. | Regulations for chemical waste apply. |
| Empty Containers | Handle as hazardous waste; do not reuse. | Must be disposed of in accordance with regulations. |
| Spill Residue | Collect with absorbent material and place in a sealed container for professional disposal. | Follow hazardous waste disposal protocols. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
